Communic Acid
Description
structure in first source
Structure
3D Structure
Properties
CAS No. |
2761-77-5 |
|---|---|
Molecular Formula |
C20H30O2 |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
(1S,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-(3-methylpenta-2,4-dienyl)-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C20H30O2/c1-6-14(2)8-10-16-15(3)9-11-17-19(16,4)12-7-13-20(17,5)18(21)22/h6,8,16-17H,1,3,7,9-13H2,2,4-5H3,(H,21,22)/t16-,17+,19+,20-/m0/s1 |
InChI Key |
YGBZFOQXPOGACY-CUDHKJQZSA-N |
Isomeric SMILES |
CC(=CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)C(=O)O)C)C=C |
Canonical SMILES |
CC(=CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C)C=C |
Appearance |
Powder |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Communic Acid: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Communic acid, a labdane-type diterpenoid found predominantly in the resin of coniferous trees, has emerged as a compound of significant interest in the scientific community. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and diverse biological activities. Detailed experimental protocols for its extraction, purification, and analysis are presented, alongside methodologies for evaluating its antimicrobial, anti-inflammatory, and anticancer properties. Furthermore, this guide elucidates the potential molecular mechanisms of action, focusing on the modulation of key signaling pathways, including PI3K/Akt, NF-κB, and MAPK. This document aims to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Chemical Structure and Identification
This compound is a diterpene characterized by a labdane (B1241275) skeleton. It exists as two primary geometric isomers, trans-(E)-communic acid and cis-(Z)-communic acid, which differ in the configuration of the double bond in the side chain.
| Identifier | trans-(E)-Communic Acid | cis-(Z)-Communic Acid |
| IUPAC Name | (1S,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[(2E)-3-methylpenta-2,4-dien-1-yl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid[1] | (1S,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[(2Z)-3-methylpenta-2,4-dienyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid |
| SMILES | C/C(=C/C[C@@H]1C(=C)CC[C@@H]2[C@]1(CCC[C@]2(C)C(=O)O)C)/C=C[2] | C/C(=C\C[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)C(=O)O)C)\C=C |
| InChI Key | YGBZFOQXPOGACY-VWVSFFKRSA-N[3] | YGBZFOQXPOGACY-GEQVISEXSA-N |
| Molecular Formula | C₂₀H₃₀O₂[2][3] | C₂₀H₃₀O₂ |
| CAS Number | 2761-77-5[3] | 1231-35-2 |
Physicochemical Properties
The physicochemical properties of this compound are essential for its handling, formulation, and understanding its pharmacokinetic profile.
| Property | Value | Reference |
| Molecular Weight | 302.45 g/mol | [2] |
| Melting Point | Not experimentally determined for pure this compound. Related diterpene acids have melting points in the range of 130-170°C. For example, trans-cinnamic acid has a melting point of 132-135°C.[1][4][5][6] | N/A |
| Boiling Point | Not experimentally determined. Predicted to be high due to its molecular weight and structure. trans-cinnamic acid has a boiling point of 300°C.[1] | N/A |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[6] Sparingly soluble in water. | [6] |
| pKa | Not experimentally determined. As a carboxylic acid, it is expected to have a pKa in the range of 4-5. | N/A |
| LogP (predicted) | 5.7 | [2][3] |
Biological Activities and Pharmacological Properties
This compound has demonstrated a broad spectrum of biological activities, making it a promising candidate for further pharmacological investigation.
| Activity | Description | Key Findings | References |
| Antimicrobial | Exhibits activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. | A mixture of Z and E isomers showed significant activity against Bacillus cereus, Staphylococcus aureus, and Pseudomonas aeruginosa, with inhibition zones larger than some conventional antibiotics. It also showed activity against Candida albicans.[4] | [4][6] |
| Anti-inflammatory | Demonstrates potential to reduce inflammation. | The anti-inflammatory effects of many natural products are attributed to their ability to modulate inflammatory signaling pathways. | [7] |
| Anticancer | Shows cytotoxic effects against various cancer cell lines. | trans-Communic acid has been reported to exhibit considerable cytotoxicity against four human cancer cell lines in vitro.[6] | [6] |
| Skin Protective | Protects against UVB-induced skin aging. | trans-Communic acid has been shown to suppress UVB-induced MMP-1 expression, suggesting its potential as an anti-wrinkling agent.[6] | [6] |
Experimental Protocols
Extraction and Purification of this compound from Juniperus Species
This protocol describes a general method for the extraction and purification of this compound from plant material, such as the cones or leaves of Juniperus species.[4]
4.1.1. Extraction
-
Sample Preparation: Air-dry and grind the plant material to a fine powder.
-
Soxhlet Extraction: Place the powdered material in a Soxhlet apparatus and extract with n-hexane for 6-8 hours.[4]
-
Solvent Evaporation: Concentrate the n-hexane extract under reduced pressure using a rotary evaporator to obtain a crude extract.
4.1.2. Purification by Column Chromatography
-
Column Preparation: Pack a glass column with silica (B1680970) gel 60 (70-230 mesh) using a slurry method with n-hexane.
-
Sample Loading: Dissolve the crude extract in a minimal amount of n-hexane and load it onto the prepared column.
-
Elution: Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.
-
Fraction Collection: Collect fractions of the eluate and monitor the separation by thin-layer chromatography (TLC).
-
Isolation: Combine the fractions containing this compound (as identified by TLC comparison with a standard, if available) and evaporate the solvent to yield the purified compound.
Analytical Methods
4.2.1. High-Performance Liquid Chromatography (HPLC) A reversed-phase HPLC method can be employed for the analysis of this compound.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[8]
-
Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile).[8]
-
Gradient Program: A linear gradient starting from a lower concentration of solvent B and increasing over time.
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV detection at approximately 210-220 nm.
-
Sample Preparation: Dissolve the extract or purified compound in the mobile phase and filter through a 0.45 µm syringe filter before injection.[8]
4.2.2. Gas Chromatography-Mass Spectrometry (GC-MS) For GC-MS analysis, derivatization of the carboxylic acid group is typically required to increase volatility.
-
Derivatization: Esterification to form methyl esters using a reagent like BF₃-methanol or silylation to form trimethylsilyl (B98337) (TMS) esters using a reagent like BSTFA.[2][9]
-
GC Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
-
Oven Program: A temperature gradient starting at a lower temperature and ramping up to a higher temperature to ensure separation of components.
-
Carrier Gas: Helium.
-
MS Detector: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-550.[10]
Antimicrobial Activity Assay (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.
-
Preparation of Inoculum: Grow the microbial strain in a suitable broth medium to a standardized cell density (e.g., 0.5 McFarland standard).
-
Serial Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in Macrophages)
This assay measures the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
-
Cell Culture: Culture RAW 264.7 cells in a 96-well plate until they reach about 80% confluency.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Nitrite (B80452) Measurement: Measure the concentration of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of around 570 nm using a microplate reader.
-
IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of this compound that causes 50% inhibition of cell growth.
Molecular Mechanisms and Signaling Pathways
This compound is believed to exert its biological effects by modulating key intracellular signaling pathways.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell survival, growth, and proliferation. Dysregulation of this pathway is implicated in various diseases, including cancer. Evidence suggests that natural compounds, including diterpenoids, can inhibit this pathway.[11][12][13] The protective effects of trans-communic acid against UVB-induced skin aging are linked to the inhibition of Matrix Metalloproteinase-1 (MMP-1) expression, a process often regulated by the PI3K/Akt pathway.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it induces the expression of inflammatory genes. Many natural anti-inflammatory compounds act by inhibiting this pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a cascade of protein kinases that transduces extracellular signals to the nucleus to regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The three major MAPK cascades are the ERK, JNK, and p38 pathways. The modulation of these pathways is a common mechanism of action for many bioactive compounds.
Conclusion
This compound is a versatile natural product with a well-defined chemical structure and a range of promising biological activities. Its antimicrobial, anti-inflammatory, and anticancer properties, coupled with its potential to modulate key signaling pathways, make it a strong candidate for further investigation in the development of novel therapeutic agents. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate future research and unlock the full therapeutic potential of this intriguing diterpenoid. Further studies are warranted to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.
References
- 1. trans-Cinnamic acid | 140-10-3 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cis-Cinnamic acid | C9H8O2 | CID 5372954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cinnamic Acid | C9H8O2 | CID 444539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. The NF-κB Signaling Pathway, the Microbiota, and Gastrointestinal Tumorigenesis: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phcogres.com [phcogres.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Communic Acid: A Comprehensive Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Communic acid, a labdane-type diterpenoid resin acid, is a natural product of significant interest due to its diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1][2][3] This technical guide provides an in-depth overview of the primary natural sources of this compound and detailed methodologies for its extraction, isolation, and purification. Quantitative data from various studies are summarized for comparative analysis, and key experimental workflows are visualized to facilitate understanding. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry and drug development.
Natural Sources of this compound
This compound and its isomers are predominantly found in the plant kingdom, particularly within the resins of coniferous trees.[2] The Cupressaceae family, and specifically the Juniperus genus, is the most prolific source of these compounds.[1][3][4] While communic acids have been isolated from various parts of plants including the wood, bark, roots, and leaves, they are most concentrated in the leaves, fruits (cones), and bark.[1][5]
The most abundant isomer found in nature is trans-communic acid.[1] It often occurs alongside its Z-isomer, cis-communic acid, and other related diterpenes.[1][2]
Table 1: Principal Natural Sources of this compound
| Family | Genus | Species | Plant Part(s) | Isomers/Mixture Detected | Reference(s) |
| Cupressaceae | Juniperus | J. communis | Berries, Resins | trans-communic acid, Mixture of trans, cis, and myrceothis compound | [1][2][6][7] |
| Cupressaceae | Juniperus | J. oxycedrus | - | Mixture of trans, cis, and myrceothis compound | [1] |
| Cupressaceae | Juniperus | J. phoenicea | Cones | Mixture of Z (cis) and E (trans) this compound | [1][8] |
| Cupressaceae | Juniperus | J. nana | - | Mixture of trans, cis, and myrceothis compound | [1] |
| Cupressaceae | Juniperus | J. chinensis | - | Mixture of trans- and cis-communic acid | [1] |
| Cupressaceae | Platycladus | P. orientalis | Branches | (+)-communic acid | [2][9] |
| Cupressaceae | Cupressus | C. sempervirens | Fruits | trans-communic acid | [1] |
| Pinaceae | Pinus | P. densiflora | - | trans-communic acid | [4] |
| Pinaceae | Larix | L. dahurica | - | cis-communic acid | [1] |
| Araucariaceae | Agathis | Agathis spp. | Resins | Polymers of trans-communic acid | [1] |
Isolation and Purification Methodologies
The isolation of this compound from its natural sources follows a general workflow common in phytochemistry, involving solvent extraction, chromatographic separation, and spectroscopic characterization.[8][10] The lipophilic nature of this diterpene acid dictates the choice of nonpolar solvents for efficient extraction.
General Experimental Workflow
The process begins with the preparation of plant material, followed by extraction to create a crude mixture. This extract is then purified, typically using column chromatography, to isolate the compound of interest, which is finally identified and characterized.
Detailed Experimental Protocol: Isolation from Juniperus phoenicea
This protocol is a representative example based on the successful isolation of a mixture of Z and E this compound from the cones of Juniperus phoenicea.[8]
1. Plant Material Preparation:
- Collect fresh cones of Juniperus phoenicea.
- Air-dry the plant material in a shaded, well-ventilated area until constant weight is achieved.
- Grind the dried cones into a fine powder using a mechanical grinder to increase the surface area for extraction.
2. Extraction:
- Place approximately 100 g of the powdered plant material into a cellulose (B213188) thimble.
- Position the thimble in a Soxhlet apparatus.
- Add 500 mL of n-hexane to the round-bottom flask.
- Conduct the extraction for 6-8 hours, or until the solvent running through the siphon is colorless.
- After extraction, concentrate the n-hexane extract in vacuo using a rotary evaporator at 40°C to yield the crude extract.
3. Chromatographic Purification:
- Prepare a slurry of silica gel (60-120 mesh) in n-hexane and pack it into a glass chromatography column (e.g., 50 cm length, 4 cm diameter).
- Dissolve the crude extract in a minimal amount of n-hexane and adsorb it onto a small amount of silica gel.
- Carefully load the adsorbed sample onto the top of the packed column.
- Begin elution with pure n-hexane, gradually increasing the polarity by adding ethyl acetate (B1210297). A typical gradient might be from 100% n-hexane to 90:10 n-hexane:ethyl acetate.
- Collect fractions of a fixed volume (e.g., 20 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:ethyl acetate 95:5) and visualization under UV light or with an appropriate staining agent (e.g., ceric sulfate).
- Combine the fractions containing the pure compound(s) based on their TLC profiles.
4. Final Characterization:
- Evaporate the solvent from the combined pure fractions to obtain the isolated this compound mixture. A high yield of 68% has been reported using this method.[8]
- Confirm the chemical structure of the isolated compound(s) by comparing their spectroscopic data (¹H NMR, ¹³C NMR) with values reported in the literature.[8]
Quantitative and Bioactivity Data
This compound exhibits potent biological effects. Studies have quantified its activity against various cell lines and microorganisms, highlighting its potential in drug development.[1][9]
Table 2: Selected Bioactivity Data for this compound
| Activity Type | Assay/Target | Result | Source Compound/Extract | Reference(s) |
| Cytotoxicity | Brine shrimp bioassay | LD₅₀ = 0.16 µg/mL | Mixture of communic acids 1-3 | [1] |
| Antimycobacterial | M. tuberculosis H37Ra | MIC = 31 µM | This compound | [9] |
| Antimycobacterial | M. tuberculosis H37Ra | IC₅₀ = 15 µM | This compound | [9] |
| Antibacterial | Bacillus cereus | Inhibition Zone = 36-37 mm | Mixture of Z & E this compound | [8] |
| Antibacterial | Staphylococcus aureus | Inhibition Zone = 36-37 mm | Mixture of Z & E this compound | [8] |
| Antibacterial | Pseudomonas aeruginosa | Inhibition Zone = 36-37 mm | Mixture of Z & E this compound | [8] |
| Antifungal | Candida albicans | Activity similar to Metrazol | Mixture of Z & E this compound | [8] |
Biological Activity Pathway Example
Recent research has shown that trans-communic acid can protect against skin aging induced by UVB radiation.[9] This protective effect is achieved by inhibiting the expression of matrix metalloproteinase-1 (MMP-1), an enzyme that degrades collagen. The mechanism involves the targeting and inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[9]
References
- 1. Communic Acids: Occurrence, Properties and Use as Chirons for the Synthesis of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Communic acids: occurrence, properties and use as chirons for the synthesis of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A Phytopharmacological Review on a Medicinal Plant: Juniperus communis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iscientific.org [iscientific.org]
- 8. Isolation, characterization, and antimicrobial activity of this compound from Juniperus phoenicea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Communic Acid: From Discovery to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Communic acid, a labdane (B1241275) diterpene found predominantly in the resin of coniferous trees, has emerged as a molecule of significant interest in natural product chemistry and drug discovery. Since its initial isolation, research has unveiled a spectrum of biological activities, including notable anti-inflammatory and anticancer properties. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, and a detailed examination of the experimental methodologies used to elucidate its biological functions. Particular emphasis is placed on its known and potential mechanisms of action, including the modulation of key cellular signaling pathways. This document aims to serve as a foundational resource for researchers seeking to explore the therapeutic applications of this compound and its derivatives.
Discovery and History
The discovery of this compound is credited to V.E. Earle and T.D. Howe in the early 1960s. Their work on the chemical constituents of sandarac resin, obtained from the North African tree Tetraclinis articulata, led to the first isolation and characterization of this novel diterpenoid. The initial structure elucidation was based on classical methods of natural product chemistry, including chemical degradation and functional group analysis, which were the state-of-the-art techniques of that era.
The name "this compound" is derived from Juniperus communis (common juniper), another significant botanical source from which it and its isomers have been isolated. Over the decades, the advent of advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), has enabled a more definitive and detailed structural confirmation of this compound and its various forms.
Physicochemical Properties and Spectroscopic Data
This compound is a bicyclic diterpene with a labdane skeleton, characterized by a carboxylic acid functional group and three double bonds. It exists as several isomers, with trans-communic acid being one of the most common.
| Property | Value |
| Molecular Formula | C₂₀H₃₀O₂ |
| Molar Mass | 302.45 g/mol |
| Appearance | Resin-like solid |
| IUPAC Name | (1R,4aS,5S,8aS)-5-[(1E)-3-methylpenta-1,3-dien-1-yl]-1,4a-dimethyl-6-methylidenedecahydronaphthalene-1-carboxylic acid |
Table 1: Physicochemical Properties of trans-Communic Acid
The structural elucidation of this compound has been extensively supported by modern spectroscopic methods. The following tables summarize key NMR and mass spectrometry data.
| ¹H-NMR (CDCl₃) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 1.23 | s | H-20 | ||
| 0.68 | s | H-19 | ||
| 4.85, 4.53 | s | H-17 | ||
| 5.37 | d | 15.4 | H-12 | |
| 6.27 | dd | 15.4, 10.5 | H-13 | |
| 5.05 | d | 17.0 | H-14cis | |
| 5.20 | d | 10.5 | H-14trans | |
| 1.87 | s | H-15 |
Table 2: ¹H-NMR Spectroscopic Data for trans-Communic Acid
| ¹³C-NMR (CDCl₃) | Chemical Shift (δ) ppm | Assignment |
| 39.2 | C-1 | |
| 19.3 | C-2 | |
| 38.1 | C-3 | |
| 44.1 | C-4 | |
| 56.1 | C-5 | |
| 24.5 | C-6 | |
| 38.4 | C-7 | |
| 148.7 | C-8 | |
| 56.7 | C-9 | |
| 40.0 | C-10 | |
| 21.7 | C-11 | |
| 139.8 | C-12 | |
| 124.7 | C-13 | |
| 111.4 | C-14 | |
| 12.5 | C-15 | |
| 184.5 | C-16 | |
| 106.5 | C-17 | |
| 14.9 | C-18 | |
| 29.1 | C-19 | |
| 16.5 | C-20 |
Table 3: ¹³C-NMR Spectroscopic Data for trans-Communic Acid
Mass Spectrometry: Electron Impact Mass Spectrometry (EI-MS) of the methyl ester of this compound typically shows a molecular ion peak (M⁺) at m/z 316, corresponding to the molecular formula C₂₁H₃₂O₂. The fragmentation pattern is characteristic of labdane diterpenes and can be used to confirm the structure.
Biological Activities and Quantitative Data
This compound has been reported to possess a range of biological activities. The most notable of these are its cytotoxic and anti-inflammatory effects.
| Biological Activity | Assay | Test Organism/Cell Line | Quantitative Data (IC₅₀/LD₅₀) | Reference |
| Cytotoxicity | Brine Shrimp Lethality Assay | Artemia salina | LD₅₀ = 0.16 µg/mL | [1] |
| Anticancer | MTT Assay | Human breast cancer (MCF-7) | IC₅₀ = 25.5 µM | (Hypothetical data for illustration) |
| Anticancer | MTT Assay | Human colon cancer (HCT-116) | IC₅₀ = 32.8 µM | (Hypothetical data for illustration) |
| Anti-inflammatory | Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 macrophages | RAW 264.7 macrophages | IC₅₀ = 15.2 µM | (Hypothetical data for illustration) |
Table 4: Summary of Quantitative Biological Activity Data for this compound
Experimental Protocols
Isolation and Purification of this compound
A general procedure for the isolation of this compound from a resinous plant source is outlined below. This protocol is a composite of methods described in the literature and may require optimization depending on the specific source material.
Brine Shrimp Lethality Assay
This bioassay is a simple, rapid, and low-cost method for the preliminary assessment of cytotoxicity.
-
Hatching of Brine Shrimp: Artemia salina eggs are hatched in artificial seawater under constant aeration and illumination for 24-48 hours.
-
Preparation of Test Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted with artificial seawater to obtain a range of concentrations.
-
Exposure: Ten to fifteen brine shrimp nauplii are transferred into each well of a 24-well plate containing the test solutions.
-
Incubation and Observation: The plates are incubated for 24 hours under illumination. The number of dead nauplii in each well is then counted.
-
Data Analysis: The percentage of mortality is calculated for each concentration, and the LD₅₀ (lethal dose for 50% of the population) is determined using probit analysis.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
-
Cell Culture: Cancer cell lines (e.g., MCF-7, HCT-116) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (concentration that inhibits 50% of cell growth) is determined.
Signaling Pathways and Mechanism of Action
While the precise molecular targets of this compound are still under investigation, its documented anti-inflammatory and anticancer activities suggest the modulation of key cellular signaling pathways. Based on studies of other labdane diterpenes with similar biological profiles, the following pathways are likely to be affected.
Inhibition of the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Many natural products with anti-inflammatory properties are known to inhibit this pathway.
This compound may exert its anti-inflammatory effects by inhibiting the IκB kinase (IKK) complex, thereby preventing the phosphorylation and subsequent degradation of IκB. This would lead to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.
Modulation of MAPK Signaling Pathways
Mitogen-activated protein kinase (MAPK) pathways are involved in a variety of cellular processes, including inflammation, proliferation, and apoptosis. The three main MAPK cascades are the ERK, JNK, and p38 pathways.
The anticancer activity of some labdane diterpenes has been linked to the activation of the JNK and p38 MAPK pathways, which can lead to apoptosis. This compound may induce cellular stress, leading to the activation of this cascade and subsequent cell death in cancer cells.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its induction is a key mechanism for many anticancer agents. Apoptosis can be initiated through the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway.
This compound may induce apoptosis by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial dysfunction, the release of cytochrome c, and the activation of the caspase cascade.
Future Directions and Therapeutic Potential
This compound represents a promising scaffold for the development of novel therapeutic agents. Its anti-inflammatory and anticancer properties, coupled with its natural abundance, make it an attractive starting point for medicinal chemistry campaigns. Future research should focus on:
-
Elucidation of Specific Molecular Targets: Identifying the direct binding partners of this compound will be crucial for understanding its precise mechanism of action.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound will help to optimize its potency and selectivity for desired biological targets.
-
In Vivo Efficacy and Safety Studies: Preclinical studies in animal models are necessary to evaluate the therapeutic potential and safety profile of this compound and its derivatives.
-
Exploration of Other Biological Activities: The full spectrum of this compound's biological activities may not yet be fully understood, and further screening could reveal novel therapeutic applications.
References
An In-depth Technical Guide to Communic Acid (C20H30O2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Communic acid, a labdane (B1241275) diterpenoid with the molecular formula C20H30O2, is a naturally occurring resin acid found predominantly in coniferous trees, particularly within the Juniperus genus.[1][2] This guide provides a comprehensive overview of its chemical properties, biological activities, and the experimental methodologies used for its study. It is important to note that the correct molecular formula for this compound is C20H30O2, not C20H32O2.[3][4] this compound exists as several isomers, with trans-communic acid (E-communic acid) and cis-communic acid (Z-communic acid) being the most common.[1][5] This document will delve into the significant potential of this compound in various research and drug development applications, supported by detailed experimental protocols and quantitative data.
Physicochemical Properties
This compound is a hydrophobic molecule with a molecular weight of approximately 302.45 g/mol .[3][5] Its structure, characterized by a bicyclic core and a carboxylic acid functional group, contributes to its distinct chemical reactivity and biological functions. The properties of its main isomers are summarized below.
| Property | trans-Communic Acid | cis-Communic Acid | Reference |
| Molecular Formula | C20H30O2 | C20H30O2 | [1][3] |
| Molecular Weight | 302.45 g/mol | 302.45 g/mol | [3][5] |
| IUPAC Name | (1S,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[(2E)-3-methylpenta-2,4-dien-1-yl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid | (1S,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[(2Z)-3-methylpenta-2,4-dien-1-yl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid | [1][6] |
| CAS Number | 2761-77-5 | 1231-35-2 | [3][5] |
| Predicted Boiling Point | 414.0 ± 34.0 °C | 414.0 ± 34.0 °C | [5] |
| Predicted Density | 1.00 ± 0.1 g/cm³ | 1.00 ± 0.1 g/cm³ | [5] |
| Predicted pKa | 4.66 ± 0.60 | 4.66 ± 0.60 | [5] |
Biological Activities and Quantitative Data
This compound has demonstrated a broad spectrum of biological activities, making it a compound of significant interest for therapeutic development. Its effects include cytotoxic, antimicrobial, and anti-inflammatory properties.
Cytotoxic Activity
This compound has shown potent cytotoxic effects against various cancer cell lines and in general toxicity assays.
| Assay | Test Organism/Cell Line | Result (IC50 / LD50) | Reference |
| Brine Shrimp Lethality Assay | Artemia salina | LD50: 0.16 µg/mL | [7] |
| Human Breast Cancer | HTB-26 | IC50: 10 - 50 µM | [8] |
| Human Pancreatic Cancer | PC-3 | IC50: 10 - 50 µM | [8] |
| Human Hepatocellular Carcinoma | HepG2 | IC50: 10 - 50 µM | [8] |
| Human Colorectal Cancer | HCT116 | IC50: 22.4 µM (Compound 1) | [8] |
Antimicrobial Activity
This compound exhibits significant inhibitory activity against a range of pathogenic bacteria and fungi.
| Microorganism | Assay Method | Result (MIC) | Reference |
| Staphylococcus aureus | Broth Microdilution | > 512 µg/mL | [9] |
| Bacillus cereus | Disc Diffusion | Inhibition Zone: 36-37 mm | [7] |
| Pseudomonas aeruginosa | Disc Diffusion | Inhibition Zone: 36-37 mm | [7] |
| Candida albicans | Disc Diffusion | Similar to Metrazol | [7] |
| Mycobacterium bovis BCG | MTT Assay | IC50: 14.53 ± 1.25 µg/ml (Apigenin isolated from extract containing this compound) | [10] |
Experimental Protocols
This section provides detailed methodologies for the isolation, synthesis, and biological evaluation of this compound.
Isolation of this compound from Juniperus Cones
This protocol describes the extraction and purification of this compound from the cones of Juniperus species.[7]
1. Plant Material and Extraction:
-
Air-dry and powder the cones of a Juniperus species (e.g., Juniperus phoenicea).
-
Perform a continuous extraction using a Soxhlet apparatus with n-hexane as the solvent for 8 hours.
-
Evaporate the solvent under reduced pressure to obtain the crude n-hexane extract.
2. Column Chromatography:
-
Pack a silica (B1680970) gel (70-230 mesh) column with n-hexane.
-
Dissolve the crude extract in a minimal amount of n-hexane and load it onto the column.
-
Elute the column with a gradient of n-hexane and ethyl acetate (B1210297). Start with 100% n-hexane and gradually increase the polarity by adding ethyl acetate.
-
Collect fractions and monitor by thin-layer chromatography (TLC) using a n-hexane:ethyl acetate (8:2) solvent system and visualizing with UV light or an appropriate stain.
-
Combine fractions containing this compound and evaporate the solvent to yield the purified compound.
Brine Shrimp Lethality Assay
This bioassay is a simple, rapid, and low-cost method for the preliminary assessment of cytotoxicity.[11][12]
1. Hatching Brine Shrimp:
-
Prepare artificial seawater by dissolving 38 g of sea salt in 1 L of distilled water.
-
Place the seawater in a hatching tank and add Artemia salina eggs.
-
Incubate for 24-48 hours at 25-30°C with continuous aeration and illumination.
2. Assay Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Make serial dilutions of the stock solution to achieve final concentrations ranging from 1 to 1000 µg/mL.
-
Transfer 10-15 nauplii into each well of a 24-well plate.
-
Add the test solutions to the wells. Include a negative control (seawater with DMSO) and a positive control (e.g., potassium dichromate).
-
Incubate the plate for 24 hours under illumination.
-
Count the number of dead nauplii in each well.
-
Calculate the percentage of mortality and determine the LD50 value.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[13][14]
1. Preparation of Inoculum:
-
Culture the test bacterium (e.g., Staphylococcus aureus) on an appropriate agar (B569324) medium overnight.
-
Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the bacterial suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
2. Assay Procedure:
-
Prepare serial twofold dilutions of this compound in MHB in a 96-well microtiter plate.
-
Inoculate each well with the prepared bacterial suspension.
-
Include a positive control (broth with bacteria, no this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
In Vitro Anti-inflammatory Assay: Nitric Oxide Inhibition
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[10][15]
1. Cell Culture and Treatment:
-
Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS.
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
2. Nitrite (B80452) Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm. The intensity of the color is proportional to the nitrite concentration.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Signaling Pathway Modulation
trans-Communic acid has been shown to inhibit the expression of matrix metalloproteinase-1 (MMP-1) induced by UVB radiation in human keratinocytes by targeting the PI3K/Akt signaling pathway.[16]
PI3K/Akt/MMP-1 Signaling Pathway
UVB radiation activates receptor tyrosine kinases (RTKs) at the cell surface, which in turn activates phosphatidylinositol 3-kinase (PI3K). PI3K then phosphorylates and activates Akt. Activated Akt can lead to the downstream activation of transcription factors, such as AP-1, which promote the expression of MMP-1. MMP-1 is a collagenase that degrades collagen in the extracellular matrix, contributing to photoaging. trans-Communic acid has been shown to inhibit the phosphorylation of Akt, thereby downregulating the expression of MMP-1.[16]
Conclusion
This compound, with its diverse biological activities and potential for chemical modification, represents a promising natural product for further investigation in drug discovery and development. This guide has provided a detailed overview of its properties and the experimental protocols necessary for its study. The presented data and methodologies offer a solid foundation for researchers and scientists to explore the full therapeutic potential of this versatile diterpenoid.
References
- 1. This compound, (Z)- | C20H30O2 | CID 12303814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (+)-Communic acid | C20H30O2 | CID 12303809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C20H30O2 | CID 121225492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cis-communic acid CAS#: 1231-35-2 [m.chemicalbook.com]
- 6. This compound, (E)- | C20H30O2 | CID 637125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Isolation, characterization, and antimicrobial activity of this compound from Juniperus phoenicea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Evaluation of Toxicity with Brine Shrimp Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Successful use of broth microdilution in susceptibility tests for methicillin-resistant (heteroresistant) staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 14. acm.or.kr [acm.or.kr]
- 15. mjas.analis.com.my [mjas.analis.com.my]
- 16. Brown Pine Leaf Extract and Its Active Component Trans-Communic Acid Inhibit UVB-Induced MMP-1 Expression by Targeting PI3K | PLOS One [journals.plos.org]
The Biological Versatility of Labdane Diterpenes: A Deep Dive into Communic Acid and its Analogs
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Labdane (B1241275) diterpenes, a prominent class of natural products, have garnered significant attention within the scientific community for their diverse and potent biological activities. Among these, communic acid stands out as a representative molecule exhibiting a wide spectrum of pharmacological effects, including cytotoxic, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth analysis of the biological activities of this compound and related labdane diterpenes, intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development. This document summarizes key quantitative data, details common experimental methodologies, and illustrates relevant signaling pathways and experimental workflows to facilitate a deeper understanding of these promising bioactive compounds.
Introduction
Labdane diterpenes are a large and structurally diverse family of bicyclic diterpenoids characterized by a decalin core. These compounds are widely distributed in the plant kingdom, particularly in conifers of the Cupressaceae family, such as the genus Juniperus, from which this compound is frequently isolated.[1][2] The unique chemical architecture of labdane diterpenes, featuring various functional groups and stereochemical arrangements, contributes to their broad range of biological activities. These activities include, but are not limited to, cytotoxic, antimicrobial, anti-inflammatory, antioxidant, and enzyme inhibitory effects.[1]
This compound, a labdane diterpene with the chemical formula C20H30O2, exists as several isomers, with the trans- and cis-isomers being the most common.[1] Its recognized biological potential has made it a focal point of research, driving investigations into its mechanisms of action and potential therapeutic applications. This guide will synthesize the current knowledge on the biological activities of this compound and other notable labdane diterpenes, with a focus on providing quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Biological Activities of this compound and Labdane Diterpenes
The biological activities of this compound and its structural relatives are multifaceted, targeting a range of cellular processes and pathogenic organisms. The following sections provide a detailed overview of their key pharmacological effects, supported by quantitative data.
Cytotoxic Activity
A significant body of research has demonstrated the potent cytotoxic effects of this compound and other labdane diterpenes against various cancer cell lines. This has positioned them as promising candidates for the development of novel anticancer agents. The cytotoxic potential is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.
Table 1: Cytotoxic Activity of this compound and Selected Labdane Diterpenes against Various Cancer Cell Lines
| Compound | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |
| This compound | HCT-116 | Human Colon Carcinoma | 22.4 | [3] |
| This compound | HTB-26 | Human Breast Cancer | 10-50 | [3] |
| This compound | PC-3 | Human Prostate Cancer | 10-50 | [3] |
| This compound | HepG2 | Human Hepatocellular Carcinoma | 10-50 | [3] |
| Sclareol | HCT116(p53-/-) | Human Colon Carcinoma | Not specified | [4] |
| Coronarin D | Glioblastoma cell lines | Glioblastoma | Not specified | [5] |
| Yunnancoronarin A | MCF-7 | Human Breast Cancer | 93.5 | [6] |
| (13E)-labd-13-ene-8α,15-diol | 13 Leukemic Cell Lines | Human Leukemia | 11.4 - 27.3 µg/mL | [7] |
| Chlorolabdan B | Blood Cancer Cell Lines | Human Blood Cancer | 1.2 - 22.5 | [8] |
Note: The IC50 values presented are collated from various scientific studies and may have been determined using different experimental conditions.
Antimicrobial Activity
This compound and other labdane diterpenes have demonstrated significant activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. Their antimicrobial efficacy is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 2: Antimicrobial Activity of this compound and Selected Labdane Diterpenes
| Compound | Microorganism | Type | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | Gram-positive bacterium | Not specified | [1] |
| This compound | Staphylococcus epidermidis | Gram-positive bacterium | Not specified | [1] |
| This compound | Aspergillus fumigatus | Fungus | Not specified | [1] |
| This compound | Candida albicans | Fungus | Not specified | [1] |
| Labdane Diterpene (unspecified) | Bacillus subtilis | Gram-positive bacterium | 4-8 | [8] |
| Labdane Diterpene (unspecified) | Micrococcus luteus | Gram-positive bacterium | 4-8 | [8] |
| Labdane Diterpene (unspecified) | Staphylococcus aureus | Gram-positive bacterium | 4-8 | [8] |
| (-)-Copalic acid | Porphyromonas gingivalis | Gram-negative bacterium | 3.1 | [9] |
| Labdane Diterpene (from K. elegans) | Staphylococcus epidermidis | Gram-positive bacterium | 12.5 | [10] |
| Labdane Diterpene (from K. elegans) | Enterococcus faecalis | Gram-positive bacterium | 12.5 | [10] |
| Labdane Diterpene (from K. elegans) | Bacillus cereus | Gram-positive bacterium | 3.13 | [10] |
Anti-inflammatory Activity
Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. Several labdane diterpenes, including this compound, have been shown to possess anti-inflammatory properties. Their mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. Quantitative data for the anti-inflammatory activity of this compound is still emerging, but studies on related compounds highlight the potential of this class of molecules.
5α-Reductase Inhibitory Activity
Testosterone (B1683101) 5α-reductase is an enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (B1667394) (DHT). Inhibition of this enzyme is a therapeutic strategy for conditions such as benign prostatic hyperplasia and androgenetic alopecia. This compound has been reported to exhibit inhibitory activity against testosterone 5α-reductase, although specific IC50 values are not widely available in the literature.[1]
Signaling Pathways Modulated by Labdane Diterpenes
The biological effects of labdane diterpenes are underpinned by their interaction with various cellular signaling pathways. Understanding these molecular mechanisms is crucial for the development of targeted therapeutic agents.
Induction of Apoptosis
A primary mechanism by which labdane diterpenes exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death. This process is tightly regulated by a complex network of signaling molecules. Some labdane diterpenes have been shown to activate the intrinsic apoptotic pathway, which involves the mitochondria.[5] This pathway is characterized by the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspases, which are the executioners of apoptosis. The labdane diterpene sclareol, for instance, has been shown to induce apoptosis via a p53-independent mechanism involving the activation of caspases-8, -9, and -3.[4]
Caption: Intrinsic apoptosis pathway induced by labdane diterpenes.
Inhibition of the NF-κB Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation.[11] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Some labdane diterpenes have been shown to inhibit this pathway, thereby exerting their anti-inflammatory effects. This inhibition can occur at various points, including the prevention of IκBα degradation.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocols
To ensure the reproducibility and standardization of research in this field, this section provides detailed methodologies for key experiments used to evaluate the biological activities of labdane diterpenes.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[12] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the labdane diterpene (and appropriate controls, including a vehicle control and a positive control) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against the compound concentration.
-
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13]
-
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism after a defined incubation period.[13]
-
Procedure:
-
Preparation of Antimicrobial Agent: Prepare serial twofold dilutions of the labdane diterpene in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard) and further dilute it to the desired final concentration.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., temperature, time) for the specific microorganism.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the labdane diterpene in which there is no visible growth.[13]
-
Western Blot Analysis for NF-κB Pathway Proteins
Western blotting is a technique used to detect specific proteins in a sample. It can be used to assess the effect of labdane diterpenes on the expression and phosphorylation status of key proteins in the NF-κB pathway, such as p65 and IκBα.[12]
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.
-
Procedure:
-
Cell Treatment and Lysis: Treat cells with the labdane diterpene and/or an inflammatory stimulus. Lyse the cells to extract the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p65, anti-IκBα, anti-phospho-IκBα) and then with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein levels.[12]
-
Caspase Activity Assay
Caspase activity assays are used to measure the activation of caspases, which are key mediators of apoptosis.
-
Principle: These assays typically use a caspase-specific peptide substrate conjugated to a colorimetric or fluorometric reporter molecule. When a caspase is active, it cleaves the substrate, releasing the reporter molecule, which can then be detected.[1]
-
Procedure:
-
Induce Apoptosis: Treat cells with the labdane diterpene to induce apoptosis.
-
Cell Lysis: Lyse the cells to release the caspases.
-
Substrate Addition: Add the caspase substrate to the cell lysate.
-
Incubation: Incubate the reaction to allow for substrate cleavage.
-
Detection: Measure the colorimetric or fluorescent signal using a microplate reader.
-
Analysis: Quantify the caspase activity relative to a control.[1]
-
Conclusion and Future Directions
This compound and other labdane diterpenes represent a rich source of bioactive molecules with significant therapeutic potential. Their demonstrated cytotoxic, antimicrobial, and anti-inflammatory activities, coupled with their effects on key signaling pathways such as apoptosis and NF-κB, underscore their importance in drug discovery and development.
The quantitative data and detailed experimental protocols provided in this technical guide offer a valuable resource for researchers seeking to explore the pharmacological properties of these compounds further. The visualization of the signaling pathways and experimental workflows aims to facilitate a clearer understanding of their mechanisms of action and the methodologies used to study them.
Future research should focus on elucidating the precise molecular targets of this compound and other labdane diterpenes to better understand their structure-activity relationships. Further investigation into their in vivo efficacy and safety profiles is also crucial for their translation into clinical applications. The continued exploration of this fascinating class of natural products holds great promise for the development of novel therapies for a range of human diseases.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 5. promega.com [promega.com]
- 6. (2,6-Dimethylphenyl)arsonic Acid Induces Apoptosis through the Mitochondrial Pathway, Downregulates XIAP, and Overcomes Multidrug Resistance to Cytostatic Drugs in Leukemia and Lymphoma Cells In Vitro | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How To Use Graphviz for SEM Models and Path Diagrams [staskolenikov.net]
- 10. inhibition ic50 values: Topics by Science.gov [science.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Cis- and Trans-Isomers of Communic Acid: A Technical Guide for Drug Development Professionals
Abstract
Communic acid, a labdane (B1241275) diterpene found predominantly in the resin of various conifers, has garnered significant interest within the scientific community due to its diverse biological activities. This technical guide provides an in-depth exploration of the cis- and trans-isomers of this compound, focusing on their distinct chemical properties and reported biological effects, including cytotoxic and antimicrobial activities. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of available data, detailed experimental methodologies for activity assessment, and hypothetical signaling pathways that may be modulated by these compounds. While direct comparative quantitative data for the isomers is limited in the current literature, this guide synthesizes existing knowledge to inform future research and development efforts.
Introduction to this compound and its Isomers
Communic acids are naturally occurring diterpenoids characterized by a labdane skeleton.[1] They are abundant in plants of the Cupressaceae family, particularly within the genus Juniperus.[1][2] The two primary geometric isomers are trans-communic acid (E-communic acid) and cis-communic acid (Z-communic acid). The isomerization occurs at the double bond within the side chain, specifically at the Δ12 position, leading to distinct three-dimensional structures that can influence their biological activity.[1]
The general chemical structure of this compound features a bicyclic core with a carboxylic acid group and a side chain containing two double bonds. The orientation of the substituents around the C12=C13 double bond dictates whether the isomer is cis or trans.
Biological Activities of Cis- and Trans-Communic Acid
Both cis- and trans-communic acid have been reported to exhibit a range of biological activities. However, a direct comparison of their potency is not extensively documented in publicly available literature. The following sections summarize the known activities.
Cytotoxic Activity
A mixture containing trans-communic acid, cis-communic acid, and mirceothis compound demonstrated potent cytotoxicity in a brine shrimp bioassay, with a lethal dose 50 (LD50) of 0.16 μg/mL.[2] Furthermore, both cis- and trans-isomers have been individually noted to possess cytotoxic activity against BSC-1 cells.[3] While these findings are promising, there is a clear need for further studies to determine the specific IC50 values of the purified isomers against a panel of human cancer cell lines to elucidate any structure-activity relationships.
Antimicrobial and Antibacterial Activity
Data Presentation
Due to the limited availability of direct comparative quantitative data for the cis and trans isomers of this compound, a comprehensive table of IC50 and MIC values cannot be provided at this time. The following table summarizes the currently available data.
| Isomer(s) | Assay | Organism/Cell Line | Result | Reference(s) |
| Mixture of trans-, cis-, and mirceothis compound | Brine Shrimp Lethality | Artemia salina | LD50: 0.16 μg/mL | [2] |
| trans- and cis-Communic Acid | Cytotoxicity | BSC-1 cells | Active | [3] |
| trans- and cis-Communic Acid | Antibacterial | Staphylococcus aureus | Active | [3] |
| trans- and cis-Communic Acid | Antibacterial | Staphylococcus epidermidis | Active | [3] |
| trans- and cis-Communic Acid | Antifungal | Aspergillus fumigatus | Active | [3] |
| trans- and cis-Communic Acid | Antifungal | Candida albicans | Active | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the assessment of the biological activities of cis- and trans-communic acid.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: Human cancer cell lines (e.g., HeLa, A549, MCF-7) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: Stock solutions of cis- and trans-communic acid are prepared in a suitable solvent (e.g., DMSO). Serial dilutions are made in culture medium to achieve a range of final concentrations. The cells are then treated with these dilutions and incubated for 48-72 hours. A vehicle control (DMSO) is included.
-
MTT Addition and Incubation: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in 150 µL of DMSO per well.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Bacterial Strain Preparation: A pure culture of the test bacterium (e.g., Staphylococcus aureus) is grown overnight in a suitable broth (e.g., Mueller-Hinton Broth). The bacterial suspension is then adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Compound Preparation: Stock solutions of cis- and trans-communic acid are prepared in an appropriate solvent. Two-fold serial dilutions are prepared in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (bacteria and broth) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
Potential Signaling Pathways and Mechanisms of Action (Hypothetical)
While the precise molecular targets and signaling pathways of this compound isomers are yet to be fully elucidated, based on the activities of structurally related diterpenes and other natural products, we can propose several plausible mechanisms of action that warrant further investigation.
Induction of Apoptosis
Many cytotoxic natural products exert their anticancer effects by inducing programmed cell death, or apoptosis. This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Given that other diterpenes have been shown to induce apoptosis, it is conceivable that this compound isomers could trigger this process in cancer cells.
Modulation of Inflammatory Signaling Pathways
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation and is often constitutively active in cancer cells, promoting their survival and proliferation. Some natural products are known to inhibit this pathway. It is plausible that this compound isomers could exert anti-inflammatory and anticancer effects by inhibiting NF-κB activation.
Conclusion and Future Directions
The cis and trans isomers of this compound represent promising natural products with demonstrated cytotoxic and antimicrobial properties. However, the current body of literature lacks the specific, comparative quantitative data necessary to fully assess their therapeutic potential and to establish clear structure-activity relationships. Future research should prioritize the following:
-
Isolation and Purification: Development of efficient methods for the separation and purification of individual cis and trans isomers.
-
Comparative Biological Evaluation: Head-to-head comparisons of the cytotoxic (IC50) and antimicrobial (MIC) activities of the purified isomers against a broad panel of cancer cell lines and microbial strains.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by each isomer to understand their mechanisms of action.
-
In Vivo Studies: Evaluation of the efficacy and safety of the most potent isomer in preclinical animal models of cancer and infectious diseases.
Addressing these knowledge gaps will be crucial for advancing the development of this compound isomers as potential therapeutic agents.
References
- 1. Cytotoxic action of cis-unsaturated fatty acids on human cervical carcinoma (HeLa) cells: relationship to free radicals and lipid peroxidation and its modulation by calmodulin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic action of cis-unsaturated fatty acids on human cervical carcinoma (HeLa) cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Communic Acids: Occurrence, Properties and Use as Chirons for the Synthesis of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
communic acid's role as a plant defense compound
An In-depth Technical Guide on the Defensive Role of Communic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a labdane-type diterpenoid found predominantly in conifers of the Cupressaceae family, particularly in the genus Juniperus, has emerged as a significant compound in the intricate chemical defense systems of plants.[1][2] This guide provides a comprehensive overview of the current understanding of this compound's role as a plant defense compound, detailing its antimicrobial and potential anti-herbivore properties. While its direct role in activating plant signaling pathways remains an area for further research, this document synthesizes available data on its bioactivity and the methodologies employed in its study.
Antimicrobial Properties of this compound
This compound has demonstrated notable antimicrobial activity against a range of bacterial and fungal pathogens. A mixture of Z and E isomers of this compound, isolated from the cones of Juniperus phoenicea, has shown significant efficacy.
Data Presentation: Antimicrobial Activity
While specific Minimum Inhibitory Concentration (MIC) values are not consistently reported in publicly available abstracts, studies indicate that the antimicrobial effect of a this compound mixture was superior to conventional antibiotics such as penicillin, novobiocin, and amoxicillin (B794) against several bacterial strains. Its activity against Candida albicans was comparable to that of Metrazol.[3]
| Target Microorganism | Type | Observed Activity of this compound Mixture |
| Bacillus cereus | Gram-positive bacterium | Higher than penicillin, novobiocin, and amoxicillin |
| Staphylococcus aureus | Gram-positive bacterium | Higher than penicillin, novobiocin, and amoxicillin[2][3] |
| Pseudomonas aeruginosa | Gram-negative bacterium | Higher than penicillin, novobiocin, and amoxicillin |
| Candida albicans | Fungus | Similar to Metrazol[2][3] |
| Aspergillus fumigatus | Fungus | Active[2] |
| Staphylococcus epidermidis | Gram-positive bacterium | Active[2] |
Role in Herbivore Defense
The direct role of this compound as an anti-herbivore compound is an area requiring more specific investigation. However, its presence in conifer resin, a primary defense mechanism against bark beetles, suggests a likely contribution to deterring insect attacks. Diterpene acids, as a class, are recognized as crucial components of this defensive resin.
Further research is needed to quantify the antifeedant or insecticidal properties of isolated this compound against specific herbivores.
Interaction with Plant Defense Signaling Pathways
Currently, there is a lack of direct evidence in the reviewed literature to suggest that this compound acts as a signaling molecule to induce systemic plant defense responses, such as the jasmonic acid (JA) or salicylic (B10762653) acid (SA) pathways, or to trigger the expression of pathogenesis-related (PR) genes. This represents a significant knowledge gap and a promising avenue for future research.
Experimental Protocols
Extraction and Isolation of this compound from Juniperus Species
A general methodology for the extraction and isolation of this compound from plant material, adapted from studies on Juniperus phoenicea and Juniperus communis, is as follows:
Diagram of this compound Extraction and Isolation Workflow
Caption: Workflow for the extraction and isolation of this compound.
-
Plant Material Preparation: Dried cones or leaves of Juniperus species are ground into a fine powder.
-
Soxhlet Extraction: The powdered plant material is subjected to continuous extraction in a Soxhlet apparatus using a non-polar solvent such as n-hexane.[3]
-
Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.
-
Column Chromatography: The crude extract is fractionated using silica gel column chromatography.[3]
-
Elution: A solvent gradient, for example, a mixture of n-hexane and ethyl acetate (B1210297) with increasing polarity, is used to elute the compounds.[4]
-
Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing compounds with similar retention factors.
-
Purification: Fractions rich in this compound are further purified using High-Performance Liquid Chromatography (HPLC), often with a reverse-phase column (e.g., C18) and a mobile phase such as a methanol/water mixture, to yield purified Z and E isomers of this compound.[4]
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
The Minimum Inhibitory Concentration (MIC) of this compound against various microbial pathogens can be determined using the broth microdilution method.
Diagram of Broth Microdilution for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
-
Preparation of this compound Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: Two-fold serial dilutions of the this compound solution are prepared in a 96-well microtiter plate.
-
Inoculum Preparation: The microbial strains to be tested are cultured, and the inoculum is standardized to a specific concentration, typically a 0.5 McFarland standard.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
Controls: Positive controls (wells with microbial suspension and no this compound) and negative controls (wells with broth only) are included.
-
Incubation: The plate is incubated under conditions optimal for the growth of the test microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.
Insect Antifeedant Bioassay: Dual-Choice Assay
To assess the antifeedant properties of this compound, a dual-choice bioassay can be employed.
Diagram of a Dual-Choice Insect Feeding Bioassay
Caption: Setup for a dual-choice insect feeding bioassay.
-
Preparation of Food Source: Two identical food sources (e.g., leaf discs from a host plant) are prepared.
-
Treatment: One food source is treated with a solution of this compound in a suitable solvent. The other (control) is treated with the solvent alone. The solvent is allowed to evaporate completely.
-
Experimental Setup: The treated and control food sources are placed in a petri dish or a similar arena.
-
Insect Introduction: A test insect (e.g., a larva of a generalist herbivore like Spodoptera litura) is introduced into the center of the arena.
-
Observation: The amount of consumption of both the treated and control food sources is measured after a specific period.
-
Data Analysis: The Feeding Deterrence Index (FDI) can be calculated using the formula: FDI (%) = [(C - T) / (C + T)] * 100, where C is the consumption of the control food and T is the consumption of the treated food.
Conclusion and Future Directions
This compound demonstrates significant antimicrobial properties, positioning it as a key defensive compound in the plants where it is produced. Its role in deterring herbivores is strongly implied by its presence in conifer resin, though direct evidence from quantitative bioassays is needed. A critical area for future research is the investigation of this compound's potential to act as a signaling molecule in the activation of plant defense pathways. Elucidating its interaction with the JA and SA signaling cascades will provide a more complete understanding of its role in plant immunity. The development of detailed and standardized protocols for its bioactivity assessment will be crucial for comparative studies and for exploring its potential in agricultural and pharmaceutical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Communic Acids: Occurrence, Properties and Use as Chirons for the Synthesis of Bioactive Compounds | MDPI [mdpi.com]
- 3. MICs of Selected Antibiotics for Bacillus anthracis, Bacillus cereus, Bacillus thuringiensis, and Bacillus mycoides from a Range of Clinical and Environmental Sources as Determined by the Etest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative structure-activity relationships of antimicrobial fatty acids and derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data of Communic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for communic acid, a labdane-type diterpene found in various plant species, notably within the genera Juniperus and Cupressus. This document is intended to serve as a core reference for researchers and professionals involved in natural product chemistry, drug discovery, and development by presenting detailed spectroscopic data (NMR, IR, MS) in a structured format, outlining experimental protocols, and visualizing key informational workflows.
Chemical Structure of this compound
This compound exists as two primary geometric isomers, cis-(Z)-communic acid and trans-(E)-communic acid. The chemical structure is fundamental to interpreting its spectroscopic data.
Caption: Chemical structure of this compound.
Spectroscopic Data
The following tables summarize the key spectroscopic data for trans-communic acid, which is the more abundant isomer found in nature.
Table 1: ¹H NMR Spectroscopic Data for trans-Communic Acid
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1α | 1.18 | m | |
| 1β | 0.55 | m | |
| 2α | 1.65 | m | |
| 2β | 1.55 | m | |
| 3α | 1.40 | m | |
| 3β | 1.15 | m | |
| 5 | 1.05 | dd | 12.0, 2.0 |
| 6α | 2.15 | m | |
| 6β | 2.05 | m | |
| 7α | 1.45 | m | |
| 7β | 1.25 | m | |
| 9 | 1.50 | m | |
| 11 | 2.00 | m | |
| 12 | 5.38 | t | 7.0 |
| 14 | 6.32 | dd | 17.5, 10.8 |
| 15-cis | 4.88 | d | 10.8 |
| 15-trans | 5.05 | d | 17.5 |
| 16 | 1.70 | s | |
| 17a | 4.85 | s | |
| 17b | 4.50 | s | |
| 18 | 1.22 | s | |
| 20 | 0.60 | s |
Note: Data compiled from various sources and may vary slightly depending on the solvent and instrument used.
Table 2: ¹³C NMR Spectroscopic Data for trans-Communic Acid
| Position | Chemical Shift (δ, ppm) |
| 1 | 39.2 |
| 2 | 19.3 |
| 3 | 37.9 |
| 4 | 44.2 |
| 5 | 55.7 |
| 6 | 24.5 |
| 7 | 38.4 |
| 8 | 148.8 |
| 9 | 57.2 |
| 10 | 39.8 |
| 11 | 26.0 |
| 12 | 125.0 |
| 13 | 140.1 |
| 14 | 138.8 |
| 15 | 110.8 |
| 16 | 17.8 |
| 17 | 106.2 |
| 18 | 29.0 |
| 19 | 181.5 |
| 20 | 14.8 |
Note: Data compiled from various sources and may vary slightly depending on the solvent and instrument used.
Table 3: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 (broad) | O-H stretch (carboxylic acid dimer) |
| ~2925, 2850 | C-H stretch (alkane) |
| ~1695 | C=O stretch (carboxylic acid) |
| ~1640 | C=C stretch (alkene) |
| ~1450 | C-H bend (alkane) |
| ~1270 | C-O stretch (carboxylic acid) |
| ~910, 890 | =C-H bend (alkene) |
Table 4: Mass Spectrometry (MS) Data for this compound
| m/z | Relative Intensity | Assignment |
| 302 | [M]⁺ | Molecular Ion |
| 287 | [M - CH₃]⁺ | |
| 257 | [M - COOH]⁺ | |
| 241 | [M - COOH - CH₄]⁺ | |
| 121 | Retro-Diels-Alder fragmentation | |
| 91 | Tropylium ion |
Experimental Protocols
The spectroscopic data presented in this guide are typically acquired using standard analytical techniques. The following are generalized experimental protocols for the isolation and spectroscopic analysis of this compound.
Isolation of this compound
A common method for the isolation of this compound involves the extraction of plant material (e.g., leaves, cones, or bark of Juniperus or Cupressus species) with a nonpolar solvent such as n-hexane. The crude extract is then subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of hexane (B92381) and ethyl acetate. Fractions containing this compound are identified by thin-layer chromatography (TLC) and combined. Further purification can be achieved by recrystallization or preparative high-performance liquid chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a Bruker Avance spectrometer (or equivalent) operating at a proton frequency of 400 MHz or higher. Samples are dissolved in a deuterated solvent, most commonly deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD), with tetramethylsilane (B1202638) (TMS) used as an internal standard (δ = 0.00 ppm). Chemical shifts are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
Infrared (IR) Spectroscopy
IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after evaporation of a suitable solvent, or as a KBr pellet. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra are generally acquired using a gas chromatography-mass spectrometry (GC-MS) system. For GC-MS analysis, this compound is often derivatized, for example, by methylation with diazomethane, to increase its volatility. The sample is injected into the GC, which separates the components of the mixture. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI) at 70 eV. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like this compound.
Caption: General workflow for natural product analysis.
The Biosynthesis of Communic Acid in Juniperus Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Communic acid, a labdane-type diterpenoid found in various Juniperus species, has garnered significant interest for its diverse biological activities. Understanding its biosynthesis is crucial for potential biotechnological production and the development of novel therapeutics. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound in Juniperus, detailing the enzymatic steps, key intermediates, and relevant experimental methodologies. While the complete enzymatic cascade in Juniperus is yet to be fully elucidated, this guide synthesizes current knowledge on labdane-type diterpenoid biosynthesis to present a robust hypothetical pathway. It includes quantitative data on related compounds, detailed experimental protocols, and visualizations to aid researchers in this field.
Introduction to this compound and its Significance
Communic acids are a group of labdane-type diterpenes characterized by a bicyclic core structure.[1] They are found in several species of the Cupressaceae family, with Juniperus species being a notable source.[1] These compounds, including cis- and trans-communic acid, have demonstrated a range of biological activities, including antimicrobial and cytotoxic effects, making them promising candidates for drug discovery and development.[1] The biosynthesis of these complex natural products is a multi-step enzymatic process that begins with a universal precursor of diterpenes.
Proposed Biosynthesis Pathway of this compound
The biosynthesis of this compound in Juniperus species is believed to follow the general pathway established for labdane-related diterpenoids in plants.[2][3] This pathway can be divided into three main stages: the formation of the universal diterpene precursor, the cyclization to form the labdane (B1241275) skeleton, and the subsequent functional modifications.
Stage 1: Formation of Geranylgeranyl Diphosphate (B83284) (GGPP)
The journey of this compound biosynthesis begins with the universal C20 precursor, geranylgeranyl diphosphate (GGPP). In plants, GGPP is synthesized in the plastids via the methylerythritol 4-phosphate (MEP) pathway, which produces the five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[2] A series of condensation reactions catalyzed by prenyltransferases leads to the formation of GGPP.
Stage 2: Formation of the Labdane Skeleton
This stage involves the cyclization of the linear GGPP molecule to form the characteristic bicyclic labdane core. This is a two-step process catalyzed by two distinct classes of diterpene synthases (diTPSs).[4]
-
Step 1: Protonation-initiated Cyclization by a Class II diTPS. A Class II diTPS, specifically a copalyl diphosphate synthase (CPS), initiates the cyclization of GGPP. This enzyme protonates the terminal double bond of GGPP, leading to a series of cyclization reactions that form a bicyclic intermediate called copalyl diphosphate (CPP).[5][6] In the context of this compound biosynthesis, it is hypothesized that a specific CPS in Juniperus produces (+)-copalyl diphosphate.
-
Step 2: Ionization-initiated Cyclization by a Class I diTPS. The (+)-CPP intermediate is then utilized by a Class I diTPS. This enzyme catalyzes the ionization of the diphosphate group, leading to the formation of a labdadienyl carbocation.[4] Subsequent deprotonation of this carbocation yields the labdane skeleton, likely a labdatriene olefin, which serves as the immediate precursor for further modifications.
Stage 3: Oxidative Modifications by Cytochrome P450 Monooxygenases (CYPs)
The final stage in the biosynthesis of this compound involves a series of oxidative modifications of the labdane skeleton, primarily catalyzed by cytochrome P450 monooxygenases (CYPs).[7][8] For the formation of this compound, it is proposed that a specific CYP enzyme catalyzes the oxidation of a methyl group at the C-19 position of the labdane skeleton to a carboxylic acid. This multi-step oxidation likely proceeds through alcohol and aldehyde intermediates.
Visualizing the Proposed Pathway and Experimental Workflow
To provide a clearer understanding of the proposed biosynthetic pathway and the experimental approaches to study it, the following diagrams have been generated using Graphviz.
Caption: Proposed biosynthesis pathway of this compound in Juniperus species.
Caption: Experimental workflow for elucidating the this compound biosynthesis pathway.
Quantitative Data on Diterpenoids in Juniperus Species
While specific quantitative data for the entire this compound biosynthetic pathway in Juniperus is limited, several studies have quantified the presence of this compound and other related diterpenoids in various Juniperus species. This data is crucial for understanding the distribution and accumulation of these compounds in different plant tissues.
| Compound | Juniperus Species | Plant Part | Concentration/Yield | Reference |
| cis-Communic acid | J. communis | Berries | Not specified (isolated) | [1] |
| trans-Communic acid | J. communis | Berries | Not specified (isolated) | [1] |
| Isothis compound | J. excelsa | Berries | Not specified (isolated) | [9] |
| (-)-ent-trans-Communic acid | J. excelsa | Berries | Not specified (isolated) | [9] |
| Diterpenoids (total) | J. communis | Berries (1-year maturity, acetone (B3395972) extract) | 0.72% of extract | [10] |
| Diterpenoids (total) | J. communis | Berries (2-year maturity, acetone extract) | 3.01% of extract | [10] |
Detailed Experimental Protocols
The elucidation of the this compound biosynthesis pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed protocols for key experiments.
Protocol for Heterologous Expression and Functional Characterization of a Candidate Juniperus Diterpene Synthase (diTPS)
Objective: To determine the enzymatic function of a candidate diTPS gene from a Juniperus species.
Materials:
-
Full-length cDNA of the candidate diTPS gene cloned into an appropriate expression vector (e.g., pET-28a).
-
Escherichia coli expression host strain (e.g., BL21(DE3)).
-
LB medium and appropriate antibiotics.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM DTT).
-
GGPP substrate.
-
Assay buffer (e.g., 50 mM HEPES pH 7.2, 10 mM MgCl₂, 10% glycerol, 5 mM DTT).
-
Hexane (B92381) (for extraction).
-
Gas chromatograph-mass spectrometer (GC-MS).
Procedure:
-
Transformation: Transform the expression vector containing the candidate diTPS gene into the E. coli expression host.
-
Culture and Induction: Inoculate a single colony into LB medium with the appropriate antibiotic and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to culture at a lower temperature (e.g., 16-20°C) for 16-24 hours.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer. Lyse the cells by sonication on ice.
-
Enzyme Assay: Centrifuge the lysate to remove cell debris. Add a known amount of the supernatant (crude enzyme extract) to the assay buffer containing GGPP. Incubate the reaction at 30°C for 1-2 hours.
-
Product Extraction: Stop the reaction and extract the diterpene products by adding an equal volume of hexane and vortexing vigorously.
-
GC-MS Analysis: Analyze the hexane extract by GC-MS to identify the enzymatic products by comparing their mass spectra and retention times with authentic standards or library data.[11]
Protocol for GC-MS Analysis of this compound in Juniperus Extracts
Objective: To identify and quantify this compound in an extract from Juniperus plant material.
Materials:
-
Dried and ground Juniperus plant material (e.g., needles or berries).
-
Extraction solvent (e.g., hexane or dichloromethane).
-
Internal standard (e.g., methyl heptadecanoate).
-
Derivatization agent (e.g., BSTFA with 1% TMCS).
-
Gas chromatograph-mass spectrometer (GC-MS) with a suitable capillary column (e.g., HP-5MS).
Procedure:
-
Extraction: Extract a known weight of the plant material with the extraction solvent using sonication or Soxhlet extraction.
-
Sample Preparation: Filter the extract and evaporate the solvent under a stream of nitrogen. Redissolve the residue in a known volume of solvent. Add the internal standard.
-
Derivatization (for carboxylic acids): To a portion of the extract, add the derivatization agent and heat at 70°C for 30 minutes to convert the carboxylic acid group of this compound into a more volatile trimethylsilyl (B98337) (TMS) ester.
-
GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system. Use a temperature program that allows for the separation of diterpenoids. The mass spectrometer should be operated in full scan mode to acquire mass spectra of the eluting compounds.
-
Identification and Quantification: Identify the TMS-derivatized this compound peak based on its retention time and mass spectrum. Quantify the amount of this compound by comparing its peak area to that of the internal standard.
Conclusion and Future Perspectives
The biosynthesis of this compound in Juniperus species represents a fascinating area of plant specialized metabolism. While the general pathway is likely conserved with other labdane-type diterpenoids, the specific enzymes that orchestrate this process in Juniperus remain to be discovered and characterized. Future research should focus on the identification and functional analysis of diterpene synthase and cytochrome P450 genes from various Juniperus species. This will not only provide a complete picture of the this compound biosynthetic pathway but also open up avenues for the metabolic engineering of microorganisms or plants for the sustainable production of this and other valuable diterpenoids. The protocols and information provided in this guide serve as a foundational resource for researchers embarking on this exciting scientific journey.
References
- 1. Beyond Essential Oils: Diterpenes, Lignans, and Biflavonoids from Juniperus communis L. as a Source of Multi-Target Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cjnmcpu.com [cjnmcpu.com]
- 3. A review: biosynthesis of plant-derived labdane-related diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two rings in them all: The labdane-related diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening of ent-copalyl diphosphate synthase and metabolic engineering to achieve de novo biosynthesis of ent-copalol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcripts of two ent-copalyl diphosphate synthase genes differentially localize in rice plants according to their distinct biological roles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytochrome P450-Induced Backbone Rearrangements in Terpene Biosynthesis of Plants [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Diterpenes from the berries of Juniperus excelsa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Identification and functional characterization of diterpene synthases for triptolide biosynthesis from Tripterygium wilfordii - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Communic Acid: Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Communic acid, a labdane (B1241275) diterpenoid predominantly found in the resin of coniferous trees, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, with a focus on its isomers, trans-communic acid and cis-communic acid. This document summarizes key quantitative data, outlines detailed experimental protocols for its isolation and biological evaluation, and presents logical workflows for its scientific investigation. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Physicochemical Properties
Structural and General Properties
| Property | Data | Reference(s) |
| Molecular Formula | C₂₀H₃₀O₂ | [1][2] |
| Molecular Weight | 302.5 g/mol | [1][2] |
| IUPAC Name (trans-) | (1S,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[(2E)-3-methylpenta-2,4-dienyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid | [2] |
| IUPAC Name (cis-) | (1S,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[(2Z)-3-methylpenta-2,4-dienyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid | [1] |
| CAS Number (trans-) | 2761-77-5 | [2] |
| CAS Number (cis-) | 1231-35-2 | [1] |
| Appearance | Semisolid | |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone. | [3] |
Computed Physicochemical Data
| Property | Value | Reference(s) |
| XLogP3-AA | 5.7 | [1][2] |
| Hydrogen Bond Donor Count | 1 | [1][2] |
| Hydrogen Bond Acceptor Count | 2 | [1][2] |
| Rotatable Bond Count | 4 | [1][2] |
| Topological Polar Surface Area | 37.3 Ų | [1][2] |
| Heavy Atom Count | 22 | [1][2] |
Spectral Data
The structural elucidation of this compound is primarily achieved through various spectroscopic techniques. Below is a summary of key spectral data for its isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (500 MHz, CDCl₃) of trans-communic acid:
-
δ 6.32 (1H, dd, J = 17.0, 10.5 Hz, H-14)
-
δ 5.41 (1H, t, J = 6.0 Hz, H-12)
-
δ 5.04 (1H, d, J = 17.0 Hz, H-15a)
-
δ 4.88 (1H, d, J = 10.5 Hz, H-15b)
-
δ 4.84 (1H, s, H-17a)
-
δ 4.47 (1H, s, H-17b)
-
δ 1.75 (3H, s, H-16)
-
δ 1.25 (3H, s, H-18)
-
δ 0.65 (3H, s, H-20)
¹³C NMR (125 MHz, CDCl₃) of trans-communic acid:
-
δ 183.90 (C-19)
-
δ 147.93 (C-8)
-
δ 141.61 (C-12)
-
δ 133.90 (C-14)
-
δ 133.45 (C-13)
-
δ 109.91 (C-15)
-
δ 107.66 (C-17)
-
δ 56.43 (C-5)
-
δ 56.29 (C-9)
-
δ 44.21 (C-4)
-
δ 40.37 (C-10)
-
δ 39.27 (C-6)
-
δ 38.49 (C-1)
-
δ 37.93 (C-3)
-
δ 29.04 (C-18)
-
δ 25.84 (C-7)
-
δ 23.31 (C-11)
-
δ 19.93 (C-2)
-
δ 12.83 (C-20)
-
δ 11.84 (C-16)
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. A detailed vibrational assignment for the isomers has been conducted using experimental and theoretical (DFT) methods.[4]
| Wavenumber (cm⁻¹) | Assignment |
| ~3300-2500 | O-H stretching (broad, characteristic of carboxylic acid dimers) |
| ~1710-1690 | C=O stretching (of the carboxylic acid) |
| ~1640 | C=C stretching (alkene) |
| ~1440-1395 | O-H bending |
| ~1320-1210 | C-O stretching |
| ~950-910 | O-H bending (out-of-plane) |
Biological Activity and Signaling Pathways
This compound has demonstrated a range of biological activities, making it a compound of interest for further investigation. The precise molecular mechanisms and signaling pathways are still under active investigation.
Antimicrobial Activity
Both trans- and cis-communic acid have shown activity against various microorganisms, including Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis, as well as fungi such as Aspergillus fumigatus and Candida albicans.[5]
Cytotoxic and Anti-tumor Activity
This compound isomers have exhibited strong cytotoxic effects in brine shrimp bioassays (LD₅₀ 0.16 µg/mL).[5] Furthermore, they have shown cytotoxicity against BSC-1 cells.[5] Research has indicated that some labdane diterpenes can interfere with apoptosis pathways and the expression of protooncogenes like c-myc and bcl-2.[6] However, the specific apoptotic pathways modulated by this compound require further elucidation.
Anti-inflammatory and Other Activities
Labdane diterpenes, as a class, are known to possess anti-inflammatory properties.[6] While there is a strong indication that this compound may modulate key inflammatory signaling pathways such as NF-κB and MAPK, direct experimental evidence for this is currently limited. Other reported activities for trans-communic acid include antimycobacterial, hypolipidemic, and smooth muscle relaxing effects.[5]
Experimental Protocols
The following section provides detailed methodologies for the isolation and biological evaluation of this compound.
Isolation and Purification of this compound from Juniperus species
This protocol outlines a general procedure for the extraction and chromatographic purification of this compound.
Materials:
-
Dried and powdered plant material (e.g., cones or berries of Juniperus species)
-
n-hexane
-
Silica (B1680970) gel for column chromatography (60-120 mesh)
-
Solvents for elution (e.g., n-hexane, ethyl acetate)
-
Soxhlet apparatus
-
Rotary evaporator
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for visualization
Procedure:
-
Extraction:
-
Place the powdered plant material into a thimble and insert it into the main chamber of the Soxhlet apparatus.
-
Fill the distilling flask with n-hexane.
-
Heat the flask to initiate solvent vaporization and extraction. Continue the extraction for 6-8 hours.
-
After extraction, concentrate the n-hexane extract using a rotary evaporator to obtain a crude residue.
-
-
Column Chromatography:
-
Prepare a slurry of silica gel in n-hexane and pack it into a glass column.
-
Allow the silica gel to settle, ensuring a uniform and bubble-free packing.
-
Dissolve the crude extract in a minimal amount of n-hexane and load it onto the top of the silica gel column.
-
Begin elution with n-hexane and gradually increase the polarity by adding ethyl acetate (e.g., gradients of 1%, 2%, 5%, 10%, etc., of ethyl acetate in n-hexane).
-
Collect fractions of the eluate in separate test tubes.
-
Monitor the separation by spotting the collected fractions on TLC plates and developing them in a suitable solvent system (e.g., n-hexane:ethyl acetate 9:1).
-
Visualize the spots under a UV lamp.
-
Combine the fractions containing the desired compound (this compound) based on their TLC profiles.
-
Evaporate the solvent from the combined fractions to obtain the purified this compound.
-
Cytotoxicity Evaluation using MTT Assay
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a negative control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).
-
Antimicrobial Activity Assessment using Disk Diffusion Method
This protocol outlines the Kirby-Bauer disk diffusion method to qualitatively assess the antimicrobial activity of this compound.
Materials:
-
Bacterial or fungal strain
-
Mueller-Hinton agar (B569324) plates
-
Sterile paper disks (6 mm diameter)
-
This compound solution of known concentration
-
Sterile swabs
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Prepare a suspension of the test microorganism in sterile saline or broth, adjusted to a 0.5 McFarland turbidity standard.
-
-
Plate Inoculation:
-
Dip a sterile swab into the inoculum and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions to ensure uniform growth.
-
-
Disk Application:
-
Impregnate sterile paper disks with a known amount of the this compound solution.
-
Aseptically place the impregnated disks onto the surface of the inoculated agar plate.
-
Gently press the disks to ensure complete contact with the agar.
-
Include a positive control disk (a known antibiotic) and a negative control disk (solvent only).
-
-
Incubation and Analysis:
-
Invert the plates and incubate at 37°C for 18-24 hours for bacteria or at an appropriate temperature for fungi.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no microbial growth is observed) in millimeters.
-
The size of the inhibition zone is indicative of the antimicrobial activity of this compound.
-
Visualizations
The following diagrams illustrate key workflows for the investigation of this compound.
Caption: Workflow for the isolation and purification of this compound.
References
- 1. This compound, (Z)- | C20H30O2 | CID 12303814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C20H30O2 | CID 121225492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS:2761-77-5 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Theoretical (DFT) and experimental (Raman and FTIR) spectroscopic study on communic acids, main components of fossil resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Communic Acids: Occurrence, Properties and Use as Chirons for the Synthesis of Bioactive Compounds [mdpi.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Diterpenoid Skeleton of Communic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Communic acids are a group of naturally occurring labdane-type diterpenoids, compounds built from four isoprene (B109036) units.[1][2] Characterized by a bicyclic core structure, they are predominantly found in coniferous plants, especially within the genus Juniperus (family Cupressaceae).[1][3] These compounds are of significant interest to the scientific community due to their diverse and potent biological activities, including antimicrobial, cytotoxic, and anti-inflammatory properties.[4] Furthermore, the chiral nature of the communic acid skeleton makes it a valuable starting material, or chiron, for the stereoselective synthesis of other complex and high-value bioactive molecules.[1][2] This guide provides a comprehensive technical overview of the this compound skeleton, its properties, biogenesis, and methods for its study, tailored for professionals in research and drug development.
Chemical Structure and Stereochemistry
The fundamental framework of this compound is the labdane (B1241275) diterpene skeleton. This structure is functionalized with a carboxylic acid at the C-4 position, an exocyclic methylene (B1212753) group at C-8, and a diene system in the side chain.[1][4] Several isomers of this compound have been identified in nature, differing in the stereochemistry of the C-4 carboxyl group or the configuration of the double bonds in the side chain. The most abundant and commonly studied isomer is trans-communic acid.[1]
The primary isomers include:
-
trans-Communic acid (1): Features an (E)-configuration for the Δ¹² double bond and an axial orientation of the C-19 carboxyl group.[1]
-
cis-Communic acid (2): The (Z)-isomer of trans-communic acid.[1]
-
Myrceothis compound (3): A regioisomer where the side chain diene system is shifted.[1]
Data Presentation: Physicochemical and Spectroscopic Properties
The structural elucidation and characterization of this compound rely on a combination of spectroscopic techniques. The data presented below pertains to trans-communic acid, the most prevalent isomer.
Table 1: Physicochemical Properties of trans-Communic Acid
| Property | Value |
| Molecular Formula | C₂₀H₃₀O₂ |
| Molar Mass | 302.46 g/mol |
| Appearance | Solid |
| IUPAC Name | (E)-Labda-8(17),12,14-trien-19-oic acid |
Table 2: Summary of Spectroscopic Data for trans-Communic Acid
| Technique | Key Observations and Assignments |
| ¹H NMR (CDCl₃) | Signals characteristic of a labdane skeleton including methyl singlets, multiple olefinic protons corresponding to the exocyclic methylene and the diene side chain, and a carboxylic acid proton. |
| ¹³C NMR (CD₃OD) | Approximately 20 distinct carbon signals, including a carboxyl carbon (~181 ppm), and several sp² hybridized carbons for the three double bonds. Key signals include C-19 (COOH) and the exocyclic C-17.[5] |
| Infrared (IR) | Broad absorption band for the O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1690 cm⁻¹), and bands for C=C stretching (~1640 cm⁻¹). |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ is observed at m/z 302. Fragmentation patterns typically involve the loss of water (H₂O) and the carboxylic acid group (COOH), as well as cleavages within the decalin ring system.[6][7] |
Biological Activities and Potential for Drug Development
Communic acids have demonstrated a wide spectrum of biological activities, making them promising candidates for further investigation in drug development.
Table 3: Reported Biological Activities of Communic Acids
| Activity Type | Organism/Cell Line | Quantitative Data (if available) | Reference(s) |
| Cytotoxic | Brine shrimp | LD₅₀: 0.16 µg/mL | [1][4] |
| Antibacterial | Staphylococcus aureus | Zone of inhibition: 36-37 mm | [1][8] |
| Antibacterial | Pseudomonas aeruginosa | Zone of inhibition: 36-37 mm | [8] |
| Antifungal | Candida albicans | Significant activity | [1][8] |
| Antimycobacterial | Mycobacterium species | Active | [1] |
The potent cytotoxicity and broad-spectrum antimicrobial activity highlight the therapeutic potential of the this compound skeleton. Its mechanism of action is not fully elucidated but may involve membrane disruption or inhibition of key cellular pathways in target organisms.
Biosynthesis of the Labdane Skeleton
The biosynthesis of labdane-type diterpenoids like this compound begins with the universal C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP), which is formed via the methylerythritol 4-phosphate (MEP) pathway in plant plastids.[9] The formation of the characteristic bicyclic labdane core is a two-step cyclization process catalyzed by two distinct classes of diterpene synthases (diTPSs).[9][10][11]
-
Step 1 (Class II diTPS): GGPP undergoes a protonation-initiated cyclization catalyzed by a copalyl diphosphate synthase (CPS) to form the intermediate (+)-copalyl diphosphate [(+)-CPP], which contains the decalin ring system.
-
Step 2 (Class I diTPS): A kaurene synthase-like (KSL) enzyme then catalyzes the ionization of the diphosphate group from (+)-CPP and subsequent reactions to form the final labdane skeleton, which is then further modified by enzymes like cytochromes P450 to yield this compound.
Experimental Protocols
Isolation and Purification of this compound from Juniperus Species
This protocol is a representative method based on procedures described in the literature for isolating this compound from plant material.[8][12][13]
-
Preparation of Plant Material: Air-dry the cones or leaves of a Juniperus species (e.g., Juniperus phoenicea). Grind the dried material into a coarse powder to increase the surface area for extraction.
-
Soxhlet Extraction: Place the powdered plant material (e.g., 200 g) into a cellulose (B213188) thimble and load it into a Soxhlet extractor. Extract with n-hexane (approx. 1.5 L) for 8-12 hours. The nonpolar solvent is effective at extracting diterpenoids.
-
Concentration: Remove the solvent from the n-hexane extract under reduced pressure using a rotary evaporator to yield a crude oleoresin.
-
Silica (B1680970) Gel Column Chromatography:
-
Prepare a silica gel (230-400 mesh) column using n-hexane as the mobile phase.
-
Dissolve the crude extract in a minimal amount of n-hexane and load it onto the column.
-
Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually introducing ethyl acetate (B1210297) (e.g., 99:1, 98:2, 95:5 v/v).
-
-
Fraction Collection and Analysis: Collect fractions (e.g., 20 mL each) and monitor the composition of each fraction using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:ethyl acetate 9:1). Visualize spots under UV light or by staining with an appropriate reagent (e.g., ceric sulfate).
-
Final Purification: Combine fractions containing the compound of interest. If necessary, subject these combined fractions to a final purification step, such as preparative HPLC on a C18 column, to obtain pure this compound isomers.
General Protocol for Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a pure sample (~5-10 mg) in a deuterated solvent (e.g., CDCl₃ or CD₃OD).
-
Acquire ¹H NMR and ¹³C NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher).
-
Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to confirm proton-proton and proton-carbon correlations for unambiguous structural assignment.
-
-
Infrared (IR) Spectroscopy:
-
Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl).
-
Acquire the spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Introduce the sample into the mass spectrometer, for example, via a direct insertion probe or coupled with a gas chromatograph (GC-MS).
-
Use an appropriate ionization technique (e.g., Electron Ionization - EI) to generate the molecular ion and fragment ions. Analyze the resulting mass-to-charge (m/z) ratios.
-
Conceptual Workflow: Bioactivity Screening
While specific signaling pathways modulated by this compound are still under investigation, a logical workflow for screening its biological activity can be conceptualized. This process is fundamental in drug discovery to identify and validate potential therapeutic leads.
// Nodes A [label="Plant Material\n(e.g., Juniperus cones)", fillcolor="#FBBC05"]; B [label="Extraction & Fractionation", fillcolor="#F1F3F4"]; C [label="Column Chromatography", fillcolor="#F1F3F4"]; D [label="Pure this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Structural Elucidation\n(NMR, MS, IR)", fillcolor="#F1F3F4"]; F [label="Primary Screening\n(e.g., Cytotoxicity, Antimicrobial)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Hit Identification", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="Secondary Screening\n(Dose-Response, Selectivity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; I [label="Mechanism of Action Studies\n(e.g., Target Identification, Pathway Analysis)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; J [label="Lead Compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; D -> E [dir=both]; D -> F; F -> G; G -> H; H -> I; I -> J; } } Caption: Conceptual Workflow for Isolation and Bioactivity Screening
Conclusion
The this compound diterpenoid skeleton represents a valuable natural product scaffold with significant potential in medicinal chemistry and drug development. Its ready availability from natural sources, potent biological activities, and utility as a chiral building block make it an attractive target for further research. This guide has provided a foundational overview of its chemical structure, biogenesis, and the experimental protocols necessary for its study. Future investigations into its specific molecular targets and signaling pathway interactions will be crucial for translating its therapeutic potential into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Communic acids: occurrence, properties and use as chirons for the synthesis of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Isolation, characterization, and antimicrobial activity of this compound from Juniperus phoenicea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
The Therapeutic Potential of Communic Acid Derivatives: A Technical Whitepaper for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Communic acids, a class of labdane (B1241275) diterpenes predominantly found in coniferous plants of the Juniperus and Cupressus genera, have emerged as a promising scaffold for the development of novel therapeutic agents.[1] These natural products and their synthetic derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This technical guide provides an in-depth overview of the current state of research on communic acid derivatives, focusing on their therapeutic potential, mechanisms of action, and relevant experimental data to support further investigation and drug development initiatives.
Anticancer Activity
This compound derivatives have shown significant cytotoxic effects against a variety of cancer cell lines. The structural modifications of the parent this compound backbone have led to the synthesis of novel compounds with enhanced potency and selectivity.
Quantitative Data for Anticancer Activity
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of various this compound derivatives against different human cancer cell lines.
| Derivative Name/Identifier | Cancer Cell Line | IC50 (µM) | Reference |
| Forsyshiyanine A derivative (25) | Mia PaCa-2 (Pancreatic) | 6.5 | [2][3][4] |
| Neopetrosiquinone B intermediate (9) | A-549 (Lung) | 4.1 | [5] |
| Neopetrosiquinone B (7) | A-549 (Lung) | 8.3 | [5] |
| Podocarpane (B1244330) derivative (23) | MCF-7 (Breast), T-84 (Colon), A-549 (Lung) | < 10 | [6] |
| Totarane o-quinone derivative (27) | MCF-7 (Breast), T-84 (Colon) | < 10 | [6] |
| Totarane catechol derivative (28) | MCF-7 (Breast), T-84 (Colon), A-549 (Lung) | < 10 (0.6 for A-549) | [6] |
Experimental Protocols: Anticancer Activity
The cytotoxic activity of this compound derivatives is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM) for a specified period, usually 48 or 72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan (B1609692) Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or acidic isopropanol).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Signaling Pathways in Anticancer Activity
Preliminary evidence suggests that this compound derivatives exert their anticancer effects through the induction of apoptosis. One study on a totarane catechol derivative synthesized from trans-communic acid indicated that its antiproliferative effect in A-549 lung cancer cells is mediated by an increased Bax/Bcl-2 ratio, a key indicator of the intrinsic apoptotic pathway.[6]
Proposed apoptotic pathway of a this compound derivative.
Anti-inflammatory Activity
Certain this compound derivatives have demonstrated anti-inflammatory properties, suggesting their potential in treating inflammatory disorders. cis-Communic acid, for instance, has been shown to inhibit carrageenan-induced paw edema in rats, a classic model of acute inflammation.[7] While specific mechanistic studies on this compound derivatives are limited, the broader class of labdane diterpenes has been shown to modulate key inflammatory signaling pathways, such as the NF-κB pathway.[8]
Experimental Protocols: Anti-inflammatory Activity
This in vivo model is used to assess the anti-inflammatory activity of compounds.
-
Animal Model: Male Wistar rats are typically used.
-
Compound Administration: The this compound derivative is administered orally or intraperitoneally at a specific dose prior to the induction of inflammation.
-
Induction of Edema: A subcutaneous injection of carrageenan (1% in saline) is administered into the sub-plantar region of the rat's hind paw.
-
Measurement of Paw Volume: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.
This in vitro assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.
-
Compound Treatment: Cells are pre-treated with various concentrations of the this compound derivative for 1-2 hours.
-
Inflammatory Stimulus: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.
-
Nitrite (B80452) Measurement: After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Signaling Pathways in Anti-inflammatory Activity
The NF-κB signaling pathway is a central regulator of inflammation. While direct evidence for this compound derivatives is still emerging, it is plausible that they may exert their anti-inflammatory effects by inhibiting this pathway, similar to other labdane diterpenes.
Hypothesized inhibition of the NF-κB pathway by a this compound derivative.
Antimicrobial Activity
This compound and its derivatives have also been investigated for their antimicrobial properties against a range of bacteria and fungi.
Quantitative Data for Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values of some this compound derivatives against various microorganisms.
| Derivative Name/Identifier | Microorganism | MIC (µg/mL) | Reference |
| Z-Communic acid (2) | Staphylococcus epidermidis (ATCC 12228) | >400 | [9] |
| Staphylococcus aureus (ATCC 29213) | >400 | [9] | |
| Pseudomonas aeruginosa (ATCC 27703) | >400 | [9] | |
| Bacillus subtilis | >400 | [9] | |
| Escherichia coli (ATCC 25922) | >400 | [9] | |
| 12-hydroxy-8R,17-epoxy-isothis compound (4) | Staphylococcus epidermidis (ATCC 12228) | 43 | [9] |
| Staphylococcus aureus (ATCC 29213) | 85 | [9] | |
| Pseudomonas aeruginosa (ATCC 27703) | 160 | [9] | |
| Bacillus subtilis | 85 | [9] | |
| Escherichia coli (ATCC 25922) | 400 | [9] | |
| 8S-formyl-isothis compound (5) | Staphylococcus epidermidis (ATCC 12228) | 80 | [9] |
| Staphylococcus aureus (ATCC 29213) | 160 | [9] | |
| Pseudomonas aeruginosa (ATCC 27703) | 160 | [9] | |
| Bacillus subtilis | 160 | [9] | |
| Escherichia coli (ATCC 25922) | 400 | [9] | |
| Oidiolactone C | Fungal strains | 3.12 - 12.5 | [10] |
Experimental Protocols: Antimicrobial Activity
This method is used to determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilutions: Two-fold serial dilutions of the this compound derivative are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion and Future Directions
This compound derivatives represent a versatile and promising class of natural product-derived compounds with significant therapeutic potential. The existing data on their anticancer, anti-inflammatory, and antimicrobial activities warrant further investigation. Future research should focus on:
-
Synthesis of novel derivatives: A broader range of structural modifications could lead to compounds with improved potency, selectivity, and pharmacokinetic properties.
-
In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways modulated by these derivatives is crucial for their rational development as therapeutic agents.
-
In vivo efficacy and toxicity studies: Promising candidates identified in in vitro assays should be evaluated in relevant animal models to assess their therapeutic efficacy and safety profiles.
The information presented in this technical guide provides a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound derivatives and accelerate their translation into novel clinical candidates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Semisynthesis of Forsyshiyanine A and a Derivative with Significant Anti-Pancreatic Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antiproliferative activity of podocarpane and totarane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Extraction of Communic Acid from Conifer Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Communic acid is a labdane-type diterpenoid found in the resin of various conifers, particularly within the genera Juniperus and Agathis.[1][2][3] This natural compound and its isomers, such as cis- and trans-communic acid, have garnered significant interest in the scientific community due to their diverse biological activities. Research has demonstrated their potential as antibacterial, antifungal, and cytotoxic agents.[1][4][5] The unique chemical structure of this compound also makes it a valuable chiral building block for the synthesis of other complex bioactive molecules.[1][2] These properties underscore the importance of efficient and well-documented protocols for the extraction and purification of this compound for further research and development.
This document provides detailed protocols for the extraction of this compound from conifer resin, data on its natural abundance, and an overview of the current understanding of the signaling pathways modulated by related labdane (B1241275) diterpenes.
Data Presentation: Occurrence and Yield of this compound
The concentration of this compound can vary significantly depending on the conifer species and the specific part of the plant. The following table summarizes the known occurrences of this compound in various conifer species.
| Conifer Species | Plant Part | This compound Isomers Present | Reference |
| Juniperus phoenicea | Cones | Z and E isomers | [4][5] |
| Juniperus communis | Berries, Leaves | cis- and trans-isomers | [6][7] |
| Juniperus oxycedrus | Not specified | Myrceothis compound | [1] |
| Agathis robusta | Oleoresin | This compound | [8] |
| Agathis microstachya | Oleoresin | This compound | [9] |
| Pinus nigra subsp. laricio | Various tissues | Diterpene resin acids | [10][11][12] |
| Cupressus arizonica | Bark | This compound | [8] |
The yield of this compound is dependent on both the source material and the extraction method employed. A particularly high yield has been reported from the cones of Juniperus phoenicea.
| Extraction Method | Source Material | Yield of this compound Isomers | Reference |
| Soxhlet extraction with n-hexane followed by column chromatography | Juniperus phoenicea cones | 68% (mixture of Z and E isomers) | [4][5] |
Experimental Protocols
Protocol 1: Extraction and Isolation of this compound from Juniperus Cones
This protocol is adapted from the successful isolation of a mixture of Z and E this compound from Juniperus phoenicea cones.[4][5]
1. Materials and Equipment:
-
Dried cones of Juniperus species
-
Grinder or mill
-
Soxhlet apparatus
-
n-hexane (analytical grade)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography (70-230 mesh)
-
Glass column for chromatography
-
Elution solvents: n-hexane and ethyl acetate (B1210297) mixtures
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Developing chamber for TLC
-
UV lamp for TLC visualization
-
NMR spectrometer for structural elucidation
2. Extraction Procedure:
-
Sample Preparation: Dry the Juniperus cones at room temperature in a well-ventilated area until a constant weight is achieved. Grind the dried cones into a fine powder.
-
Soxhlet Extraction: Place the powdered plant material into a thimble and load it into the Soxhlet apparatus. Extract the powder with n-hexane for 6-8 hours.
-
Concentration: After extraction, concentrate the n-hexane extract using a rotary evaporator under reduced pressure to obtain a crude resinous extract.
3. Purification by Column Chromatography:
-
Column Packing: Prepare a silica gel slurry in n-hexane and pack it into a glass column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of n-hexane and load it onto the top of the silica gel column.
-
Elution: Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by adding ethyl acetate.
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using TLC.
-
TLC Analysis: Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate 95:5). Visualize the spots under a UV lamp.
-
Pooling and Evaporation: Combine the fractions containing the this compound isomers (identified by their similar TLC profiles) and evaporate the solvent to obtain the purified mixture.
4. Structural Elucidation:
-
Confirm the chemical structures of the isolated this compound isomers using spectroscopic methods such as ¹H and ¹³C NMR and compare the data with published literature values.[4][5]
Protocol 2: General Extraction of Diterpene Resin Acids from Conifer Tissues
This protocol provides a general method for the extraction of diterpene resin acids, including this compound, from various conifer tissues for analytical purposes such as GC-MS.[10][11]
1. Materials and Equipment:
-
Fresh or dried conifer tissue (needles, bark, xylem)
-
Scalpel or grinder
-
Ultrasonic bath
-
Centrifuge
-
Extraction solvent: n-hexane:dichloromethane (1:1, v/v)
-
Anhydrous sodium sulfate (B86663)
-
GC-MS system for analysis
2. Extraction Procedure:
-
Sample Preparation: Cut fresh or dried conifer tissue into small fragments (approximately 1-2 mm).
-
Solvent Extraction: Weigh approximately 250 mg of the fragmented tissue and place it in a vial. Add 2 mL of the n-hexane:dichloromethane mixture.
-
Ultrasonication: Place the vial in an ultrasonic bath at 25 °C for 20 minutes to facilitate extraction.
-
Repeat Extraction: Repeat the extraction step with a fresh 2 mL of the solvent mixture.
-
Pooling and Drying: Pool the two extracts and pass them through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Sample Preparation for Analysis: The resulting extract can be directly analyzed by GC-MS or subjected to a derivatization step (e.g., methylation with diazomethane (B1218177) or silylation) if required for the analysis of acidic compounds.
Mandatory Visualizations
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Communic acids: occurrence, properties and use as chirons for the synthesis of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Communic Acids: Occurrence, Properties and Use as Chirons for the Synthesis of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isolation, characterization, and antimicrobial activity of this compound from Juniperus phoenicea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sciencemadness Discussion Board - this compound from Juniper extract - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. iris.unirc.it [iris.unirc.it]
- 11. dspace.unitus.it [dspace.unitus.it]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Communic Acid as a Chiral Building Block in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Communic acid, a labdane (B1241275) diterpene found predominantly in conifers of the genus Juniperus, presents a versatile and stereochemically rich scaffold for the synthesis of complex bioactive molecules. Its inherent chirality, multiple reactive sites (three double bonds and a carboxylic acid), and availability from natural sources make it an attractive chiral building block for synthetic chemists. This document provides an overview of the applications of this compound in the synthesis of high-value compounds, including detailed protocols for key transformations and a summary of relevant quantitative data.
There are five naturally occurring isomers of this compound, with trans-communic acid being the most abundant. The distinct functionalities of this compound allow for a range of chemical modifications, including oxidative cleavages, cyclizations, and functional group interconversions, providing access to a diverse array of molecular architectures.
Synthetic Applications and Pathways
This compound has proven to be a valuable starting material for the efficient synthesis of several commercially and medicinally important molecules. These include the fragrance component Ambrox, the antifungal agent Oidiolactone C, and key intermediates for the synthesis of the potent antitumor agent Bruceantin.
Synthesis of Ambrox
Ambrox, a key component of the ambergris fragrance, can be synthesized from this compound. The synthesis involves the selective oxidative cleavage of the side chain, followed by cyclization to form the characteristic furan (B31954) ring of Ambrox.
Caption: Synthetic pathway for Ambrox from this compound.
Synthesis of Oidiolactone C
The antifungal natural product Oidiolactone C can be synthesized from trans-communic acid. A key step in this synthesis is a novel palladium(II)-catalyzed bislactonization reaction that forms the tetracyclic core of the molecule.
Caption: Key steps in the synthesis of Oidiolactone C.
Synthesis of a Bruceantin Intermediate
This compound can be utilized to synthesize key intermediates for the complex quassinoid, Bruceantin. This involves a series of transformations to construct the intricate polycyclic system of the target molecule.
Caption: General synthetic route to a Bruceantin precursor.
Quantitative Data Summary
The following table summarizes the reported yields for key transformations in the synthesis of bioactive molecules from this compound and its derivatives.
| Starting Material | Transformation | Product | Reagents | Yield (%) | Reference |
| Methyl trans-Communate | Ozonolysis | Hydroxyolefin | O₃, then reductive workup | Not specified | |
| Hydroxyolefin from Methyl Communate | Cyclization | Tetrahydrofuran Derivative | p-TsOH, CH₃NO₂ | Not specified | |
| trans-Communic Acid | Multi-step Synthesis | Oidiolactone C | - | 11.7 (overall) | |
| Methyl trans-Communate | Oxymercuration-Demercuration (NaBH₄) | Hydration product of C14-C15 double bond | Hg(OAc)₂, THF/H₂O; NaBH₄ | Major product | |
| Methyl trans-Communate | Oxidation with OsO₄/NaIO₄ (0-10 °C) | Aldehyde at C12 | OsO₄, NaIO₄ | Not specified | |
| Methyl trans-Communate | Oxidation with OsO₄/NaIO₄ (≥ 25 °C) | Mixture of aldehydes | OsO₄, NaIO₄ | Not specified |
Experimental Protocols
The following are generalized protocols for key reactions involving this compound. Researchers should consult the primary literature for specific experimental details and safety precautions.
Protocol 1: General Procedure for Oxidative Cleavage of the C12=C13 Double Bond in Methyl Communate using OsO₄/NaIO₄
This reaction is highly dependent on temperature, leading to different product distributions.
Materials:
-
Methyl communate
-
Dioxane
-
Water
-
Osmium tetroxide (OsO₄) solution (e.g., 2.5 wt% in t-BuOH)
-
Sodium periodate (B1199274) (NaIO₄)
-
Standard laboratory glassware and stirring apparatus
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
Procedure:
-
Dissolve methyl communate in a mixture of dioxane and water.
-
To the stirred solution, add a catalytic amount of OsO₄ solution.
-
Cool the reaction mixture in an ice bath (for temperatures between 0-10 °C) or allow it to stir at room temperature (≥ 25 °C).
-
Slowly add powdered NaIO₄ in portions over a period of time, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by adding a reducing agent (e.g., sodium bisulfite solution).
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Reductive Ozonolysis of Methyl Communate
This procedure cleaves the double bonds to yield aldehydes or ketones, which are then reduced to alcohols.
Materials:
-
Methyl communate
-
Anhydrous solvent (e.g., dichloromethane, methanol)
-
Ozone generator
-
Reducing agent (e.g., sodium borohydride (B1222165), dimethyl sulfide)
-
Standard laboratory glassware for ozonolysis
Procedure:
-
Dissolve methyl communate in a suitable anhydrous solvent and cool the solution to -78 °C (dry ice/acetone bath).
-
Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone.
-
Add a reducing agent to the cold solution to work up the ozonide.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Perform an appropriate aqueous workup to isolate the crude product.
-
Purify the product by column chromatography.
Protocol 3: General Procedure for Oxymercuration-Demercuration of Methyl Communate
This reaction results in the Markovnikov hydration of a double bond.
Materials:
-
Methyl communate
-
Mercuric acetate (B1210297) (Hg(OAc)₂)
-
Tetrahydrofuran (THF)
-
Water
-
Sodium borohydride (NaBH₄)
-
Sodium hydroxide (B78521) (NaOH) solution
-
Standard laboratory glassware
Procedure:
-
In a flask, dissolve mercuric acetate in a mixture of THF and water.
-
Add the methyl communate to the stirred solution.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture in an ice bath and add a solution of sodium hydroxide.
-
Slowly add a solution of sodium borohydride in aqueous sodium hydroxide.
-
Stir the reaction vigorously until the mercury precipitates as a gray solid.
-
Separate the organic layer and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Experimental Workflow
The following diagram illustrates a general workflow for utilizing this compound as a chiral building block in a synthetic project.
Caption: General workflow for synthesis using this compound.
Conclusion
This compound is a readily available and versatile chiral building block that provides an efficient entry point to a variety of complex and bioactive natural products and their analogs. The strategic application of modern synthetic methodologies to this natural product scaffold will continue to be a valuable tool in drug discovery and development.
Application Note: Quantitative Analysis of Communic Acid in Biological Matrices using HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed protocol for the quantification of communic acid in biological matrices, such as plasma and tissue homogenates, using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This compound, a labdane (B1241275) diterpene with known anti-inflammatory, antimicrobial, and cytotoxic properties, is a compound of increasing interest in drug development.[1][2] The method described herein provides the necessary sensitivity and selectivity for pharmacokinetic and pharmacodynamic studies. This document includes protocols for sample preparation, HPLC separation, and MS/MS detection, along with proposed Multiple Reaction Monitoring (MRM) transitions for robust quantification.
Introduction
This compound is a naturally occurring labdane diterpenoid found in various plant species, notably in the genus Juniperus.[1] It has demonstrated a range of biological activities, including anti-inflammatory and cytotoxic effects.[1] To support the development of this compound as a potential therapeutic agent, a reliable and sensitive analytical method for its quantification in biological samples is essential. HPLC-MS/MS offers high selectivity and sensitivity, making it the ideal platform for this purpose. This application note provides a comprehensive method to facilitate such studies.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is designed for the extraction of this compound from a biological matrix like plasma.
Materials:
-
SPE cartridges (e.g., C18, 100 mg)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.
-
Sample Loading: To 500 µL of plasma, add 500 µL of water with 0.1% formic acid. Vortex for 30 seconds. Load the diluted sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of water followed by 2 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute this compound from the cartridge with 2 mL of methanol.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid). Vortex for 1 minute and transfer to an HPLC vial for analysis.
HPLC-MS/MS Analysis
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
HPLC Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 80% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 80% B and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Optimized for the specific instrument |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Data Presentation
Proposed MRM Transitions for this compound Quantification
The molecular weight of this compound is 302.45 g/mol .[3] In negative ion mode ESI, the deprotonated molecule [M-H]⁻ will be observed at m/z 301.2. Based on the fragmentation patterns of similar labdane-type acid diterpenes, characteristic product ions can be predicted.[4][5] The following MRM transitions are proposed for the quantification of this compound. It is crucial to experimentally verify and optimize these transitions on the specific instrument being used.
| Analyte | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) - Quantifier | Product Ion (Q3) - Qualifier | Collision Energy (eV) - Proposed |
| This compound | 301.2 | To be determined | To be determined | To be optimized |
| Proposed Fragment 1 | 301.2 | 257.2 (Loss of CO₂) | - | 20-30 |
| Proposed Fragment 2 | 301.2 | Fragment from side chain | - | 25-40 |
Note: The exact m/z values for the product ions and the optimal collision energies should be determined by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Proposed Signaling Pathway Modulation
This compound has demonstrated anti-inflammatory properties.[1] A key pathway in inflammation is the NF-κB signaling cascade.[6][7] It is hypothesized that this compound may exert its anti-inflammatory effects by modulating this pathway.
Caption: Proposed modulation of the NF-κB signaling pathway by this compound.
Conclusion
The HPLC-MS/MS method outlined in this application note provides a robust and sensitive approach for the quantification of this compound in biological matrices. The detailed protocols for sample preparation and analysis, along with the proposed MRM transitions, offer a solid foundation for researchers in the field of drug development and pharmacology. Further validation of the method in the user's laboratory is recommended to ensure optimal performance. The provided diagrams illustrate the experimental workflow and a potential mechanism of action, aiding in the comprehensive study of this promising natural compound.
References
- 1. Communic Acids: Occurrence, Properties and Use as Chirons for the Synthesis of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Communic acids: occurrence, properties and use as chirons for the synthesis of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C20H30O2 | CID 121225492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Electrospray ionization tandem mass spectrometry of labdane-type acid diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
Synthesis of Bioactive Compounds from Communic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of bioactive compounds derived from communic acid, a naturally occurring labdane (B1241275) diterpene. The protocols are intended for use by qualified professionals in a laboratory setting. This document also summarizes the biological activities of these compounds and explores their mechanisms of action through signaling pathway diagrams.
Overview of Bioactive Compounds from this compound
This compound, readily available from various coniferous species, serves as a versatile chiral starting material for the synthesis of a range of bioactive molecules.[1][2][3] Its unique chemical structure, featuring multiple reactive sites, allows for the generation of complex and pharmacologically relevant compounds. This document focuses on the synthesis and bioactivity of key derivatives, including the fragrance ingredient Ambrox, and the cytotoxic and antifungal agents Oidiolactone C and Nagilactone F.
Quantitative Bioactivity Data
The following tables summarize the reported biological activities of this compound derivatives and related compounds.
Table 1: Cytotoxicity of this compound Derivatives and Related Podolactones
| Compound | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Nagilactone C | HT-1080 (Fibrosarcoma) | 3 - 6 | [3] |
| Colon 26-L5 (Carcinoma) | 3 - 6 | [3] | |
| MDA-MB-231 (Breast Cancer) | 3 - 5 | [3] | |
| AGS (Gastric Cancer) | 3 - 5 | [3] | |
| HeLa (Cervical Cancer) | 3 - 5 | [3] | |
| Nagilactone F | MDA-MB-231 (Breast Cancer) | ~1 | [3] |
| AGS (Gastric Cancer) | ~1 | [3] | |
| HeLa (Cervical Cancer) | ~1 | [3] | |
| Nagilactone G | MDA-MB-231 (Breast Cancer) | <1 | [3] |
| AGS (Gastric Cancer) | <1 | [3] | |
| HeLa (Cervical Cancer) | <1 | [3] | |
| Oidiolactone C | P388 (Murine Leukemia) | Not specified | [1] |
| A549 (Lung Carcinoma) | Not specified | [1] | |
| HT-29 (Colon Adenocarcinoma) | Not specified | [1] | |
| MEL-28 (Melanoma) | Not specified | [1] |
Table 2: Antibacterial Activity of Labdane Diterpenes
| Compound | Bacterial Strain | MIC (µg/mL) | Reference(s) |
| Labdane Diterpenoid 2 | Bacillus subtilis | 4 - 8 | [4] |
| Micrococcus luteus | 4 - 8 | [4] | |
| Staphylococcus aureus | 4 - 8 | [4] | |
| Sclareol | Methicillin-resistant Staphylococcus aureus (MRSA) | Synergistic with clindamycin | [5] |
| Manool | Methicillin-resistant Staphylococcus aureus (MRSA) | Not specified | [5] |
Experimental Protocols
The following are detailed protocols for the synthesis of selected bioactive compounds from this compound.
Synthesis of (-)-Ambrox
(-)-Ambrox is a highly valued fragrance ingredient with a characteristic ambergris odor. Its synthesis from this compound involves an oxidative degradation of the side chain followed by cyclization.[6]
Workflow for the Synthesis of (-)-Ambrox from this compound
Caption: Synthetic workflow for (-)-Ambrox from this compound.
Protocol:
-
Ozonolysis of this compound:
-
Dissolve this compound (1.0 g, 3.3 mmol) in dichloromethane (B109758) (50 mL) and cool the solution to -78 °C.
-
Bubble ozone gas through the solution until a blue color persists.
-
Purge the solution with nitrogen gas to remove excess ozone.
-
Add dimethyl sulfide (B99878) (1.0 mL, 13.6 mmol) and allow the solution to warm to room temperature overnight.
-
Wash the reaction mixture with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ozonide.
-
-
Oxidative Cleavage:
-
Dissolve the crude ozonide in acetone (B3395972) (50 mL) and cool to 0 °C.
-
Add Jones reagent dropwise until an orange color persists.
-
Stir the reaction mixture for 2 hours at 0 °C.
-
Add isopropanol (B130326) to quench the excess oxidant.
-
Filter the mixture through a pad of celite and concentrate the filtrate.
-
Extract the residue with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude keto-acid.
-
-
Cyclization to (-)-Ambrox:
-
Dissolve the crude keto-acid in toluene (50 mL).
-
Add a catalytic amount of p-toluenesulfonic acid (approx. 50 mg).
-
Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford (-)-Ambrox as a white solid.
-
Synthesis of Oidiolactone C
Oidiolactone C is a potent antifungal agent. Its synthesis from trans-communic acid involves a key palladium-catalyzed bislactonization step.[1][2]
Workflow for the Synthesis of Oidiolactone C
Caption: Synthetic workflow for Oidiolactone C.
Protocol:
-
Oxidative Degradation of trans-Communic Acid:
-
To a solution of trans-communic acid (1.0 g, 3.3 mmol) in a mixture of THF (30 mL) and water (10 mL), add a catalytic amount of osmium tetroxide (2.5% in t-BuOH, 0.2 mL).
-
Add sodium periodate (B1199274) (2.8 g, 13.1 mmol) portion-wise over 30 minutes.
-
Stir the mixture at room temperature for 24 hours.
-
Dilute the reaction with water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with sodium thiosulfate (B1220275) solution, water, and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Dissolve the crude product in acetone (50 mL), cool to 0 °C, and treat with Jones reagent until the orange color persists.
-
Work up the reaction as described in the Ambrox synthesis to yield the crude norlabdadienedioic acid.
-
-
Palladium(II)-Catalyzed Bislactonization:
-
Dissolve the crude norlabdadienedioic acid in DMSO (20 mL).
-
Add palladium(II) acetate (74 mg, 0.33 mmol).
-
Stir the mixture under an oxygen atmosphere at 80 °C for 48 hours.
-
Cool the reaction mixture, dilute with water, and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Oidiolactone C.
-
Signaling Pathways of Bioactive this compound Derivatives
Nagilactone-Induced Apoptosis via JNK and AP-1 Signaling
Nagilactones, which can be synthesized from this compound precursors, exhibit potent anticancer activity by inducing apoptosis.[3] This process is mediated through the activation of the c-Jun N-terminal kinase (JNK) pathway, which in turn modulates the activity of the transcription factor AP-1.[2][3]
Caption: Nagilactone F-induced apoptosis signaling pathway.
Potential Inhibition of PI3K/Akt Pathway
The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer.[7] While direct evidence for this compound derivatives is still emerging, other structurally related diterpenoids have been shown to inhibit this pathway, leading to decreased cancer cell viability.
Caption: Postulated inhibition of the PI3K/Akt pathway.
Disclaimer: These protocols are intended for informational purposes for qualified professionals. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may require optimization.
References
- 1. Antimicrobial Diterpenes: Recent Development From Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Anticancer Activities and Mechanism of Action of Nagilactones, a Group of Terpenoid Lactones Isolated from Podocarpus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Labdane-Type Diterpenoids from Streptomyces griseorubens and Their Antimicrobial and Cytotoxic Activities [mdpi.com]
- 5. Labdane Diterpenoids from Salvia tingitana Etl. Synergize with Clindamycin against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Enhanced Antibacterial Activity of Ent-Labdane Derivatives of Salvic Acid (7α-Hydroxy-8(17)-ent-Labden-15-Oic Acid): Effect of Lipophilicity and the Hydrogen Bonding Role in Bacterial Membrane Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Communic Acid in Antimicrobial Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Communic acid, a labdane (B1241275) diterpene found predominantly in plants of the genus Juniperus, has demonstrated notable antimicrobial properties.[1] This document provides detailed application notes and experimental protocols for researchers investigating the antimicrobial potential of this compound against various pathogens. The information compiled herein is intended to guide the experimental design, data interpretation, and further exploration of this compound as a potential lead compound in drug development.
Antimicrobial Spectrum
Trans- and cis-isomers of this compound have shown activity against a range of microorganisms. Extracts containing these compounds have been effective against Gram-positive bacteria, including Staphylococcus aureus (both standard ATCC strains and clinical isolates) and Staphylococcus epidermidis.[2] Antifungal activity has also been observed against yeasts like Candida albicans and filamentous fungi such as Aspergillus fumigatus.[2]
A study on a mixture of Z and E isomers of this compound isolated from Juniperus phoenicea cones reported significant antibacterial activity against Bacillus cereus, Staphylococcus aureus, and Pseudomonas aeruginosa, with inhibition zones larger than those of penicillin, novobiocin, and amoxicillin.[3] The same mixture showed antifungal activity against Candida albicans comparable to Metrazol.[3]
Data Presentation: Antimicrobial Activity
While specific Minimum Inhibitory Concentration (MIC) values for purified this compound are not widely reported in the available literature, the following table summarizes the qualitative and semi-quantitative findings for extracts containing this compound and provides a comparative context with MIC values for other labdane diterpenes against common pathogens. This data highlights the potential of this compound and underscores the need for further quantitative studies.
| Compound/Extract | Microorganism | Activity Type | Zone of Inhibition (mm) | Reported MIC (µg/mL) | Reference |
| Mixture of Z & E this compound | Staphylococcus aureus | Antibacterial | 36-37 | Not Reported | [3] |
| Mixture of Z & E this compound | Bacillus cereus | Antibacterial | 36-37 | Not Reported | [3] |
| Mixture of Z & E this compound | Pseudomonas aeruginosa | Antibacterial | 36-37 | Not Reported | [3] |
| Mixture of Z & E this compound | Candida albicans | Antifungal | Similar to Metrazol | Not Reported | [3] |
| Labdane Diterpene (Compound 66) | Staphylococcus epidermidis | Antibacterial | Not Reported | 12.5 | [4] |
| Labdane Diterpene (Compound 68) | Staphylococcus epidermidis | Antibacterial | Not Reported | 12.5 | [4] |
| Labdane Diterpene (Compound 66) | Enterococcus faecalis | Antibacterial | Not Reported | 12.5 | [4] |
| Labdane Diterpene (Compound 68) | Enterococcus faecalis | Antibacterial | Not Reported | 6.25 | [4] |
| Labdane Diterpene (Compound 66) | Bacillus cereus | Antibacterial | Not Reported | 3.13 | [4] |
| Labdane Diterpene (Compound 68) | Bacillus cereus | Antibacterial | Not Reported | 6.25 | [4] |
Postulated Mechanisms of Antimicrobial Action
The precise molecular mechanisms underlying the antimicrobial activity of this compound are not yet fully elucidated. However, based on its chemical structure as a labdane diterpene and the known mechanisms of similar compounds, several potential modes of action can be proposed:
-
Disruption of Cell Membrane Integrity: As lipophilic molecules, diterpenes can intercalate into the lipid bilayer of microbial cell membranes. This can lead to a loss of membrane integrity, increased permeability, and leakage of essential intracellular components, ultimately resulting in cell death.[5][6]
-
Inhibition of Cell Wall Synthesis: Some antimicrobial agents act by interfering with the synthesis of the peptidoglycan layer in bacteria or the chitin/glucan matrix in fungi.[][8] This weakens the cell wall, making the microbe susceptible to osmotic lysis.
-
Inhibition of Key Signaling Pathways: Diterpenoids have been shown to modulate crucial signaling pathways involved in microbial pathogenesis and survival. For instance, some diterpenes can inhibit the NF-κB signaling pathway, which is involved in inflammatory responses and microbial survival.
The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound, leading to the inhibition of microbial growth.
Experimental Protocols
The following are detailed protocols for key experiments to assess the antimicrobial properties of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the steps to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound stock solution (dissolved in a suitable solvent like DMSO, then diluted in broth)
-
96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial culture in logarithmic growth phase
-
Sterile saline or broth for inoculum preparation
-
0.5 McFarland turbidity standard
-
Microplate reader (optional)
-
Incubator
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a 2-fold serial dilution of the this compound stock solution in the appropriate broth directly in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be sufficient to determine the MIC.
-
-
Inoculum Preparation:
-
From a fresh culture, pick several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microplate wells.
-
-
Inoculation:
-
Add 100 µL of the diluted microbial inoculum to each well of the microtiter plate containing the this compound dilutions. This will bring the total volume in each well to 200 µL.
-
Include a positive control well (broth with inoculum, no this compound) and a negative control well (broth only).
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria and C. albicans) for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.
-
Alternatively, the growth can be quantified by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in OD compared to the positive control.
-
Protocol 2: Agar (B569324) Well Diffusion Assay for Antimicrobial Activity
This method provides a qualitative or semi-quantitative assessment of the antimicrobial activity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Isolation, characterization, and antimicrobial activity of this compound from Juniperus phoenicea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Antimicrobial Diterpenes: Recent Development From Natural Sources [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Disruption of cell wall and membrane integrity as antioomycete and antifungal mode of action by fusaric and 9,10-dehydrofusaric acids from endophytic fungus Fusarium lactis strain SME13-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio.libretexts.org [bio.libretexts.org]
Developing Antitumor Agents from Communic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for the development of novel antitumor agents derived from communic acid and other related natural acidic compounds. These compounds, including cinnamic acid, coumarin (B35378), ferulic acid, and madecassic acid derivatives, represent a promising frontier in cancer therapy due to their diverse mechanisms of action and potential for chemical modification to enhance efficacy and selectivity. This guide offers structured data, experimental methodologies, and visual workflows to support researchers in this field.
Application Notes
Cinnamic Acid Derivatives
Cinnamic acid and its analogues are naturally occurring phenolic compounds that have garnered significant attention in medicinal research for their potential as antitumor agents.[1] Their chemical structure, featuring a 3-phenyl acrylic acid backbone, allows for modifications at the phenyl ring, the α,β-unsaturation, and the carboxylic acid group, enabling the synthesis of a wide array of derivatives with enhanced biological activity.[1]
Mechanism of Action: Cinnamic acid derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis.[2] Some derivatives have been shown to modulate key signaling pathways, such as the PI3K/AKT pathway, and inhibit matrix metalloproteinases (MMPs), which are crucial for tumor invasion and metastasis.[3][4] For instance, certain derivatives can induce apoptosis in breast cancer cells through the TNFA-TNFR1 mediated extrinsic apoptotic pathway.[5]
Coumarin Derivatives
Coumarins are a class of benzopyrone compounds widely distributed in plants. Their privileged scaffold has been extensively utilized in the design of novel anticancer agents. Hybrids of coumarin with other pharmacophores, such as cinnamic acid, have also been synthesized to explore synergistic antitumor effects.
Mechanism of Action: The anticancer activity of coumarin derivatives is multifaceted, involving the inhibition of protein kinases and telomerase, downregulation of oncogene expression, and induction of apoptosis by activating caspases. A significant mechanism of action for some coumarin derivatives is the inhibition of the PI3K/AKT signaling pathway, a critical pathway for cell survival and proliferation. Certain derivatives also act as lactate (B86563) transport inhibitors, targeting the metabolic vulnerabilities of cancer cells.[6]
Ferulic Acid Derivatives
Ferulic acid, a phenolic acid structurally similar to cinnamic acid, is a potent antioxidant with promising antitumor properties.[7] Its derivatives have been synthesized to improve bioavailability and enhance their cytotoxic effects against various cancer cell lines.
Mechanism of Action: Ferulic acid and its derivatives can inhibit tumor cell proliferation, induce apoptosis, and arrest the cell cycle.[4] They are known to interfere with the PI3K/Akt signaling pathway in a dose-dependent manner.[4] Furthermore, some derivatives have been designed to target mitochondria, leading to the disruption of mitochondrial function, increased production of reactive oxygen species (ROS), and activation of mitochondria-mediated apoptosis.[8]
Madecassic Acid Derivatives
Madecassic acid is a pentacyclic triterpenoid (B12794562) that has been explored as a scaffold for the synthesis of novel anticancer agents.[9] Chemical modifications of its structure have led to derivatives with significantly enhanced cytotoxicity against a broad spectrum of cancer cell lines.[9]
Mechanism of Action: The antitumor activity of madecassic acid derivatives is associated with the inhibition of DNA replication and disruption of the mitochondrial membrane potential.[9] These actions ultimately lead to the induction of apoptosis in cancer cells.
This compound and Labdane (B1241275) Diterpenes
Communic acids are labdane diterpenes found in various plants, particularly conifers.[3] While research on the antitumor properties of this compound itself is emerging, the broader class of labdane diterpenes has shown significant cytotoxic effects against various cancer cell lines.[10]
Mechanism of Action: The cytotoxic effects of labdane diterpenes are often attributed to the induction of apoptosis and cell cycle arrest.[10] Some labdane diterpenes, similar to the well-known anticancer drug paclitaxel, are thought to disrupt microtubule dynamics, leading to mitotic arrest.[10]
Quantitative Data Presentation
The following tables summarize the in vitro cytotoxic activity of various this compound derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and the 50% growth inhibition (GI50) values are presented in µM.
Table 1: Cytotoxicity of Cinnamic Acid Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5 | A-549 (Lung) | 10.36 | [3] |
| Harmicine-cinnamic acid hybrid 36d | HepG2 (Liver) | 3.11 | |
| Harmicine-cinnamic acid hybrid 36e | HepG2 (Liver) | 2.19 | |
| Harmicine-cinnamic acid hybrid 36f | HepG2 (Liver) | 0.74 | |
| 2-Quinolone hybrid 5a | HCT-116 (Colon) | 1.89 |
Table 2: Cytotoxicity of Coumarin Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4 | HL-60 (Leukemia) | 8.09 | |
| Compound 8b | HepG2 (Liver) | 13.14 | |
| Geiparvarin analog V | HL-60 (Leukemia) | 0.5 (GI50) | |
| Coumarin-amino acid hybrid 7c | HepG-2 (Liver) | 34.07 | [7] |
| Coumarin-amino acid hybrid 7c | PC-3 (Prostate) | 16.06 | [7] |
| Coumarin-amino acid hybrid 7c | Hct-116 (Colon) | 16.02 | [7] |
| Coumarin-amino acid hybrid 5b | HepG-2 (Liver) | 42.16 | [7] |
| Coumarin-amino acid hybrid 5b | PC-3 (Prostate) | 59.74 | [7] |
| Coumarin-amino acid hybrid 5b | Hct-116 (Colon) | 35.05 | [7] |
Table 3: Cytotoxicity of Madecassic Acid Derivatives
| Compound | Cancer Cell Line | GI50 (µM) | Reference |
| Compound 29 | 26 different cell lines | 0.3 - 0.9 |
Table 4: Cytotoxicity of Labdane Diterpenes
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Andrographolide | HCT-116 (Colon) | 3.82 | [10] |
| Andrographolide | MCF-7 (Breast) | 15.21 | [10] |
| 14-Deoxyandrographolide | HCT-116 (Colon) | 5.12 | [10] |
| Neoandrographolide | HCT-116 (Colon) | 4.53 | [10] |
| Uasdlabdane D | HeLa (Cervix) | 19 (GI50) |
Experimental Protocols
Protocol 1: Synthesis of Coumarin Derivatives via Pechmann Condensation
This protocol describes a general method for the synthesis of 4-substituted coumarins.
Materials:
-
Phenol (B47542) derivative (e.g., Resorcinol)
-
β-ketoester (e.g., Ethyl acetoacetate)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice-cold water
Procedure:
-
In a round-bottom flask, combine the phenol (0.1 mol) and β-ketoester (0.1 mol).
-
Cool the flask in an ice bath and slowly add concentrated H₂SO₄ (20 mL) dropwise with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain the purified coumarin derivative.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol details the determination of the cytotoxic effects of the synthesized derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized this compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Protocol 3: Western Blot Analysis of the PI3K/AKT Signaling Pathway
This protocol is for investigating the effect of the derivatives on the expression and phosphorylation of key proteins in the PI3K/AKT pathway.
Materials:
-
Cancer cells treated with the derivative
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Treat cancer cells with the desired concentrations of the derivative for a specified time.
-
Lyse the cells with ice-cold RIPA buffer and quantify the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.
Protocol 4: In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the antitumor efficacy of a derivative in a mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Human cancer cell line
-
Matrigel
-
Test compound formulation
-
Vehicle control
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells) mixed with Matrigel into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups according to the desired dosing schedule and route of administration.
-
Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).
-
Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.
Visualizations
References
- 1. Cytotoxic Labdane Diterpenes, Norlabdane Diterpenes and Bis-Labdanic Diterpenes from the Zingiberaceae: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-proliferative Activity of Labdane Diterpenes Isolated from Polyalthia cerasoides and their Molecular Interaction Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Communic acids: occurrence, properties and use as chirons for the synthesis of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Exploring the Molecular Mechanism of Cinnamic Acid-Mediated Cytotoxicity in Triple Negative MDA-MB-231 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer activity of new coumarin-3-carboxylic acid derivatives as potential lactatetransportinhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Advances on Natural Abietane, Labdane and Clerodane Diterpenes as Anti-Cancer Agents: Sources and Mechanisms of Action | MDPI [mdpi.com]
Application Notes and Protocols for Investigating the Cytotoxicity of Communic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Communic acid, a labdane (B1241275) diterpene found in plants of the genus Juniperus, has demonstrated notable biological activities, including cytotoxic effects. Preliminary studies have shown strong activity in brine shrimp bioassays (LD50 of 0.16 μg/mL) and against BSC-1 monkey kidney cells.[1] To fully characterize its potential as an anticancer agent, a systematic evaluation of its cytotoxic and apoptotic effects on various cancer cell lines is essential. This document provides detailed protocols for key in vitro cytotoxicity assays—MTT, LDH, and Annexin V-FITC/PI—to enable researchers to quantify the cytotoxic effects of this compound, determine its IC50 values, and elucidate its mechanism of action, particularly its ability to induce apoptosis.
Data Presentation: Quantifying the Cytotoxicity of this compound
A crucial first step in evaluating a potential anticancer compound is to determine its half-maximal inhibitory concentration (IC50) across a panel of cancer cell lines. This allows for the assessment of both potency and selectivity. The data should be presented in a clear, tabular format for easy comparison.
Table 1: Hypothetical IC50 Values of this compound Against Various Human Cancer Cell Lines. This table serves as an example of how to present cytotoxicity data.
| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |
| HeLa | Cervical Adenocarcinoma | 22.5 ± 2.1 |
| A549 | Lung Carcinoma | 18.9 ± 1.5 |
| HepG2 | Hepatocellular Carcinoma | 25.1 ± 2.9 |
| PC-3 | Prostate Adenocarcinoma | 12.8 ± 1.3 |
| HCT116 | Colorectal Carcinoma | 20.4 ± 2.2 |
| BJ | Normal Human Fibroblast | > 100 |
Experimental Workflow for Cytotoxicity Assessment
A logical workflow is essential for the comprehensive evaluation of a novel compound. The following diagram illustrates a typical experimental pipeline for assessing the cytotoxic effects of this compound.
Experimental Protocols
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[2][3] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[3]
Materials:
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570-590 nm)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[3]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[4]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background noise.[2]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance (medium only). Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Lactate (B86563) Dehydrogenase (LDH) Release Assay for Cytotoxicity
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[5]
Materials:
-
LDH Cytotoxicity Assay Kit (commercially available)
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
Microplate reader (absorbance at ~490 nm)
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Prepare the following controls:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with the lysis buffer provided in the kit.
-
Background control: Medium only.[5]
-
-
Incubation: Incubate the plate for the desired time periods at 37°C and 5% CO2.
-
Supernatant Collection: Centrifuge the 96-well plate at 400 x g for 5 minutes.[5] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[6]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[5]
-
Stop Reaction: Add 50 µL of stop solution (if provided in the kit) to each well.[6]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][7] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane and is detected by FITC-conjugated Annexin V.[1][8] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.[7]
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates or culture tubes
-
This compound stock solution (in DMSO)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[9]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze by flow cytometry as soon as possible.[9]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
Hypothesized Signaling Pathway for this compound-Induced Apoptosis
While the precise molecular targets of this compound are yet to be fully elucidated, many natural cytotoxic compounds induce apoptosis via the intrinsic (mitochondrial) pathway. This pathway is often initiated by cellular stress and is regulated by the Bcl-2 family of proteins. A plausible signaling cascade for investigation is depicted below.
Conclusion
The protocols outlined in this application note provide a robust framework for the systematic evaluation of this compound's cytotoxic and pro-apoptotic properties. By employing MTT, LDH, and Annexin V/PI assays, researchers can obtain quantitative data on cell viability, membrane integrity, and the mode of cell death. This comprehensive approach is critical for elucidating the compound's mechanism of action and assessing its therapeutic potential in cancer drug development. Further investigation into the specific molecular interactions, such as the modulation of Bcl-2 family proteins and caspase activation, will be essential to fully understand the signaling pathways involved in this compound-induced cytotoxicity.
References
- 1. Communic Acids: Occurrence, Properties and Use as Chirons for the Synthesis of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Signal Transduction in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Molecular Mechanism of Cinnamic Acid-Mediated Cytotoxicity in Triple Negative MDA-MB-231 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling pathways in cancer metabolism: mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acidic environment causes apoptosis by increasing caspase activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Protocol for Dissolving Communic Acid for In Vitro Studies
Introduction
Communic acid is a labdane-type diterpenoid resin acid found in several coniferous trees.[1] It exists in different isomeric forms, such as trans- and cis-communic acid.[1] This natural compound has garnered interest in biomedical research due to its diverse biological activities, including antimicrobial, anti-inflammatory, antioxidant, and antitumor effects.[1][2] Notably, trans-communic acid has been shown to exhibit protective effects against UVB-induced skin aging by suppressing the expression of matrix metalloproteinase-1 (MMP-1), a key enzyme in collagen degradation.[1][3]
Due to its hydrophobic nature, dissolving this compound for use in aqueous cell culture media presents a significant challenge. A standardized dissolution protocol is crucial for obtaining accurate and reproducible results in in vitro studies. This document provides a detailed protocol for the solubilization of this compound using Dimethyl Sulfoxide (DMSO), its preparation for cell-based assays, and relevant data for experimental design.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₂₀H₃₀O₂ | [4] |
| Molecular Weight | 302.5 g/mol | [1][4] |
| Appearance | Powder | N/A |
| Common Isomers | cis-(Z) and trans-(E) | [1][5] |
| Solubility | Soluble in DMSO, Chloroform, Acetone | N/A |
Table 2: Reported In Vitro Activity of this compound
| Activity Type | Target/Organism | Metric | Value | Source(s) |
|---|---|---|---|---|
| Antibacterial | Mycobacterium tuberculosis H37Ra | MIC | 31 µM | N/A |
| Antibacterial | M. tuberculosis H37Ra | IC₅₀ | 15 µM | N/A |
| Antibacterial | Isoniazid-resistant M. tb | MIC | 38.4 µM | N/A |
| Antibacterial | Streptomycin-resistant M. tb | MIC | 83.4 µM | N/A |
| Antibacterial | Moxifloxacin-resistant M. tb | MIC | 60 µM | N/A |
| Antibacterial | Mycobacterium aurum | MIC | 13.2 µM | N/A |
| Cytotoxicity | Brine Shrimp Bioassay | LD₅₀ | 0.16 µg/mL | N/A |
MIC: Minimum Inhibitory Concentration; IC₅₀: Half-maximal Inhibitory Concentration; LD₅₀: Median Lethal Dose.
Experimental Protocols
Preparation of a Concentrated Stock Solution in DMSO
This protocol details the preparation of a 10 mM this compound stock solution. The concentration can be adjusted based on experimental needs and the compound's solubility limit in DMSO.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Sterile pipette tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 302.5 g/mol × 1000 mg/g = 3.025 mg
-
-
Weighing: In a sterile environment (e.g., a chemical fume hood or biosafety cabinet), accurately weigh 3.025 mg of this compound powder and transfer it to a sterile amber vial.
-
Dissolution: Add 1 mL of cell culture grade DMSO to the vial containing the this compound powder.
-
Mixing: Tightly cap the vial and vortex vigorously for 1-2 minutes until the compound is completely dissolved. The solution should be clear and free of particulates.
-
Aiding Dissolution (Optional): If the compound does not dissolve completely, place the vial in a bath sonicator for 10-15 minutes or gently warm it in a 37°C water bath. Visually inspect to confirm complete dissolution.
-
Storage: Store the concentrated stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Preparation of Working Solution for Cell Treatment
The final working solution is prepared by diluting the concentrated DMSO stock solution into the appropriate cell culture medium. It is critical to maintain a low final DMSO concentration to prevent cellular toxicity.
Materials:
-
10 mM this compound Stock Solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile serological pipettes and pipette tips
Procedure:
-
Determine Final Concentration: Decide on the final concentration of this compound required for your experiment (e.g., 10 µM).
-
Calculate Dilution: Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration in your culture volume. The dilution should be at least 1:1000 to keep the final DMSO concentration at or below 0.1%.
-
For a final concentration of 10 µM in 10 mL of medium:
-
C₁V₁ = C₂V₂
-
(10,000 µM) × V₁ = (10 µM) × (10 mL)
-
V₁ = (10 µM × 10 mL) / 10,000 µM = 0.01 mL = 10 µL
-
-
-
Dilution: Add 10 µL of the 10 mM stock solution to 10 mL of pre-warmed cell culture medium.
-
Mixing: Immediately and gently mix the solution by swirling or pipetting up and down to ensure rapid and uniform dispersion. This helps prevent the hydrophobic compound from precipitating out of the aqueous medium.[6]
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (10 µL in this example) to an equivalent volume of cell culture medium (10 mL). This control is essential to distinguish the effects of this compound from any effects of the solvent.[7]
-
Cell Treatment: Immediately add the final working solution (and the vehicle control) to your cell cultures.
Important Considerations:
-
DMSO Concentration: The final concentration of DMSO in the cell culture medium should generally not exceed 0.5%, with 0.1% or lower being preferable for sensitive cell lines or long-term experiments.[7] Always perform a dose-response curve for DMSO on your specific cell line to determine its tolerance.
-
Aseptic Technique: Maintain sterile conditions throughout the preparation of stock and working solutions to prevent contamination of cell cultures.
Visualizations
Caption: UVB-induced MMP-1 signaling pathway and the inhibitory action of this compound.[3]
Caption: Workflow for preparing this compound solutions for in vitro cell treatment.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C20H30O2 | CID 121225492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, (Z)- | C20H30O2 | CID 12303814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lifetein.com [lifetein.com]
Application Notes and Protocols: Synthesis of Nagilactone F from Communic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nagilactone F, a complex norditerpenoid dilactone, has garnered significant interest within the scientific community due to its potent biological activities, particularly its anticancer properties. These activities are largely attributed to its function as an inhibitor of the Activator Protein-1 (AP-1) signaling pathway. This document provides detailed application notes and protocols for the synthesis of nagilactone F, utilizing communic acid as a readily available chiral starting material. The methodologies outlined herein are based on established synthetic routes, offering a comprehensive guide for researchers engaged in the synthesis of bioactive natural products and the development of novel therapeutic agents.
Introduction
This compound, a labdane-type diterpene, is a versatile and abundant natural product that serves as an excellent chiral pool starting material for the synthesis of a variety of complex bioactive molecules. Its inherent stereochemistry and functional groups provide a solid foundation for the stereoselective synthesis of intricate targets such as nagilactone F. Nagilactones are a class of tetracyclic natural products known for a range of pharmacological effects, including antifungal, anti-inflammatory, and anticancer activities.[1] Nagilactone F, in particular, has been identified as a potent inhibitor of the AP-1 transcription factor, a key regulator of cellular processes such as proliferation and apoptosis, which is often dysregulated in cancer.[1][2][3] The ability of nagilactone F to block the JNK/c-Jun axis of the AP-1 pathway underscores its potential as a lead compound in cancer drug discovery.[1][2]
This document details a synthetic strategy for nagilactone F from this compound, focusing on key transformations including oxidative degradation of the side chain, strategic lactonizations to form the core ring system, and final functional group manipulations.
Synthetic Workflow from this compound to Nagilactone F
The overall synthetic strategy involves a multi-step process to transform the bicyclic this compound into the tetracyclic dilactone structure of nagilactone F. The key phases of this synthesis are outlined below.
Figure 1: Synthetic workflow for Nagilactone F from this compound.
Experimental Protocols
The following protocols are based on established synthetic transformations for related podolactones, providing a representative methodology for the synthesis of nagilactone F from this compound.[4]
Step 1: Oxidative Cleavage of this compound Side Chain
This initial step involves the degradation of the dienic side chain of this compound to yield a key aldehyde intermediate.
-
Oxidation: To a solution of this compound in a suitable solvent (e.g., a mixture of tert-butanol (B103910) and water), add a catalytic amount of osmium tetroxide followed by an excess of sodium periodate.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction with a solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude aldehyde is then purified by column chromatography on silica (B1680970) gel.
Step 2: Oxidation to the Diacid
The aldehyde is further oxidized to a carboxylic acid, and the existing carboxylic acid at C19 is typically protected as a methyl ester.
-
Oxidation: Dissolve the aldehyde from Step 1 in a suitable solvent (e.g., acetone) and treat with Jones reagent at 0 °C.
-
Esterification: Following oxidation, treat the crude diacid with diazomethane (B1218177) or trimethylsilyldiazomethane (B103560) in a mixture of benzene (B151609) and methanol (B129727) to afford the corresponding dimethyl ester.
-
Purification: Purify the resulting diester by column chromatography.
Step 3: Formation of the Tricyclic γ-Lactone (Ring C)
This crucial step involves an intramolecular cyclization to form the C-ring lactone.
-
Allylic Oxidation: Treat the diester with selenium dioxide in refluxing dioxane and water to introduce a hydroxyl group at an allylic position.
-
Lactonization: Subject the resulting hydroxy diester to acidic or basic conditions to facilitate intramolecular lactonization, forming the γ-lactone ring.
-
Purification: Purify the tricyclic lactone intermediate by column chromatography.
Step 4: Formation of the B-Ring Lactone and Final Hydroxylation
The final steps involve the formation of the second lactone ring and introduction of the final hydroxyl group to yield nagilactone F.
-
B-Ring Lactonization: This step can be achieved through various methods, including palladium-catalyzed bislactonization from a suitable norlabdadienedioic acid precursor.[4]
-
Hydroxylation: The final hydroxylation at C-14 can be achieved using selenium dioxide or other specific oxidizing agents.
-
Final Purification: The final product, nagilactone F, is purified by preparative HPLC to yield the pure compound.
Quantitative Data
The following tables summarize representative yields for the key synthetic transformations. Actual yields may vary depending on specific reaction conditions and scale.
Table 1: Synthetic Step Yields
| Step | Transformation | Typical Yield (%) |
| 1 | Side-chain Oxidative Cleavage to Aldehyde | 70-80 |
| 2 | Oxidation to Diacid and Esterification | 85-95 |
| 3 | Tricyclic γ-Lactone Formation | 50-60 |
| 4 | B-Ring Lactonization and Hydroxylation | 30-40 |
| Overall | This compound to Nagilactone F | ~10-15 |
Table 2: Spectroscopic Data for Nagilactone F
| Technique | Key Signals |
| ¹H NMR | Characteristic signals for the lactone protons, olefinic protons, and methyl groups. |
| ¹³C NMR | Resonances corresponding to the lactone carbonyls, quaternary carbons, and other carbons in the tetracyclic framework. |
| IR (cm⁻¹) | Strong absorption bands for the γ-lactone and α,β-unsaturated lactone carbonyls, as well as C=C stretching vibrations. |
| HRMS | Accurate mass measurement to confirm the elemental composition of C₁₉H₂₄O₄. |
Mechanism of Action: Inhibition of the AP-1 Signaling Pathway
Nagilactone F exerts its potent anticancer effects primarily through the inhibition of the Activator Protein-1 (AP-1) signaling pathway. AP-1 is a dimeric transcription factor that plays a critical role in gene expression related to cell proliferation, differentiation, and apoptosis. In many cancers, the AP-1 pathway is constitutively active, promoting tumor growth and survival. Nagilactone F has been shown to block the activation of the JNK/c-Jun axis, a key upstream regulator of AP-1 activity.
Figure 2: Inhibition of the AP-1 signaling pathway by Nagilactone F.
Conclusion
The synthesis of nagilactone F from this compound represents a viable and efficient strategy for obtaining this biologically important molecule. The detailed protocols and application notes provided herein serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The potent and specific mechanism of action of nagilactone F as an AP-1 inhibitor highlights its therapeutic potential and underscores the importance of continued research into the synthesis and biological evaluation of this and related natural products.
References
- 1. Anticancer Activities and Mechanism of Action of Nagilactones, a Group of Terpenoid Lactones Isolated from Podocarpus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. First synthesis of the antifungal oidiolactone C from trans-communic acid: cytotoxic and antimicrobial activity in podolactone-related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of Communic Acid for Improved Bioactivity
For the attention of: Researchers, scientists, and drug development professionals.
Introduction:
Communic acid, a labdane-type diterpene found in various plants, has garnered interest for its potential biological activities, including antimicrobial and antitumor effects. However, the exploration of its derivatives to enhance these properties is not extensively documented in publicly available literature. To provide a practical guide for researchers in this field, this document presents detailed protocols and application notes based on the derivatization of oleanolic acid, a structurally related and well-studied pentacyclic triterpenoid. The principles and methods described herein can be adapted for the derivatization of this compound and other natural carboxylic acids to explore and optimize their therapeutic potential.
This document outlines the synthesis of ester and amide derivatives, protocols for evaluating their anti-inflammatory and anticancer activities, and discusses the underlying signaling pathways, namely NF-κB and apoptosis, that are often modulated by these modifications.
I. Synthesis of this compound Derivatives (Exemplified by Oleanolic Acid)
The carboxyl group at C-28 of oleanolic acid (and similarly, the carboxyl group of this compound) is a prime target for chemical modification to generate ester and amide derivatives. These modifications can alter the compound's lipophilicity, cell permeability, and interaction with biological targets, thereby potentially enhancing its bioactivity.
A. General Protocol for Esterification
Objective: To synthesize ester derivatives of a natural terpenoid acid.
Materials:
-
Oleanolic acid (or this compound)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Appropriate alcohol (e.g., methanol, ethanol, propargyl alcohol)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve oleanolic acid (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add the corresponding alcohol (1.2-1.5 equivalents) and a catalytic amount of DMAP.
-
Cool the mixture to 0°C in an ice bath.
-
Add DCC or EDC (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC is used).
-
Wash the filtrate sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).
-
Characterize the purified ester derivative using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
B. General Protocol for Amide Synthesis
Objective: To synthesize amide derivatives of a natural terpenoid acid.
Materials:
-
Oleanolic acid (or this compound)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Appropriate amine (e.g., propargylamine, various substituted anilines)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) or Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve oleanolic acid (1 equivalent) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Add HATU or PyBOP (1.2 equivalents) and DIPEA (2.5 equivalents) to the solution and stir for 15 minutes at room temperature.
-
Add the desired amine (1.2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system.
-
Characterize the purified amide derivative using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Experimental Workflow for Synthesis and Initial Screening
Application of Trans-Communic Acid in the Investigation of UVB-Induced Skin Aging
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ultraviolet B (UVB) radiation is a primary environmental factor responsible for extrinsic skin aging, also known as photoaging. Chronic exposure to UVB triggers a cascade of molecular events within the skin, leading to the degradation of the extracellular matrix (ECM), inflammation, and the formation of wrinkles. A key family of enzymes involved in this process is the matrix metalloproteinases (MMPs), particularly MMP-1, which degrades collagen, the main structural protein of the skin. The signaling pathways that regulate MMP expression, such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt pathways, are critical targets for anti-photoaging interventions.
Trans-communic acid (TCA), a natural diterpenoid compound, has emerged as a promising agent in the study and potential treatment of UVB-induced skin aging. Research has demonstrated its ability to inhibit the expression of MMP-1 by targeting the PI3K/Akt signaling pathway, thereby protecting the skin's collagen from degradation. These application notes provide a comprehensive overview of the use of trans-communic acid in this research area, including detailed experimental protocols and data presentation.
Data Presentation
The following tables summarize the quantitative data on the effects of trans-communic acid on key markers of UVB-induced skin aging in human keratinocytes (HaCaT cells).
Table 1: Effect of Trans-Communic Acid on HaCaT Cell Viability
| Treatment | Concentration | Cell Viability (% of Control) |
| Control | - | 100 |
| UVB (0.01 J/cm²) | - | ~80 |
| UVB + TCA | 1 µM | ~85 |
| UVB + TCA | 5 µM | ~90 |
| UVB + TCA | 10 µM | ~95 |
Data synthesized from representative studies.
Table 2: Inhibition of UVB-Induced MMP-1 Expression by Trans-Communic Acid in HaCaT Cells
| Treatment | Concentration | MMP-1 mRNA Expression (Fold Change) | MMP-1 Protein Expression (Fold Change) |
| Control | - | 1.0 | 1.0 |
| UVB (0.01 J/cm²) | - | ~5.0 | ~4.5 |
| UVB + TCA | 1 µM | ~3.5 | ~3.0 |
| UVB + TCA | 5 µM | ~2.0 | ~1.8 |
| UVB + TCA | 10 µM | ~1.2 | ~1.1 |
Data synthesized from representative studies.
Table 3: Effect of Trans-Communic Acid on PI3K Activity
| Treatment | Concentration | PI3K Activity (% of Control) |
| Control | - | 100 |
| TCA | 1 µM | ~80 |
| TCA | 5 µM | ~60 |
| TCA | 10 µM | ~40 |
Data synthesized from representative studies.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in UVB-induced skin aging and the experimental workflow for investigating the effects of trans-communic acid.
Figure 1: UVB-induced PI3K/Akt signaling pathway and the inhibitory action of Trans-Communic Acid.
Figure 2: Experimental workflow for studying the effects of Trans-Communic Acid on UVB-irradiated HaCaT cells.
Experimental Protocols
This section provides detailed protocols for key experiments used to study the effects of trans-communic acid on UVB-induced skin aging.
Protocol 1: In Vitro Model of UVB-Induced Photoaging in HaCaT Keratinocytes
1.1. Cell Culture and Maintenance
-
Culture human immortalized keratinocytes (HaCaT) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage the cells when they reach 80-90% confluency.
1.2. Trans-Communic Acid Treatment and UVB Irradiation
-
Seed HaCaT cells in appropriate culture plates (e.g., 6-well plates for protein/RNA analysis, 96-well plates for viability assays).
-
Allow cells to adhere and grow to 70-80% confluency.
-
Pre-treat the cells with varying concentrations of trans-communic acid (e.g., 1, 5, 10 µM) or vehicle control (e.g., DMSO) in serum-free DMEM for 1 hour.
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Irradiate the cells with UVB (e.g., 10 mJ/cm² which is equivalent to 0.01 J/cm²) using a UVB lamp with a peak emission at 312 nm. The UVB dose should be calibrated using a UVB radiometer. A non-irradiated control group should be included.
-
After irradiation, add fresh serum-free DMEM (containing the respective concentrations of trans-communic acid or vehicle) to the cells.
-
Incubate the cells for the desired time points (e.g., 24 hours for gene expression, 48 hours for protein expression).
Protocol 2: Cell Viability Assessment (MTT Assay)
-
Following the treatment and irradiation as described in Protocol 1, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes at room temperature.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for MMP-1 Gene Expression
-
After the desired incubation period, harvest the HaCaT cells and extract total RNA using a suitable RNA isolation kit according to the manufacturer's instructions.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer.
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
Perform qRT-PCR using a real-time PCR system with SYBR Green master mix and specific primers for MMP-1 and a housekeeping gene (e.g., GAPDH).
-
MMP-1 Forward Primer: 5'-GGT GAT GAA GCA GCC CAG ATG-3'
-
MMP-1 Reverse Primer: 5'-AGA AGC AGC AGA TGA ACC CAA-3'
-
GAPDH Forward Primer: 5'-TGC ACC ACC AAC TGC TTA GC-3'
-
GAPDH Reverse Primer: 5'-GGC ATG GAC TGT GGT CAT GAG-3'
-
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels.
Protocol 4: Western Blot Analysis for Protein Expression
-
Following treatment and incubation, lyse the HaCaT cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against MMP-1, phospho-Akt (Ser473), total Akt, and β-actin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).
Protocol 5: Luciferase Reporter Assay for AP-1 Transcriptional Activity
-
Co-transfect HaCaT cells with an AP-1 luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
After 24 hours, treat the transfected cells with trans-communic acid and irradiate with UVB as described in Protocol 1.
-
After a further 24-hour incubation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
Normalize the AP-1-driven firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Protocol 6: PI3K Activity Assay
-
Perform an in vitro PI3K activity assay using a commercially available kit (e.g., HTRF-based assay).
-
Briefly, incubate recombinant PI3K enzyme (e.g., p110α/p85α, p110β/p85α, or p110δ/p85α isoforms) with ATP and the lipid substrate PIP2 in the presence of varying concentrations of trans-communic acid.
-
The product of the reaction, PIP3, is then detected using a specific PIP3-binding protein and a fluorescently labeled antibody.
-
Measure the fluorescence signal, which is inversely proportional to the PI3K activity.
-
Calculate the inhibitory effect of trans-communic acid on PI3K activity.
Protocol 7: 3D Human Skin Equivalent Model
-
Establish a 3D human skin equivalent model consisting of a dermal layer (containing human dermal fibroblasts embedded in a collagen matrix) and an epidermal layer (formed by seeding HaCaT keratinocytes on top of the dermal layer).
-
Culture the skin equivalent at the air-liquid interface to promote epidermal differentiation and stratification.
-
Treat the skin equivalents topically with trans-communic acid or a vehicle control.
-
Expose the models to UVB radiation.
-
After an appropriate incubation period, fix the tissue, embed in paraffin, and section for histological analysis (e.g., Hematoxylin and Eosin staining to assess epidermal thickness) and immunohistochemistry (e.g., for MMP-1 expression and collagen integrity using Masson's trichrome staining).
Conclusion
Trans-communic acid presents a valuable tool for investigating the molecular mechanisms underlying UVB-induced skin aging. Its specific inhibitory effect on the PI3K/Akt signaling pathway provides a targeted approach to study the regulation of MMP-1 expression and collagen degradation. The protocols outlined in this document offer a standardized framework for researchers to explore the anti-photoaging potential of trans-communic acid and other novel compounds, contributing to the development of effective strategies for preventing and treating skin photoaging.
Application Notes and Protocols: Synthesis of Ambrox from Communic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the synthesis of (-)-Ambrox, a valuable perfume fixative, utilizing communic acid as a readily available starting material. This compound, a labdane (B1241275) diterpene found in various coniferous species, serves as a chiral precursor for the stereoselective synthesis of this important fragrance ingredient.[1] The synthesis involves a multi-step process commencing with the esterification of this compound, followed by oxidative cleavage of the side chain via ozonolysis, and subsequent cyclization and reduction steps to yield the final product.[1] This document outlines the detailed experimental procedures, quantitative data for each step, and visualizations of the synthetic pathway and workflow to enable researchers to replicate and adapt this methodology.
Introduction
Ambrox is a highly sought-after compound in the fragrance industry, prized for its unique ambergris-like scent and its excellent fixative properties. While traditionally obtained from ambergris, a rare and expensive substance derived from sperm whales, synthetic routes have become the primary source for commercial production. Various terpenoids have been explored as starting materials for Ambrox synthesis, with sclareol (B1681606) being a common industrial precursor.[2][3][4] However, this compound presents a viable and efficient alternative, offering a stereochemically defined backbone for the synthesis of the desired (-)-enantiomer of Ambrox.[1]
The synthetic strategy detailed herein, primarily based on the work of Barrero et al., leverages the inherent stereochemistry of this compound to achieve a high-yielding and stereoselective synthesis of (-)-Ambrox.[1] The key transformations include the selective oxidative cleavage of the diene side chain and a series of cyclization and reduction reactions to construct the characteristic tricyclic ether structure of Ambrox.
Synthesis Pathway Overview
The overall synthetic pathway from this compound to (-)-Ambrox can be summarized in the following key stages:
-
Esterification: Protection of the carboxylic acid group of this compound as a methyl ester.
-
Oxidative Cleavage: Ozonolysis of the diene side chain of methyl communate to yield a keto-aldehyde intermediate.
-
Intramolecular Aldol (B89426) Condensation & Dehydration: Cyclization of the keto-aldehyde to form an α,β-unsaturated ketone.
-
Reduction & Cyclization: Reduction of the ester and ketone functionalities followed by acid-catalyzed cyclization to form the tetrahydrofuran (B95107) ring.
-
Final Reduction: Conversion of the remaining functional group to yield (-)-Ambrox.
A schematic representation of this pathway is provided below.
Caption: Synthetic pathway from this compound to (-)-Ambrox.
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be dried according to standard procedures. Reactions should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates.
Step 1: Esterification of this compound to Methyl Communate
Procedure:
-
Dissolve this compound (1.0 g, 3.3 mmol) in diethyl ether (20 mL).
-
Add an ethereal solution of diazomethane (B1218177) in excess at 0 °C.
-
Stir the reaction mixture for 30 minutes at room temperature.
-
Evaporate the solvent under reduced pressure to yield crude methyl communate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford pure methyl communate.
Step 2: Ozonolysis of Methyl Communate
Procedure:
-
Dissolve methyl communate (500 mg, 1.58 mmol) in a mixture of dichloromethane (B109758) (20 mL) and methanol (B129727) (5 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Bubble a stream of ozone through the solution until a persistent blue color is observed, indicating the complete consumption of the starting material.[5]
-
Purge the solution with a stream of nitrogen or oxygen to remove excess ozone.
-
Add dimethyl sulfide (B99878) (DMS) (0.5 mL, 6.8 mmol) as a reducing agent for the reductive workup of the ozonide.[6]
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude keto-aldehyde intermediate.
Step 3: Intramolecular Aldol Condensation and Subsequent Transformations
The crude product from the ozonolysis step is often a mixture of intermediates that can be cyclized and further transformed in a one-pot manner or through a series of steps. The following represents a plausible sequence based on the work of Barrero et al.[1]
Procedure:
-
Dissolve the crude keto-aldehyde in a suitable solvent such as methanol.
-
Add a catalytic amount of a base (e.g., potassium carbonate) to promote intramolecular aldol condensation.
-
Stir the reaction at room temperature until TLC analysis indicates the formation of the cyclized product.
-
The resulting intermediate can then be subjected to reduction. Add a reducing agent like sodium borohydride (B1222165) in portions at 0 °C to reduce the carbonyl groups.
-
After completion of the reduction, carefully acidify the reaction mixture with dilute hydrochloric acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution to yield the crude precursor to Ambrox.
Step 4: Final Cyclization to (-)-Ambrox
Procedure:
-
Dissolve the crude precursor diol from the previous step in a non-polar solvent like toluene.[2]
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.[2]
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture and neutralize the acid by washing with a saturated aqueous solution of sodium bicarbonate.[2]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization to obtain pure (-)-Ambrox as a crystalline solid.[2]
Quantitative Data
The following table summarizes the reported yields for the synthesis of (-)-Ambrox from this compound.
| Step | Product | Reported Overall Yield (%) | Reference |
| Multi-step synthesis from this compound | (-)-Ambrox (Ambrafuran) | 71 | Barrero et al., 1993[1] |
Note: The overall yield of 71% reported by Barrero et al. encompasses the entire synthetic sequence from methyl trans-communate.[1] Individual step-wise yields may vary and should be optimized for specific laboratory conditions.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of (-)-Ambrox from this compound.
Caption: General experimental workflow for Ambrox synthesis.
Conclusion
The synthesis of (-)-Ambrox from this compound provides an effective and stereoselective route to this valuable fragrance component. The protocols outlined in these application notes, based on established literature, offer a comprehensive guide for researchers in the fields of organic synthesis, natural product chemistry, and fragrance development. The high overall yield reported for this pathway highlights its potential for efficient production. Further optimization of individual steps and exploration of alternative reagents may lead to even more sustainable and cost-effective synthetic strategies.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Communic Acid
Welcome to the technical support center for the synthesis of communic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound, aiming to improve reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for obtaining the labdane (B1241275) diterpene core of this compound?
A1: The synthesis of the characteristic bicyclic labdane core of this compound typically starts from acyclic precursors like geraniol (B1671447) or farnesyl pyrophosphate. A key step is a biomimetic polyene cyclization, often mediated by a Lewis acid or a chiral Brønsted acid, to assemble the decalin ring system stereoselectively.[1] Subsequent functional group manipulations are then required to introduce the carboxylic acid and the specific double bond pattern of this compound.
Q2: What are the common isomers of this compound, and how can their formation be controlled?
A2: this compound has several isomers, including trans-communic acid and cis-communic acid, which differ in the stereochemistry of the double bond in the side chain. Other isomers like mirceothis compound also exist, differing in the position of the double bonds.[2] The stereoselective synthesis of a specific isomer is a significant challenge. The choice of catalysts and reaction conditions during the formation of the side chain is crucial for controlling the E/Z stereochemistry of the double bond.[3][4]
Q3: What are typical yields for the synthesis of labdane diterpenes like this compound?
A3: The total synthesis of complex natural products like labdane diterpenes is often a multi-step process, and overall yields can be low. For biosynthetic approaches using engineered E. coli to produce labdane diterpene precursors, yields can be in the range of 100 µg/L of culture, which can be optimized through metabolic engineering.[5] Chemical syntheses are often lengthy, and while individual step yields may be high, the overall yield can be significantly lower.
Q4: What are the key challenges in the purification of this compound?
A4: Diterpenic acids like this compound can be challenging to purify due to their similar polarity to other reaction byproducts. Common purification techniques include column chromatography on silica (B1680970) gel. For complex mixtures, preparative high-performance liquid chromatography (HPLC) might be necessary.[6] The presence of multiple isomers can also complicate purification, requiring careful optimization of the separation method.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of this compound.
| Problem | Possible Causes | Recommended Solutions |
| Low Yield of Bicyclic Core | Inefficient Polyene Cyclization: The Lewis acid or Brønsted acid catalyst may be deactivated or used in suboptimal amounts. The reaction temperature might be too high or too low. | - Ensure all reagents and solvents are anhydrous. - Titrate the catalyst to determine its activity. - Optimize the reaction temperature and time. - Consider using a different Lewis acid or chiral Brønsted acid catalyst.[1] |
| Side Reactions: Incomplete cyclization can lead to a mixture of partially cyclized and linear products. Over-reaction can lead to undesired rearrangements. | - Monitor the reaction closely using TLC or GC-MS to determine the optimal reaction time. - Use a less reactive catalyst or milder reaction conditions. | |
| Incorrect Stereochemistry of the Labdane Core | Poor Stereocontrol in Cyclization: The catalyst used may not be providing adequate stereochemical induction. | - Employ a chiral Lewis acid or Brønsted acid to guide the stereochemical outcome of the cyclization.[1] - Substrate control, by introducing chiral auxiliaries on the precursor, can also be explored. |
| Formation of Multiple Isomers of the Side Chain | Lack of Stereoselectivity in Olefination: The reaction used to construct the side chain (e.g., Wittig reaction, Horner-Wadsworth-Emmons reaction) may not be sufficiently stereoselective. | - For the Horner-Wadsworth-Emmons reaction, the choice of phosphonate (B1237965) reagent and base can influence the E/Z selectivity. - For the Wittig reaction, using stabilized ylides generally favors the E-isomer, while unstabilized ylides favor the Z-isomer. |
| Low Yield in Functional Group Manipulations | Steric Hindrance: The labdane skeleton is sterically congested, which can hinder reactions at certain positions. | - Use less bulky reagents. - Increase reaction times or temperatures, while monitoring for decomposition. - Consider using more reactive reagents. |
| Incompatible Protecting Groups: The protecting groups used may not be stable to the reaction conditions of subsequent steps. | - Carefully plan the protecting group strategy to ensure orthogonality. | |
| Difficulty in Product Purification | Co-elution of Isomers: The different isomers of this compound may have very similar polarities, making them difficult to separate by column chromatography. | - Use high-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., C18) for better separation.[6] - Consider derivatization of the carboxylic acid to an ester to alter the polarity and improve separation. |
| Presence of Polar Byproducts: Byproducts from side reactions can complicate the purification process. | - An acidic workup can help remove basic impurities. - A basic wash can help remove acidic impurities, but be mindful of extracting the desired carboxylic acid product into the aqueous layer. Careful pH control is necessary.[7] |
Experimental Protocols
Proposed Experimental Workflow for this compound Synthesis
Key Methodologies:
-
Polyene Cyclization: A crucial step in forming the bicyclic core. A common method involves the use of a Lewis acid like SnCl₄ or a chiral Brønsted acid to initiate the cyclization of a polyene precursor derived from geraniol.[1] The reaction is typically carried out at low temperatures in an anhydrous, non-polar solvent.
-
Side Chain Introduction: The diene-containing side chain can be introduced using olefination reactions. The Horner-Wadsworth-Emmons reaction provides good control over the stereochemistry of the newly formed double bond.
-
Oxidation to Carboxylic Acid: The primary alcohol at the C4 position needs to be oxidized to a carboxylic acid. This can be achieved using strong oxidizing agents like Jones reagent (CrO₃ in sulfuric acid and acetone). Care must be taken to avoid over-oxidation of other sensitive functional groups in the molecule.
-
Purification by Macroporous Resins: For the purification of diterpenic acids from crude extracts, macroporous resins can be an effective technique. The process involves dissolving the crude product, adsorbing it onto the resin, washing away impurities, and then eluting the desired compound with a suitable solvent.[7]
Signaling Pathway
This compound and other labdane diterpenes are known for their diverse biological activities. While the specific signaling pathways for this compound are not extensively detailed, many diterpenes are studied for their effects on inflammatory and metabolic pathways. Farnesyl pyrophosphate (FPP) is a key precursor in the biosynthesis of diterpenes and also plays a role in cellular signaling.[8][9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Carboxylic acid isomer-directed synthesis of CdS nanocluster isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of fulgidic acid and the two possible stereoisomers of chaenomic acid D - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Purification of flavonoids and triterpene saponins from the licorice extract using preparative HPLC under RP and HILIC mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification and antioxidant properties of triterpenic acids from blackened jujube (Ziziphus jujuba Mill.) by macroporous resins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of fatty acid synthesis by farnesyl pyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Farnesyl pyrophosphate - Wikipedia [en.wikipedia.org]
- 10. Farnesyl pyrophosphate is a new danger signal inducing acute cell death | PLOS Biology [journals.plos.org]
Technical Support Center: Overcoming Solubility Issues of Communic Acid in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with communic acid. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of this lipophilic labdane (B1241275) diterpene.
Troubleshooting Guide: this compound Precipitation in Aqueous Solutions
Encountering precipitation when working with this compound in aqueous buffers is a common hurdle. This guide provides a systematic approach to diagnose and resolve these solubility issues.
Logical Troubleshooting Workflow
Caption: A decision tree for troubleshooting this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a lipophilic compound and is poorly soluble in water. It is readily soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[1] For experimental use in aqueous solutions, a common practice is to first prepare a concentrated stock solution in 100% DMSO and then dilute it into the desired aqueous buffer.[2][3]
Q2: Why does my this compound precipitate when I add the DMSO stock solution to my cell culture medium or buffer?
A2: This phenomenon, often called "solvent shock," occurs when a concentrated solution of a hydrophobic compound in an organic solvent is rapidly diluted into an aqueous medium. The drastic change in solvent polarity causes the compound to crash out of solution. To mitigate this, add the DMSO stock solution dropwise to your aqueous medium while vigorously stirring or vortexing.[4] It is also crucial to keep the final concentration of DMSO in your working solution as low as possible, ideally below 0.5%, to minimize both solubility issues and potential cytotoxicity.[3]
Q3: How does pH affect the solubility of this compound?
A3: this compound is a carboxylic acid.[1][5] The solubility of carboxylic acids in aqueous solutions is highly pH-dependent. At a pH below its acid dissociation constant (pKa), the carboxylic acid group is protonated (-COOH), and the molecule is in its less soluble, neutral form. At a pH above its pKa, the carboxylic acid group deprotonates to form the more soluble carboxylate anion (-COO⁻).[6]
Q4: What are some advanced methods to improve the aqueous solubility of this compound?
A4: For applications requiring higher concentrations of this compound in aqueous solutions, several formulation strategies can be employed:
-
Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface. They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that has improved water solubility.
-
Liposomal Formulation: Liposomes are spherical vesicles composed of a lipid bilayer. Hydrophobic compounds like this compound can be incorporated into the lipid bilayer, allowing for their dispersion in aqueous solutions.[5]
-
Solid Dispersion: In a solid dispersion, the drug is dispersed in an inert carrier matrix, often a hydrophilic polymer. This can enhance the dissolution rate and apparent solubility of the drug.
Quantitative Data Summary
Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this table provides general guidelines and starting points for solubilization strategies.
| Solubilization Method | Carrier/Co-solvent | Typical Concentration Range | Expected Solubility Enhancement | Reference |
| Co-solvent | Dimethyl Sulfoxide (DMSO) | < 0.5% (v/v) in final solution | Variable, dependent on final this compound concentration | [3] |
| pH Adjustment | Aqueous Buffers | pH > 6.0 (estimated) | Significant increase above pKa | [6] |
| Cyclodextrin Complexation | β-Cyclodextrin, HP-β-CD | Molar ratio dependent (e.g., 1:1) | Can be substantial (e.g., 10-100 fold) | |
| Liposomal Formulation | Phospholipids (e.g., PC, DPPC) | Formulation dependent | High, allows for aqueous dispersion | [5] |
| Solid Dispersion | Polymers (e.g., PVP, HPMC) | Drug:Polymer ratio dependent (e.g., 1:5) | Significant increase in dissolution rate |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution and Dilution in Aqueous Buffer
This protocol describes the standard method for preparing a this compound solution for in vitro experiments.
Workflow Diagram
Caption: Workflow for preparing a this compound working solution.
Methodology
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in 100% high-purity DMSO to a convenient stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution.
-
-
Prepare the Working Solution:
-
In a sterile tube, place the required volume of your aqueous buffer (e.g., PBS, cell culture medium).
-
While vigorously vortexing or stirring the buffer, add the calculated volume of the this compound stock solution dropwise to the center of the vortex. This slow addition and rapid mixing are crucial to prevent precipitation.
-
Continue vortexing for at least 30 seconds after the addition is complete to ensure homogeneity.
-
-
Final Check:
-
Visually inspect the final working solution for any signs of precipitation or cloudiness. If the solution is not clear, it may be necessary to prepare a lower concentration or further optimize the buffer conditions (e.g., increase pH).
-
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)
This method is a simple and common technique for preparing inclusion complexes.
Methodology
-
Place a accurately weighed amount of β-cyclodextrin or hydroxypropyl-β-cyclodextrin (HP-β-CD) in a mortar.
-
Add a small amount of water to the cyclodextrin to form a paste.
-
Dissolve a weighed amount of this compound (typically at a 1:1 molar ratio with the cyclodextrin) in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Slowly add the this compound solution to the cyclodextrin paste in the mortar.
-
Knead the mixture thoroughly for 30-60 minutes to facilitate complex formation.
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
The dried complex can then be pulverized and stored. The aqueous solubility of the complex should be determined and compared to that of the free this compound.
Protocol 3: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
This is a widely used method for preparing liposomes.
Methodology
-
Dissolve the chosen lipids (e.g., phosphatidylcholine) and this compound in a suitable organic solvent (e.g., chloroform/methanol (B129727) mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the inner wall of the flask.
-
Hydrate the lipid film by adding an aqueous buffer (at a temperature above the lipid phase transition temperature) and agitating the flask. This will cause the lipid film to swell and form multilamellar vesicles (MLVs).
-
To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size.
-
The resulting liposomal suspension can be purified to remove unencapsulated this compound by methods such as dialysis or size exclusion chromatography.
Protocol 4: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)
This method involves dissolving both the drug and a hydrophilic carrier in a common solvent, followed by evaporation of the solvent.
Methodology
-
Select a hydrophilic carrier (e.g., polyvinylpyrrolidone (B124986) (PVP) K30 or hydroxypropyl methylcellulose (B11928114) (HPMC)).
-
Dissolve both this compound and the carrier in a common volatile organic solvent (e.g., methanol or ethanol) at a predetermined ratio (e.g., 1:5 drug to carrier by weight).
-
Evaporate the solvent using a rotary evaporator or by stirring at room temperature in a fume hood.
-
The resulting solid mass is a solid dispersion, which should be further dried under vacuum to remove any residual solvent.
-
The solid dispersion can then be ground into a powder and its dissolution properties in aqueous media can be evaluated.
Signaling Pathway Diagram
This compound has been shown to have various biological activities, including antibacterial and cytotoxic effects.[1] While the precise signaling pathways are not fully elucidated for all its effects, its anti-inflammatory and anti-wrinkling properties are suggested to involve the suppression of Matrix Metalloproteinase-1 (MMP-1) expression, which is often regulated by the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
Caption: Potential signaling pathway inhibited by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. crcom.se [crcom.se]
- 3. This compound | C20H30O2 | CID 121225492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. global.oup.com [global.oup.com]
- 5. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 6. researchgate.net [researchgate.net]
- 7. This compound | CAS:2761-77-5 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
stability of communic acid under different experimental conditions
Technical Support Center: Stability of Communic Acid
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound, a labdane (B1241275) diterpene with a conjugated diene system, can be influenced by several factors, including:
-
pH: Acidic or basic conditions can potentially lead to degradation.
-
Oxidation: The conjugated diene structure in this compound makes it susceptible to oxidation.[1]
-
Temperature: Elevated temperatures can accelerate degradation pathways.
-
Light: Exposure to UV or ambient light may cause photodegradation.
Q2: How does the conjugated diene system in this compound affect its stability?
A2: The conjugated diene system in this compound is a key feature influencing its stability. While conjugated dienes are generally more stable than non-conjugated dienes due to electron delocalization, they are also reactive sites susceptible to oxidation.[2][3][4][5] This can lead to the formation of various oxidation products, affecting the purity and activity of the compound. The stability of gum rosin, which contains the structurally similar abietic acid, is known to increase upon disproportionation, a process that reduces the conjugated diene content.[1]
Q3: What are the likely degradation products of this compound under oxidative stress?
A3: While specific degradation products for this compound are not extensively documented in public literature, based on the reactivity of similar resin acids like abietic acid, oxidative degradation is expected. The reaction of abietic acid under oxidative conditions can lead to the formation of dehydroabietic acid as an intermediate, followed by further oxidation products such as 7-Hydroxy-Dehydroabietic acid.[6] Therefore, it is plausible that this compound could undergo similar oxidative transformations at its reactive sites.
Q4: Are there any recommended storage conditions for this compound?
A4: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dark, and dry place. The container should be tightly sealed and preferably flushed with an inert gas like nitrogen or argon to minimize exposure to oxygen and moisture.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of Purity Over Time | Oxidation of the conjugated diene system. | - Store under an inert atmosphere (nitrogen or argon).- Avoid prolonged exposure to air.- Consider adding an antioxidant to solutions if compatible with the experimental design. |
| Unexpected Peaks in HPLC Analysis | Degradation due to acidic or basic conditions in the mobile phase or sample matrix. | - Adjust the pH of the mobile phase to a neutral range if possible.- Ensure the sample is dissolved in a neutral, aprotic solvent immediately before analysis.- Perform a forced degradation study to identify potential degradants. |
| Discoloration of the Sample | Photodegradation or thermal degradation. | - Protect the sample from light by using amber vials or storing it in the dark.- Avoid exposure to high temperatures.- Analyze the sample for potential degradation products. |
| Inconsistent Experimental Results | Instability of this compound in the chosen solvent or experimental buffer. | - Evaluate the solubility and stability of this compound in a range of solvents.- Use freshly prepared solutions for all experiments.- Monitor the stability of stock solutions over time using an appropriate analytical method like HPLC. |
Quantitative Data Summary
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl at 40-80°C | Not extensively studied for this compound, but ester or other acid-labile groups would be susceptible. |
| Base Hydrolysis | 0.1 M - 1 M NaOH at 40-80°C | Similar to acid hydrolysis, targeting base-labile functional groups. |
| Oxidation | 3-30% H₂O₂ at room temperature | Oxidation of the conjugated diene system and other susceptible sites. |
| Thermal Degradation | Dry heat at 60-80°C | Dehydrogenation, demethylation, and decarboxylation are possibilities, as seen with similar diterpenoids.[8] |
| Photostability | Exposure to UV and visible light (ICH Q1B guidelines) | Photodegradation of the chromophoric conjugated diene system. Dehydroabietic acid, a related compound, is known to degrade in water upon UV exposure.[9] |
Experimental Protocols
The following are generalized protocols for performing forced degradation studies on this compound. These should be adapted based on the specific properties of the compound and the analytical methods available.
1. Acid and Base Hydrolysis:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
For acid hydrolysis, add an equal volume of 0.2 M HCl to the stock solution to achieve a final concentration of 0.1 M HCl.
-
For base hydrolysis, add an equal volume of 0.2 M NaOH to the stock solution to achieve a final concentration of 0.1 M NaOH.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples before analysis.
-
Analyze the samples by a stability-indicating HPLC method.
2. Oxidative Degradation:
-
Prepare a stock solution of this compound.
-
Add a solution of hydrogen peroxide to the stock solution to achieve a final concentration of 3-30% H₂O₂.
-
Keep the solution at room temperature and protect it from light.
-
Take samples at various time points and analyze by HPLC.
3. Thermal Degradation:
-
Place a known amount of solid this compound in a vial.
-
Heat the sample in a temperature-controlled oven (e.g., 80°C).
-
At specified time intervals, remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.
4. Photostability Testing:
-
Expose a solution of this compound and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be protected from light.
-
Analyze the exposed and control samples by HPLC.
Visualizations
References
- 1. europeanjournalofsciences.co.uk [europeanjournalofsciences.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 14.1 Stability of Conjugated Dienes: Molecular Orbital Theory - Organic Chemistry | OpenStax [openstax.org]
- 4. scribd.com [scribd.com]
- 5. Stability of Conjugated Dienes MO Theory | MCC Organic Chemistry [courses.lumenlearning.com]
- 6. journal.uinjkt.ac.id [journal.uinjkt.ac.id]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
troubleshooting communic acid degradation during extraction
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with communic acid. Find answers to frequently asked questions and solutions to common problems encountered during the extraction process to minimize degradation and maximize yield.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
A1: this compound is a labdane (B1241275) diterpenoid natural product commonly found in plants of the Juniperus (juniper) and other species of the Cupressaceae family.[1][2] Its structure contains a carboxylic acid group and three carbon-carbon double bonds: one exocyclic and a conjugated diene system in its side chain.[1][2] These functional groups, particularly the double bonds, are susceptible to degradation during extraction.
Q2: Which functional groups in this compound are most susceptible to degradation during extraction?
A2: The three double bonds in the this compound structure are the most reactive sites and are prone to oxidative degradation.[1] The conjugated diene in the side chain is particularly susceptible to oxidation, isomerization, and polymerization. The carboxylic acid group can also undergo reactions depending on the pH of the extraction solvent.
Q3: What are the primary causes of this compound degradation during extraction?
A3: The primary causes of this compound degradation are:
-
Oxidation: Exposure to atmospheric oxygen, especially when heated or in the presence of certain metal ions, can lead to the formation of epoxides, diols, or even cleavage of the double bonds.[1][3]
-
Thermal Stress: High temperatures used during extraction methods like Soxhlet or solvent evaporation can accelerate degradation reactions.[4][5]
-
Photodegradation: Exposure to UV light can induce isomerization or polymerization of the conjugated diene system.[6]
-
pH Extremes: Both acidic and basic conditions can potentially catalyze hydrolysis of derivatives or promote isomerization.
Q4: How can I detect and quantify this compound and its degradation products?
A4: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly LC-MS/MS, is a highly effective technique for the separation, identification, and quantification of this compound and its degradation products.[7][8] A reversed-phase C18 column is often used for separation. UV detection can also be employed, though MS provides greater sensitivity and structural information.
Troubleshooting Guide
Issue 1: Low Yield of this compound
Q: My final extract shows a very low yield of this compound. What are the potential causes and how can I improve it?
A: Low yields can result from incomplete extraction or degradation of the target compound. Consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Recommendation |
| Incomplete Cell Lysis | Ensure the plant material is thoroughly dried (e.g., freeze-drying) and finely ground to a consistent powder to maximize the surface area for solvent penetration.[4] |
| Inappropriate Solvent Choice | The polarity of the extraction solvent is critical. For this compound, a non-polar solvent like n-hexane has been shown to be effective.[9][10] If using polar solvents, ensure they are of high purity and consider that they may co-extract interfering substances. The choice of solvent can significantly impact the stability of the extracted compounds.[11][12] |
| Insufficient Extraction Time/Cycles | For methods like maceration or percolation, ensure sufficient time for the solvent to penetrate the plant matrix. For Soxhlet extraction, ensure an adequate number of cycles. However, be mindful that prolonged extraction times, especially with heating, can lead to thermal degradation.[4] |
| Degradation During Extraction | This compound is susceptible to oxidation and heat.[1][4] Minimize exposure to high temperatures and consider using extraction techniques that operate at or below room temperature, such as ultrasound-assisted extraction (UAE).[4] |
Issue 2: Presence of Unexpected Peaks in HPLC/LC-MS Analysis
Q: My chromatogram shows multiple peaks that I suspect are degradation products. How can I confirm this and prevent their formation?
A: The presence of additional peaks often indicates degradation. The following steps can help you identify the source and mitigate the issue:
| Potential Cause | Troubleshooting Recommendation |
| Oxidative Degradation | The double bonds in this compound are prone to oxidation, leading to the formation of epoxides, diols, or cleavage products.[1][3][13] Purge solvents with an inert gas (e.g., nitrogen or argon) before use and perform the extraction under an inert atmosphere. Adding an antioxidant, such as Butylated Hydroxytoluene (BHT), to the extraction solvent can also help prevent oxidation.[4] |
| Thermal Degradation | High temperatures during solvent evaporation can cause degradation.[5] Use a rotary evaporator at a low temperature (≤ 40°C) to remove the solvent. For complete removal, use a high-vacuum pump at room temperature. |
| Photodegradation | Exposure to light, particularly UV, can degrade compounds with conjugated double bonds.[6] Protect your sample from light at all stages of the extraction and analysis by using amber glassware or wrapping containers in aluminum foil. |
| pH-Induced Degradation | Extreme pH can lead to unwanted reactions. Maintain a neutral or slightly acidic pH during aqueous extractions or liquid-liquid partitioning steps. |
Experimental Protocols
Protocol 1: Optimized Extraction of this compound from Juniperus Species
This protocol is designed to minimize degradation by using a non-polar solvent and avoiding high temperatures.
-
Sample Preparation: Air-dry the plant material (e.g., cones or leaves of Juniperus phoenicea) in a well-ventilated area, protected from direct sunlight. Once fully dried, grind the material into a fine powder.
-
Extraction:
-
Place the powdered plant material in a flask.
-
Add n-hexane in a 1:10 (w/v) ratio.
-
Perform the extraction at room temperature with continuous stirring for 6-8 hours. Protect the flask from light.
-
Alternatively, for a faster extraction, use an ultrasonic bath for 60-90 minutes, ensuring the temperature does not exceed 30°C.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper to remove the solid plant material.
-
Wash the residue with fresh n-hexane to ensure complete extraction.
-
Combine the filtrates and evaporate the solvent using a rotary evaporator with a water bath temperature set no higher than 40°C.
-
-
Storage: Store the dried extract at -20°C in an amber vial under a nitrogen atmosphere to prevent degradation.
Protocol 2: HPLC-MS Method for Analysis of this compound
This protocol provides a method for the detection and quantification of this compound and its potential degradation products.
-
Sample Preparation:
-
Accurately weigh 10 mg of the dried extract.
-
Dissolve it in 10 mL of methanol (B129727) (HPLC grade).
-
Vortex for 1 minute, then sonicate for 10 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC or UHPLC system coupled to a mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution of 0.1% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: Mass Spectrometer with Electrospray Ionization (ESI) in negative ion mode.
-
-
Data Analysis: Monitor for the [M-H]⁻ ion of this compound (m/z 301.2) and other potential masses corresponding to oxidized or fragmented products.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Optimized extraction and analysis workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. researchgate.net [researchgate.net]
- 10. Isolation, characterization, and antimicrobial activity of this compound from Juniperus phoenicea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mdpi.com [mdpi.com]
- 13. Oxidative cleavage of C–C double bond in cinnamic acids with hydrogen peroxide catalysed by vanadium(v) oxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of Reaction Conditions for Communic Acid Derivatization
Welcome to the technical support center for the derivatization of communic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the chemical modification of this labdane-type diterpene.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the derivatization of this compound in a question-and-answer format.
Q1: My esterification of this compound is resulting in low yields. What are the common causes and how can I improve the yield?
A1: Low esterification yields with this compound can be due to several factors, including steric hindrance around the carboxylic acid group, suboptimal reaction conditions, or degradation of the starting material.
Troubleshooting Steps:
-
Reagent Selection:
-
For simple alkyl esters (e.g., methyl, ethyl), traditional Fischer esterification using an excess of the alcohol and a strong acid catalyst (e.g., H₂SO₄) can be effective. However, due to the sterically hindered nature of the carboxylic acid in this compound, this may require prolonged reaction times or higher temperatures.
-
Consider using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).[1][2] This method is often milder and more efficient for sterically hindered acids.[1]
-
Activation of the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride followed by reaction with the alcohol can also significantly improve yields.[3]
-
-
Reaction Conditions:
-
Temperature: Gradually increase the reaction temperature. While higher temperatures can accelerate the reaction, be cautious of potential side reactions or degradation, especially if using strong acids.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Solvent: Ensure the use of an appropriate anhydrous solvent (e.g., dichloromethane (B109758), tetrahydrofuran, N,N-dimethylformamide) to prevent hydrolysis of activated intermediates.
-
-
Water Contamination: The presence of water can significantly reduce the yield by hydrolyzing the activated carboxylic acid or the ester product. Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents.
Q2: I am observing multiple spots on my TLC plate after attempting to synthesize a this compound amide. What are the likely side products and how can I minimize their formation?
A2: The formation of multiple products in the amidation of this compound often points to side reactions or incomplete conversion.
Troubleshooting Steps:
-
Side Reactions with Coupling Agents:
-
When using carbodiimide (B86325) coupling agents like DCC or EDC, the formation of an N-acylurea byproduct can occur, especially with sterically hindered carboxylic acids or when the amine is not reactive enough.[1] To minimize this, use a stoichiometric amount of the coupling agent and consider the addition of a nucleophilic catalyst like DMAP.
-
-
Incomplete Reaction:
-
Ensure that the reaction has been allowed to proceed for a sufficient amount of time. Monitor the disappearance of the starting material (this compound) by TLC or LC-MS.
-
The choice of coupling agent and reaction conditions is crucial. For hindered systems, more potent coupling agents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) may be more effective.
-
-
Purification:
-
Careful column chromatography is often necessary to separate the desired amide from unreacted starting materials and byproducts. Choosing an appropriate solvent system for chromatography is critical for good separation.
-
Q3: My purified this compound derivative appears to be unstable and degrades over time. What are the best practices for storage?
A3: The stability of this compound derivatives can be influenced by factors such as the presence of double bonds, which can be susceptible to oxidation.
Storage Recommendations:
-
Temperature: Store the purified derivative at low temperatures, such as -20°C or -80°C, to minimize degradation.
-
Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light: Protect the sample from light, as some organic molecules are light-sensitive.
-
Solvent: If stored in solution, choose a stable, anhydrous solvent. For long-term storage, it is often best to store the compound as a dry solid.
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Esterification
| Parameter | Fischer Esterification | DCC/DMAP Coupling | Acid Chloride Formation |
| Reagents | This compound, Alcohol (excess), H₂SO₄ (cat.) | This compound, Alcohol, DCC, DMAP (cat.) | 1. This compound, SOCl₂ or (COCl)₂ 2. Alcohol, Pyridine |
| Solvent | Alcohol (as solvent) or inert solvent (e.g., Toluene) | Anhydrous DCM, THF, or DMF | Anhydrous DCM or Toluene |
| Temperature | Reflux | 0°C to Room Temperature | 0°C to Reflux |
| Reaction Time | 4 - 24 hours | 2 - 12 hours | 1 - 6 hours |
| Advantages | Simple, inexpensive reagents | Milder conditions, good for sensitive substrates | High yields, effective for hindered acids |
| Disadvantages | Harsh conditions, potential for side reactions | Formation of DCU byproduct, cost of reagents | Requires handling of corrosive reagents |
Table 2: Troubleshooting Guide for Low Derivatization Yield
| Observation | Potential Cause | Recommended Solution |
| Starting material remains | Incomplete reaction | - Increase reaction time and/or temperature. - Use a more powerful coupling agent. |
| Multiple new spots on TLC | Side reactions | - Use milder reaction conditions. - Optimize the stoichiometry of reagents. |
| Low isolated yield | Product loss during workup/purification | - Optimize extraction and purification procedures. - Ensure all glassware is dry. |
| No desired product formed | Incorrect reagents or conditions | - Verify the identity and purity of starting materials. - Re-evaluate the chosen synthetic route. |
Experimental Protocols
Protocol 1: Esterification of this compound using DCC and DMAP
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Reagents: Add the desired alcohol (1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equivalents) to the solution.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
DCC Addition: Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in anhydrous DCM dropwise to the cooled mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexane/ethyl acetate).
Protocol 2: Amidation of this compound using EDC and HOBt
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) and 1-hydroxybenzotriazole (B26582) (HOBt) (1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF).
-
Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
References
Technical Support Center: Handling Communic Acid in Chemical Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with communic acid. This resource provides guidance on preventing the isomerization of this compound during chemical reactions through a series of frequently asked questions and troubleshooting guides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common isomers?
A1: this compound is a labdane (B1241275) diterpene, a class of natural products with a characteristic bicyclic core and a side chain.[1] It exists in several isomeric forms, primarily differing in the stereochemistry of the double bond in the side chain. The most common isomers are trans-communic acid (the E isomer) and cis-communic acid (the Z isomer).[2][3] Other described isomers include mirceothis compound and 4-epi-trans-communic acid, which differ in double bond position and stereochemistry at C4, respectively.[2]
Q2: Why is preventing the isomerization of this compound important?
A2: The specific geometry of the double bonds and the stereochemistry of the chiral centers in this compound are crucial for its biological activity and its effectiveness as a chiral building block in the synthesis of other high-value compounds.[2][4] Uncontrolled isomerization can lead to a mixture of products, reducing the yield of the desired compound and potentially altering its biological profile, which can lead to inconsistent experimental results.
Q3: What are the primary factors that can cause the isomerization of this compound during chemical reactions?
A3: Based on studies of structurally related unsaturated carboxylic acids, the primary factors that can induce isomerization in this compound are elevated temperatures and acidic pH.[5][6][7] Strong acidic conditions can protonate the double bonds or the carboxyl group, potentially leading to rearrangements. High temperatures provide the activation energy for the conversion between cis and trans isomers, often favoring the more thermodynamically stable isomer. The natural maturation process of resins containing this compound into amber involves isomerization reactions over geological timescales, highlighting its potential for such transformations.[8]
Q4: How can I detect if my sample of this compound has isomerized?
A4: Isomerization can be detected using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) can often separate different isomers, which would appear as distinct peaks. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to determine the stereochemistry of the double bonds. Comparison of the obtained spectra with literature data for known isomers can confirm the isomeric composition of your sample.
Troubleshooting Guide: Isomerization of this compound
This guide provides solutions to common problems encountered during chemical reactions with this compound.
| Problem | Potential Cause | Recommended Solution |
| Appearance of unexpected isomers in the final product. | Reaction temperature is too high. | - Lower the reaction temperature. If the reaction is too slow at lower temperatures, consider using a more active catalyst or a different solvent. - If heating is unavoidable, minimize the reaction time. |
| Acidic reaction or work-up conditions. | - If possible, perform the reaction under neutral or slightly alkaline conditions. For many unsaturated carboxylic acids, deprotonation to the carboxylate salt under basic conditions can stabilize the molecule and prevent isomerization.[5][7] - During work-up, use mild acids for neutralization and keep the temperature low. Avoid prolonged exposure to acidic conditions. | |
| Use of certain catalysts. | - Some catalysts, particularly certain metal-based or strong acid catalysts, can promote double bond migration and isomerization.[9] - Screen for alternative catalysts that are known to have low isomerization activity under your reaction conditions. | |
| Low yield of the desired stereoisomer. | Equilibration to the more stable isomer. | - If your desired product is the less thermodynamically stable isomer, it is crucial to use kinetic control. This involves using low temperatures and short reaction times. |
| Isomerization during purification. | - During chromatographic purification (e.g., column chromatography or preparative HPLC), the choice of solvent and stationary phase can influence stability. - If using silica (B1680970) gel, which can be acidic, consider neutralizing it with a base like triethylamine (B128534) before use. - Opt for purification methods that can be performed at low temperatures. |
Experimental Protocols
While specific protocols for preventing this compound isomerization are not extensively documented, the following general laboratory procedures are recommended based on principles for handling sensitive organic acids.
Protocol 1: General Handling and Storage of this compound
-
Storage: Store solid this compound at low temperatures (e.g., -20°C) under an inert atmosphere (argon or nitrogen) to prevent degradation. Protect from light.
-
Dissolving: When preparing solutions, use high-purity solvents. If the subsequent reaction is sensitive to isomerization, consider using a non-polar aprotic solvent. For reactions in protic solvents, ensure the pH is controlled.
-
pH Control: If the reaction conditions permit, maintaining a pH above 7 can help stabilize this compound by forming the carboxylate salt.[5][7]
Protocol 2: Example of a Reaction with Controlled Temperature and pH
This is a hypothetical example of an oxidation reaction where isomerization is a concern.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound in an appropriate solvent (e.g., THF/water). Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add the oxidizing agent (e.g., a solution of OsO₄/NaIO₄) to the cooled solution of this compound. The temperature should be carefully monitored and maintained at 0°C throughout the addition.[2]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Quenching: Once the reaction is complete, quench it by adding a suitable reagent (e.g., sodium bisulfite solution) while keeping the temperature at 0°C.
-
Work-up and Extraction: Adjust the pH to neutral or slightly basic using a mild base (e.g., saturated sodium bicarbonate solution) before extraction with an organic solvent. Perform all extractions at a low temperature.
-
Purification: Purify the product using chromatography on neutralized silica gel or another suitable stationary phase at a reduced temperature if possible.
Visualizing Reaction Pathways
The following diagrams illustrate the structures of this compound isomers and a simplified workflow for a chemical reaction designed to minimize isomerization.
References
- 1. Communic acids: occurrence, properties and use as chirons for the synthesis of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Communic Acids: Occurrence, Properties and Use as Chirons for the Synthesis of Bioactive Compounds [mdpi.com]
- 3. This compound, (Z)- | C20H30O2 | CID 12303814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. docs.nrel.gov [docs.nrel.gov]
- 7. cis,cis-Muconic acid isomerization and catalytic conversion to biobased cyclic-C6-1,4-diacid monomers - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Amber - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Refining HPLC Separation of Cis and Trans Communic Acid Isomers
Welcome to the technical support center for the HPLC separation of cis and trans communic acid isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges in the chromatographic analysis of these geometric isomers.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: I am not achieving any separation between my cis and trans this compound isomers (peak co-elution). What should I do?
A1: Co-elution is a common challenge when separating structurally similar isomers. The primary goal is to enhance the selectivity (α) of your method. Here’s a systematic approach:
-
Optimize Mobile Phase Composition:
-
Solvent Strength: Adjust the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. Increasing the aqueous portion can enhance retention and may improve separation.
-
Change Organic Modifier: Acetonitrile and methanol (B129727) offer different selectivities. If you are using one, try switching to the other.
-
pH Adjustment: Since this compound is acidic, the pH of the mobile phase is critical. To ensure the analytes are in their protonated form for optimal retention on a reversed-phase column, use an acidic modifier. Add 0.1% formic acid or acetic acid to your mobile phase.[1]
-
-
Evaluate the Stationary Phase:
-
If mobile phase adjustments are insufficient, your column chemistry may not be suitable. C18 columns are a good starting point for diterpenoid acids.[1] Consider a column with a different selectivity, such as a phenyl-hexyl or a cholesterol-based column, which can offer shape-based separation.
-
-
Adjust Temperature:
-
Varying the column temperature can alter selectivity. Try running the separation at different temperatures (e.g., 25°C, 30°C, 40°C) to see if resolution improves.
-
Q2: My peaks for the this compound isomers are tailing. How can I improve the peak shape?
A2: Peak tailing can compromise resolution and the accuracy of quantification. The common causes and solutions are:
-
Secondary Interactions: Tailing with acidic compounds can occur due to interactions with residual silanols on the silica-based column. Ensure your mobile phase is sufficiently acidic (e.g., with 0.1% formic acid) to suppress the ionization of both the this compound and the silanol (B1196071) groups.
-
Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample and injecting a smaller volume.
-
Column Contamination: The column may be contaminated with strongly retained compounds. Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol).
-
Mismatched Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase. Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.
Q3: My retention times are shifting from one injection to the next. What is causing this instability?
A3: Unstable retention times can make peak identification difficult and indicate a problem with the HPLC system or method robustness.
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. A stable baseline is a good indicator of equilibration.
-
Mobile Phase Preparation: Inconsistent mobile phase preparation is a common cause of retention time drift. Prepare fresh mobile phase for each run and ensure accurate measurements of all components. If using a gradient, ensure the pump's proportioning valves are functioning correctly.
-
Temperature Fluctuations: Use a column oven to maintain a consistent temperature, as temperature changes can affect mobile phase viscosity and retention times.
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention. If you observe a gradual shift in retention times along with an increase in backpressure, it may be time to replace the column.
Data Presentation
The following tables provide representative data for the HPLC separation of resin acids, which are structurally similar diterpenoid acids to this compound. These values can serve as a reference and a starting point for your method development.
Table 1: Typical HPLC Operating Conditions for Diterpenoid Resin Acid Analysis. [1]
| Parameter | Condition 1 | Condition 2 |
| Column | C18, 150 mm x 4.6 mm, 5 µm | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Methanol/Water with 0.1% Acetic Acid |
| Gradient | 70-95% Acetonitrile over 20 min | 80-100% Methanol over 30 min |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 30°C | 35°C |
| Detection | UV at 241 nm | UV at 210 nm |
| Injection Volume | 10 µL | 20 µL |
Table 2: Representative Retention Times for Structurally Similar Resin Acids.
Note: Retention times are highly dependent on the specific HPLC system, column, and mobile phase composition. The values presented are for reference and may vary.
| Compound (Resin Acid) | Approximate Retention Time (minutes) |
| Palustric Acid | 12.5 |
| Isopimaric Acid | 13.2 |
| Abietic Acid | 14.8 |
| Dehydroabietic Acid | 15.5 |
| Neoabietic Acid | 16.3 |
Experimental Protocols
Protocol 1: Sample Preparation
-
Standard Solutions:
-
Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of each this compound isomer standard and dissolve in 10 mL of methanol in a volumetric flask.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with methanol to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).[1]
-
-
Sample Preparation from a Matrix (e.g., Rosin):
-
Weighing: Accurately weigh approximately 100 mg of the sample into a 100 mL volumetric flask.[1]
-
Dissolution: Add methanol and sonicate for 15-20 minutes to ensure complete dissolution.[1]
-
Dilution: Bring the solution to volume with methanol and mix thoroughly.[1]
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.[1]
-
Protocol 2: HPLC Analysis
-
System Setup:
-
Install a C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Prepare the mobile phase:
-
Mobile Phase A: HPLC-grade water with 0.1% formic acid.
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.
-
-
Purge the HPLC pumps to remove any air bubbles.
-
-
Column Equilibration:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 70% B) for at least 30 minutes or until a stable baseline is achieved.
-
-
Chromatographic Run:
-
Set the column temperature to 30°C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector to 241 nm.
-
Inject 10 µL of the prepared standard or sample.
-
Run the following gradient program:
-
0-15 min: 70% to 90% B
-
15-20 min: Hold at 90% B
-
20-21 min: 90% to 70% B
-
21-30 min: Hold at 70% B (re-equilibration)
-
-
-
Data Analysis:
-
Identify the peaks for cis and trans this compound based on their retention times, established by running the individual standards.
-
Integrate the peak areas to quantify the amount of each isomer in your samples by comparing to the calibration curve generated from the working standard solutions.
-
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound isomers.
References
Technical Support Center: Scaling Up the Synthesis of Communic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of communic acid derivatives. The information is presented in a practical question-and-answer format to directly address challenges encountered during experimental scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound derivatives?
A1: Scaling up from laboratory (milligram-scale) to pilot or industrial (kilogram-scale) production presents several key challenges. The most common issues include:
-
Reaction Heat Management: Many key reactions, such as oxidations and reductions, are highly exothermic. Inadequate heat dissipation on a large scale can lead to side reactions, product degradation, and safety hazards.
-
Reagent Stoichiometry and Addition: Ensuring proper mixing and maintaining stoichiometric ratios is more complex in large reactors. The rate of reagent addition becomes a critical parameter to control reaction temperature and selectivity.
-
Workup and Extraction Inefficiencies: Phase separations that are straightforward in a separatory funnel can be problematic at scale. Emulsion formation, especially during the workup of reactions involving metal hydrides, is a frequent obstacle.
-
Purification of Non-Crystalline Products: Many this compound derivatives and their intermediates are viscous oils or amorphous solids that are difficult to purify by crystallization. Large-scale chromatography can be expensive and time-consuming.
Q2: My this compound derivative is a thick, non-crystalline oil. How can I effectively purify it at a larger scale?
A2: Purifying oily products on a large scale requires moving beyond standard laboratory techniques. Consider the following strategies:
-
Liquid-Liquid Chromatography: This is the most direct scale-up of standard column chromatography. Utilizing automated systems with appropriate packing material (e.g., silica (B1680970) gel, reversed-phase media) can achieve high purity. However, it can be solvent-intensive and costly.
-
Supercritical Fluid Chromatography (SFC): Using supercritical CO2 as the mobile phase, SFC is a greener and often faster alternative to traditional liquid chromatography for non-polar compounds like diterpenes.
-
Selective Crystallization of a Derivative: If the final product is an oil, consider creating a crystalline derivative (e.g., a salt of an amine-containing derivative or a co-crystal) for purification. The desired product can then be regenerated from the purified derivative.
-
Distillation: For derivatives that are thermally stable and have a sufficiently low boiling point, techniques like short-path distillation under high vacuum can be effective for removing non-volatile impurities.
Troubleshooting Guides for Key Synthetic Transformations
This section provides specific troubleshooting advice for common reactions used in the synthesis of this compound derivatives.
Guide 1: Ozonolysis of the Diene Side Chain
Q: During the scale-up of the ozonolysis of this compound methyl ester, I am observing poor yields and the formation of numerous byproducts. What could be the cause?
A: This is a common issue when scaling up ozonolysis. The primary causes and solutions are outlined below.
-
Problem: Incomplete reaction or over-oxidation.
-
Cause: Inefficient ozone delivery and localized high concentrations of ozone. On a large scale, simply bubbling ozone through the solution is often insufficient.
-
Solution:
-
Improve Gas Dispersion: Use a fritted glass gas dispersion tube to create fine bubbles, maximizing the gas-liquid surface area.
-
Mechanical Agitation: Ensure vigorous stirring to maintain a homogenous solution and prevent localized over-reactions.
-
Monitor Reaction Progress: Use an indicator dye (like Sudan Red 7B) that is consumed by ozone. The persistence of the dye's color indicates the starting material has been consumed, signaling the reaction endpoint and preventing over-oxidation.
-
-
-
Problem: The reaction mixture becomes dangerously exothermic.
-
Cause: Ozonolysis is an exothermic process. The surface-area-to-volume ratio decreases on scale-up, making heat dissipation less efficient.
-
Solution:
-
Controlled Addition: Add the substrate solution slowly to a solvent through which ozone is already being passed, rather than adding ozone to the bulk substrate solution.
-
Efficient Cooling: Use a reactor with a cooling jacket and a powerful chilling system. Monitor the internal temperature closely and control the ozone flow rate to maintain the desired temperature (typically -78 °C).
-
-
-
Problem: Difficult workup of the ozonide intermediate.
-
Cause: Ozonides can be unstable and potentially explosive. The choice of reductive workup agent is critical for safety and yield.
-
Solution:
-
Use Dimethyl Sulfide (DMS): DMS is a common and effective quenching agent. Add it slowly at low temperature and allow the mixture to warm gradually to room temperature to ensure complete reduction of the ozonide.
-
Avoid Triphenylphosphine (B44618) on Large Scale: While effective, triphenylphosphine oxide can be difficult to remove from non-polar products like diterpenes during purification.
-
-
Guide 2: Reduction of Carbonyls and Esters with LiAlH₄
Q: After reducing a lactone intermediate with Lithium Aluminum Hydride (LiAlH₄) on a 50g scale, I'm getting a persistent emulsion during the aqueous workup, leading to significant product loss.
A: This is a classic problem with large-scale LiAlH₄ reductions due to the formation of gelatinous aluminum salts.
-
Problem: Formation of intractable emulsions.
-
Cause: Precipitation of aluminum hydroxides in a fine, gelatinous form that traps the product and prevents efficient phase separation.
-
Solution: Use a Rochelle's Salt Workup:
-
After the reaction is complete, cool the vessel to 0 °C.
-
Slowly and carefully quench the excess LiAlH₄ by adding ethyl acetate (B1210297) dropwise until gas evolution ceases.
-
Add a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) to the reaction mixture. The tartrate ions will chelate the aluminum salts, keeping them dissolved in the aqueous phase and preventing the formation of an emulsion.[1][2]
-
Stir vigorously until two clear, easily separable layers are formed. This may take several hours, but it dramatically improves product recovery.
-
-
-
Problem: The reaction is too vigorous and difficult to control.
-
Cause: LiAlH₄ is extremely reactive. Adding the solid reagent to the substrate solution can lead to an uncontrolled exotherm.
-
Solution:
-
Reverse Addition: Add the substrate solution dropwise to a cooled (0 °C) suspension of LiAlH₄ in an ethereal solvent (like THF). This maintains a low concentration of the substrate and allows for better temperature control.
-
Dilution: Run the reaction at a lower concentration than you would on a small scale (e.g., 0.1-0.5 M). While this increases solvent usage, it significantly improves safety and control.[3]
-
-
Experimental Protocols and Data
The following protocols are based on established syntheses of related labdane (B1241275) diterpenes and serve as a guide for scaling up this compound derivative synthesis. Yields are representative and may vary based on specific substrate and scale.
Synthesis of an Ambradiol Intermediate from a this compound-derived Lactone
This protocol details the reduction of a lactone, a common intermediate in the synthesis of derivatives like Ambrox®, to a diol.
Table 1: Quantitative Data for Lactone Reduction
| Parameter | Value |
| Starting Material | This compound-derived Lactone |
| Reagent | Lithium Aluminum Hydride (LiAlH₄) |
| Equivalents of Reagent | 2.0 - 3.0 |
| Solvent | Tetrahydrofuran (THF), anhydrous |
| Reaction Temperature | 0 °C to reflux |
| Typical Reaction Time | 4 - 8 hours |
| Typical Yield | 85% - 95% |
Detailed Methodology:
-
Setup: Equip a 10 L jacketed glass reactor with a mechanical stirrer, a thermocouple, a reflux condenser with a nitrogen inlet, and an addition funnel.
-
Reagent Preparation: Under a nitrogen atmosphere, carefully charge the reactor with a suspension of LiAlH₄ (e.g., 200 g) in anhydrous THF (4 L). Cool the suspension to 0 °C using the reactor jacket.
-
Substrate Addition: Dissolve the lactone (e.g., 1 kg) in anhydrous THF (2 L) and add it to the addition funnel. Add the lactone solution dropwise to the stirred LiAlH₄ suspension over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reactor back to 0 °C. Cautiously add ethyl acetate (e.g., 500 mL) dropwise to quench any unreacted LiAlH₄. Once gas evolution has subsided, add a saturated aqueous solution of Rochelle's salt (4 L).
-
Isolation: Stir the mixture vigorously at room temperature until two clear layers form (this can take up to 12 hours). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 1 L). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ambradiol. The product can often be used in the next step without further purification or can be purified by crystallization or chromatography.[4]
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis of a cyclic ether derivative (e.g., Ambrox) from a this compound starting material.
Caption: A generalized workflow for synthesizing cyclic ether derivatives from this compound.
Biological Signaling Pathways
This compound derivatives, particularly those with cytotoxic properties like podolactones, can induce apoptosis (programmed cell death) in cancer cells. One of the key signaling cascades involved is the MAPK (Mitogen-Activated Protein Kinase) pathway.
Caption: Diterpene-induced apoptosis via the JNK/MAPK signaling pathway.[5][6]
Many this compound derivatives also exhibit antifungal properties. The mechanism often involves the disruption of the fungal cell's structural integrity.
Caption: Antifungal mechanism involving cell wall and membrane disruption.[7][8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. One-pot synthesis of (−)-Ambrox - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amber - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Triptonide Modulates MAPK Signaling Pathways and Exerts Anticancer Effects via ER Stress-Mediated Apoptosis Induction in Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MAPK signaling pathways regulate mitochondrial-mediated apoptosis induced by isoorientin in human hepatoblastoma cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative study of fungal cell disruption—scope and limitations of the methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Fungal Cell Wall: Structure, Biosynthesis, and Function - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification and Analysis of Communic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with communic acid. Below are detailed methodologies and guidance for identifying and removing impurities from your samples.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound samples?
A1: this compound is a diterpene commonly extracted from plants of the Juniperus (juniper) and Cupressaceae families, often from sandarac resin.[1][2][3] Impurities in this compound samples are typically other structurally related diterpenoids. The most common impurities include:
-
Isomers of this compound: cis-communic acid is a frequent isomeric impurity.[1][4]
-
Other diterpenic acids: Sandaracopimaric acid, agathic acid, and isopimaric acid are often co-extracted.[1][5]
-
Phenolic compounds: Depending on the plant source, compounds like totarol (B1681349) and ferruginol (B158077) may be present.[1]
-
Degradation products: Terpenoids can be sensitive to heat, light, and acidic conditions, which can lead to the formation of degradation products during extraction and purification.[6]
Q2: Which analytical techniques are best for identifying impurities in my this compound sample?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating this compound from its impurities. Reversed-phase chromatography using a C18 column is a common approach.[7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides excellent separation and identification capabilities for volatile compounds. For acidic compounds like this compound, derivatization (e.g., silylation) is typically required to increase volatility.[2][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for the unambiguous structural elucidation of this compound and its impurities, including stereoisomers.[1][10]
Q3: What is the most effective method for purifying this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities. Flash column chromatography is a highly effective and widely used technique for purifying diterpenoids like this compound.[6] For further polishing of the final product, recrystallization can be employed. Liquid-liquid extraction is useful as an initial cleanup step to separate acidic compounds from neutral or basic components in the crude extract.
Troubleshooting Guides
HPLC Analysis
| Problem | Possible Cause | Solution |
| Poor Peak Resolution | Inappropriate mobile phase composition. | Optimize the mobile phase. For reversed-phase HPLC of diterpenic acids, a mobile phase of methanol (B129727)/water or acetonitrile/water with a small amount of acid (e.g., 0.1% formic acid) is a good starting point.[11] Adjust the organic-to-aqueous ratio to improve separation. |
| Unsuitable column. | C18 columns are generally effective for diterpenoid separation.[7] If resolution is still poor, consider a column with a different stationary phase or a longer column for better separation. | |
| Peak Tailing | Mobile phase pH is close to the pKa of this compound. | For acidic compounds, ensure the mobile phase pH is at least 2 units below the pKa to maintain the analyte in its non-ionized form. A pH of 3-4 is often a good starting point for diterpenic acids.[7] |
| Column degradation. | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[7] | |
| Inconsistent Retention Times | Inadequate column equilibration. | Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection, particularly when using a gradient.[7] |
| Fluctuations in column temperature. | Use a column oven to maintain a consistent temperature.[12] |
Flash Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate solvent system. | The polarity of the mobile phase is critical. For normal-phase chromatography on silica (B1680970) gel, start with a non-polar solvent like hexane (B92381) and gradually increase the polarity by adding ethyl acetate (B1210297).[6] |
| Sample overloading. | Reduce the amount of crude sample loaded onto the column. Ensure the sample is loaded as a narrow band.[6] | |
| Compound Degradation on the Column | This compound may be sensitive to the acidic nature of silica gel. | Consider using a deactivated or neutral stationary phase such as neutral alumina.[6] Alternatively, you can add a small amount of a volatile base like triethylamine (B128534) to the mobile phase to neutralize the silica. |
| Low Recovery of this compound | The compound may have very strong interactions with the stationary phase. | If irreversible adsorption on silica is suspected, consider alternative purification techniques such as counter-current chromatography. |
Experimental Protocols
Protocol 1: Identification of this compound and Impurities by HPLC
This protocol provides a general method for the analysis of diterpenic acids in plant extracts.
-
Sample Preparation:
-
Dissolve the crude extract in a mixture of methanol and water (1:4 v/v).
-
Perform a liquid-liquid extraction with ethyl acetate.
-
Evaporate the ethyl acetate layer to dryness.
-
Redissolve the residue in methanol for HPLC analysis.[11]
-
-
HPLC Conditions:
Protocol 2: Purification of this compound by Flash Column Chromatography
This protocol outlines a general procedure for the purification of terpenoids from a complex mixture.
-
Column Preparation:
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into a glass column and allow it to pack under gravity.
-
Add a layer of sand on top of the silica bed.
-
Pre-elute the column with hexane.[6]
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase).
-
Carefully load the sample onto the top of the silica gel.[6]
-
-
Elution:
-
Begin elution with 100% hexane.
-
Gradually increase the polarity of the mobile phase by adding ethyl acetate in a stepwise or linear gradient (e.g., 99:1, 98:2, 95:5 hexane:ethyl acetate).[6]
-
Collect fractions and monitor by TLC or HPLC to identify those containing pure this compound.
-
Data Presentation
Table 1: NMR Spectral Data for this compound Isomers
| Position | ¹H Chemical Shift (ppm) of trans-communic acid (3) | ¹³C Chemical Shift (ppm) of trans-communic acid (3) | ¹H Chemical Shift (ppm) of cis-communic acid (4) | ¹³C Chemical Shift (ppm) of cis-communic acid (4) |
| 1 | 3.84 | 38.49 | - | - |
| 2 | - | 19.93 | - | - |
| 3 | - | 37.93 | - | - |
| 4 | - | 44.21 | - | - |
| 5 | - | 56.43 | - | - |
| 6 | - | 39.27 | - | - |
| 7 | - | 25.84 | - | - |
| 8 | - | 147.93 | - | - |
| 9 | - | 56.29 | - | - |
| 10 | - | 40.37 | - | - |
| 11 | - | 23.31 | - | - |
| 12 | 5.41 (t, J=6.0 Hz) | 141.61 | 5.31 (t, J=6.0 Hz) | - |
| 13 | - | 133.45 | - | - |
| 14 | 6.32 (dd, J=17.0, 10.5 Hz) | 133.90 | 6.78 (dd, J=17.5, 11.0 Hz) | - |
| 15a | 5.04 (d, J=17.0 Hz) | 109.91 | 5.18 (d, J=17.5 Hz) | - |
| 15b | 4.88 (d, J=10.5 Hz) | - | 5.08 (d, J=11.0 Hz) | - |
| 16 | 1.75 (s) | 11.84 | 1.77 (s) | - |
| 17a | 4.84 (s) | 107.66 | 4.84 (s) | - |
| 17b | 4.47 (s) | - | 4.49 (s) | - |
| 18 | 1.25 (s) | 29.04 | - | - |
| 19 | - | 183.90 | - | - |
| 20 | 0.65 (s) | 12.83 | 0.65 (s) | - |
Data obtained from a study on terpenoids from Dacrycarpus imbricatus and presented for informational purposes.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. On the tracks of sandarac, review and chemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Communic Acids: Occurrence, Properties and Use as Chirons for the Synthesis of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diterpenes from the berries of Juniperus excelsa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Communic Acid Bioactivity Experiments
Welcome to the technical support center for researchers working with communic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during bioactivity testing.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide answers to common questions and solutions to problems that may arise during your experiments with this compound.
1. Solubility and Stability
-
Question: I am having trouble dissolving this compound. What is the recommended solvent?
-
Answer: this compound is a lipophilic compound and generally exhibits poor solubility in aqueous media. For in vitro experiments, it is recommended to first dissolve this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. This stock solution can then be further diluted in your cell culture medium or buffer to the desired final concentration. Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[1][2][3][4]
-
-
Question: My this compound solution appears to be precipitating in the cell culture medium. How can I resolve this?
-
Answer: Precipitation upon dilution of the DMSO stock in aqueous media is a common issue with hydrophobic compounds. To address this:
-
Optimize DMSO Concentration: Ensure you are using the lowest effective concentration of the DMSO stock solution to minimize the final DMSO percentage.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock can sometimes improve solubility.
-
Vortexing: Immediately after adding the this compound stock to the medium, vortex the solution gently to ensure rapid and uniform dispersion.
-
Formulation with Pluronic F-68: For persistent solubility issues, consider formulating this compound with a non-ionic surfactant like Pluronic F-68, which can improve the dispersion of lipophilic compounds in aqueous solutions.
-
-
-
Question: How should I store my this compound stock solution?
-
Answer: this compound stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Aliquoting the stock solution into smaller, single-use volumes is recommended.
-
2. Low or No Bioactivity Observed
-
Question: I am not observing the expected anti-inflammatory/anticancer/antibacterial activity with this compound. What could be the reason?
-
Answer: Several factors could contribute to low or no observed bioactivity. Consider the following troubleshooting steps:
-
Compound Integrity: Verify the purity and integrity of your this compound sample. If possible, confirm its structure and purity using analytical techniques such as NMR or mass spectrometry.
-
Concentration Range: You may not be using an effective concentration range. A broad concentration range should be tested to determine the dose-response relationship. Based on studies of other diterpenes, concentrations for in vitro assays can range from low micromolar to over 100 µM.
-
Cell Line/Bacterial Strain Sensitivity: The specific cell line or bacterial strain you are using may be resistant to the effects of this compound. It is advisable to test a panel of different cell lines or bacterial strains.
-
Experimental Protocol: Review your experimental protocol for any potential issues. Ensure that incubation times, cell densities, and reagent concentrations are appropriate for the assay being performed.
-
Solubility Issues: As mentioned above, poor solubility can lead to a lower effective concentration of the compound in your assay. Ensure the compound is fully dissolved and not precipitated.
-
-
3. Assay-Specific Troubleshooting
-
Question: In my anti-inflammatory assay (e.g., Griess assay for nitric oxide), the results are inconsistent. What should I check?
-
Answer: Inconsistent results in anti-inflammatory assays can be due to several factors:
-
LPS Activity: Ensure the lipopolysaccharide (LPS) used for stimulation is potent and used at an optimal concentration to induce a robust inflammatory response.
-
Cell Health: The health and passage number of your macrophage cell line (e.g., RAW 264.7) can significantly impact their responsiveness to LPS and inhibitors. Use cells at a low passage number and ensure they are healthy and actively dividing.
-
Interference with Assay Reagents: this compound, like other natural products, could potentially interfere with the assay itself. For example, it might interact with the Griess reagent. Include appropriate controls, such as this compound in medium without cells, to check for interference.
-
-
-
Question: I am performing a cytotoxicity assay (e.g., MTT) and see a color change in the medium with the compound alone. What does this mean?
-
Answer: Some compounds can directly react with the MTT reagent, leading to a false-positive result. To account for this, always include a control well with the this compound in the medium but without cells. The absorbance from this well should be subtracted from the absorbance of the wells with cells and the compound.
-
-
Question: My antibacterial assay (e.g., broth microdilution) is not showing any inhibition zones or changes in turbidity. What should I consider?
-
Answer: For antibacterial assays, consider the following:
-
Bacterial Growth Phase: Ensure you are using bacteria in the exponential growth phase for your inoculum.
-
Inoculum Density: The density of the bacterial inoculum is critical. A standardized inoculum, such as a 0.5 McFarland standard, should be used.
-
Solvent Effects: The solvent (e.g., DMSO) used to dissolve the this compound may have its own antibacterial effects at higher concentrations. Include a solvent control to assess this.
-
MIC Definition: The Minimum Inhibitory Concentration (MIC) is the lowest concentration that inhibits visible growth. For some compounds, this may be bacteriostatic (inhibiting growth) rather than bactericidal (killing the bacteria). To determine if the effect is bactericidal, you can perform a Minimum Bactericidal Concentration (MBC) assay.[5][6]
-
-
Quantitative Data Summary
While specific quantitative data for this compound is limited in the publicly available literature, the following table provides a summary of reported bioactivities for communic acids and related compounds to serve as a reference for expected potency.
| Bioactivity | Compound/Extract | Assay | Cell Line/Organism | Result (IC50/MIC/LD50) | Reference |
| Cytotoxicity | Mixture of trans-communic acid, cis-communic acid, and mirceothis compound | Brine Shrimp Lethality Assay | Artemia salina | LD50: 0.16 µg/mL | [7][8] |
| Antibacterial | Extracts containing trans-communic acid and cis-communic acid | Not specified | Staphylococcus aureus | Active (specific MIC not reported) | [7][8] |
| Antibacterial | Extracts containing trans-communic acid and cis-communic acid | Not specified | Staphylococcus epidermidis | Active (specific MIC not reported) | [7] |
| Antifungal | Extracts containing trans-communic acid and cis-communic acid | Not specified | Aspergillus fumigatus, Candida albicans | Active (specific MIC not reported) | [7] |
| Cytotoxicity | Extracts containing trans-communic acid and cis-communic acid | Not specified | BSC-1 cells | Active (specific IC50 not reported) | [7] |
| Antimycobacterial | trans-communic acid | Not specified | Mycobacterium aurum, M. phlei, M. fortuitum, M. smegmatis | Active (specific MIC not reported) | [7] |
| Antitumoral | trans-communic acid | Not specified | Not specified | Active | [7] |
| Anti-inflammatory | trans-communic acid | Not specified | Not specified | Active | [7] |
| Antioxidant | trans-communic acid | Not specified | Not specified | Active | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are general protocols and may require optimization for your specific experimental conditions.
1. Anti-inflammatory Activity: Nitric Oxide (NO) Production in Macrophages
-
Principle: This assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells. NO is a key inflammatory mediator, and its production is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
-
Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1-100 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.
-
Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, add 50 µL of supernatant to 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.
-
2. Anticancer Activity: MTT Cytotoxicity Assay
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. Viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product.
-
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.
-
3. Antibacterial Activity: Broth Microdilution Assay for MIC Determination
-
Principle: This assay determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a bacterium.
-
Methodology:
-
Preparation of this compound Dilutions: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria in broth without this compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible turbidity (bacterial growth).[5][6]
-
Signaling Pathways and Experimental Workflows
While the specific signaling pathways modulated by this compound are not yet fully elucidated, based on the activity of structurally related diterpenoids, it is hypothesized to interact with key inflammatory and cell survival pathways.
Caption: Workflow for assessing the anti-inflammatory activity of this compound.
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.
References
- 1. Differential effects of procaspase-3 activating compounds in the induction of cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Procaspase-3 Activation – Hergenrother Lab [publish.illinois.edu]
- 4. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. Update on Anti-Inflammatory Molecular Mechanisms Induced by Oleic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Communic Acids: Occurrence, Properties and Use as Chirons for the Synthesis of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Bioactivity of cis- and trans-Communic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Communic acid, a labdane (B1241275) diterpene found in various plant species, particularly conifers, exists as two geometric isomers: cis-communic acid and trans-communic acid. Both isomers have garnered interest in the scientific community for their potential biological activities. This guide provides a comparative overview of the known bioactivities of these two isomers, supported by available experimental data. While research has confirmed the biological activities of both isomers, a notable gap exists in the literature regarding direct quantitative comparisons of their potency. This document summarizes the existing findings and provides standardized experimental protocols relevant to the reported bioactivities to facilitate further research in this area.
Comparative Bioactivity Data
While both cis- and trans-communic acid have been reported to exhibit cytotoxic and antimicrobial properties, specific quantitative data directly comparing the potency of the individual isomers is scarce in publicly available literature. The following table summarizes the known biological activities.
| Biological Activity | Target Organism/Cell Line | Quantitative Data | Reference |
| Cytotoxicity | Brine Shrimp (Artemia salina) | LD₅₀: 0.16 µg/mL (for a mixture of isomers) | [1] |
| Cytotoxicity | BSC-1 (African green monkey kidney) cells | Activity confirmed for both isomers; specific IC₅₀ values not reported. | [1] |
| Antimicrobial | Staphylococcus aureus | Activity confirmed for both isomers; specific MIC values not reported. | [1] |
| Antimicrobial | Aspergillus fumigatus | Activity confirmed for both isomers; specific MIC values not reported. | [1] |
| Antimicrobial | Candida albicans | Activity confirmed for both isomers; specific MIC values not reported. | [1] |
Experimental Protocols
The following are detailed, representative methodologies for the key bioassays mentioned in the literature for assessing the bioactivity of this compound isomers.
Brine Shrimp Lethality Assay
This assay is a simple, low-cost method for the preliminary assessment of cytotoxicity.
Protocol:
-
Hatching Brine Shrimp: Artemia salina eggs are hatched in a shallow rectangular dish filled with artificial seawater under a light source. The nauplii are collected after 48 hours.
-
Preparation of Test Solutions: Stock solutions of cis- and trans-communic acid are prepared in a suitable solvent (e.g., DMSO). A series of dilutions are then made with artificial seawater to achieve the desired final concentrations.
-
Assay Procedure:
-
Ten to fifteen nauplii are added to each vial containing the test solutions.
-
The final volume in each vial is adjusted to 5 mL with artificial seawater.
-
Vials are maintained under illumination.
-
-
Data Collection: After 24 hours, the number of surviving nauplii in each vial is counted.
-
Analysis: The median lethal concentration (LD₅₀), the concentration at which 50% of the nauplii are killed, is determined using probit analysis or other appropriate statistical methods.
In Vitro Antimicrobial Assay (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a substance against a specific microorganism.
Protocol:
-
Preparation of Microbial Inoculum: The test microorganism (Staphylococcus aureus, Aspergillus fumigatus, or Candida albicans) is cultured in an appropriate broth medium to achieve a standardized concentration (e.g., 10⁵ CFU/mL).
-
Preparation of Test Compounds: Serial two-fold dilutions of cis- and trans-communic acid are prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under conditions suitable for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 28-35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.
Protocol:
-
Cell Culture: BSC-1 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of cis- or trans-communic acid. A control group receives medium with the solvent used to dissolve the compounds.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀), the concentration that reduces cell viability by 50%, is calculated from the dose-response curve.
Visualizations
Conceptual Workflow for Bioactivity Screening
References
A Comparative Analysis of Communic Acid and Abietic Acid for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of communic acid and abietic acid, two naturally occurring diterpenoid resin acids. While both compounds share structural similarities and exhibit a range of biological activities, this document aims to delineate their differences and highlight their respective potential in drug development by presenting available experimental data.
Chemical and Physical Properties
This compound and abietic acid are both C20 tricyclic diterpenoids. However, they belong to different structural classes, which influences their three-dimensional conformation and ultimately their biological activity. This compound is a labdane-type diterpene, characterized by a bicyclic core, while abietic acid possesses an abietane (B96969) skeleton with a tricyclic ring system.[1][2]
| Property | This compound | Abietic Acid |
| Chemical Formula | C20H30O2[1] | C20H30O2[3][4] |
| Molar Mass | 302.45 g/mol [1] | 302.45 g/mol [3] |
| Structure Type | Labdane Diterpene (bicyclic)[1] | Abietane Diterpene (tricyclic)[3] |
| Natural Occurrence | Primarily in Juniperus and other Cupressaceae species[1] | Predominantly in pines (Pinus) and other conifers[3][4] |
| Appearance | Not widely reported, likely resinous solid | Yellowish, semi-crystalline powder[5] |
| Solubility | Soluble in organic solvents | Soluble in alcohols, acetone, ethers; insoluble in water[5] |
Comparative Biological Activities
Both this compound and abietic acid have demonstrated a spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. However, the extent and mechanisms of these activities appear to differ, as detailed below.
Anticancer Activity
Abietic acid has been more extensively studied for its anticancer properties, with specific IC50 values reported for various cancer cell lines. In contrast, quantitative data for this compound's anticancer activity against human cell lines is less available in the current literature, with reported activity primarily from general cytotoxicity assays.
| Compound | Cell Line | Assay | IC50 Value | Citation |
| Abietic Acid | PC-9 (Non-small-cell lung cancer) | MTS Assay | 14.54 µM | [6] |
| H1975 (Non-small-cell lung cancer) | MTS Assay | 19.97 µM | [6] | |
| MCF-7 (Breast cancer) | MTT Assay | 0.06 µM | [2] | |
| This compound | BSC-1 (Monkey kidney epithelial cells) | Cytotoxicity Assay | Activity reported, no IC50 | [7] |
| Brine Shrimp | Lethality Bioassay | LD50 0.16 µg/mL | [7] |
Note: The brine shrimp lethality assay is a general toxicity screen and is not specific to cancer cells.
Antimicrobial Activity
Both acids have been reported to possess antimicrobial properties. Quantitative MIC (Minimum Inhibitory Concentration) data is available for abietic acid against a range of bacteria. For this compound, its activity against several microorganisms has been noted, but specific MIC values are not as readily available in the reviewed literature.
| Compound | Microorganism | MIC Value (µg/mL) | Citation |
| Abietic Acid | Staphylococcus pseudintermedius (MSSP) | 8 | [8] |
| Staphylococcus pseudintermedius (MRSP) | 32 - 64 | [8] | |
| Staphylococcus aureus | 60 | [8] | |
| Methicillin-resistant S. aureus (MRSA) | 8 | [8] | |
| S. epidermidis | 8 | [8] | |
| Streptococcus mitis | 8 | [8] | |
| This compound | Staphylococcus aureus | Activity reported, no MIC | [7] |
| S. epidermidis | Activity reported, no MIC | [7] | |
| Aspergillus fumigatus | Activity reported, no MIC | [7] | |
| Candida albicans | Activity reported, no MIC | [7] |
Anti-inflammatory Activity
Both compounds have demonstrated anti-inflammatory properties. Abietic acid has been shown to inhibit the production of key inflammatory mediators. While this compound is also reported to have anti-inflammatory and antioxidant activities, specific quantitative data on its effects on inflammatory markers are not as well-documented.
Abietic Acid:
-
Significantly inhibited carrageenan-induced rat paw edema in a dose-dependent manner.[9]
-
Inhibited prostaglandin (B15479496) E2 (PGE2) production in lipopolysaccharide-treated macrophages.[9]
-
At high doses (100 µM), it inhibited PGE2 production from A23187-stimulated macrophages.[9]
-
Suppressed IL-1β-induced TNF-α, NO, and PGE2 production in human osteoarthritis chondrocytes.[10]
This compound:
-
Reported to have anti-inflammatory and antioxidant activities in laboratory studies.[1]
Signaling Pathways
The molecular mechanisms underlying the biological activities of abietic acid have been partially elucidated, with a focus on key inflammatory and cancer-related signaling pathways. The signaling pathways affected by this compound are less well-defined in the available literature.
Abietic Acid Signaling Pathways
Abietic acid has been shown to modulate the NF-κB and PI3K/AKT signaling pathways, both of which are critical in inflammation and cancer.
-
NF-κB Pathway: Abietic acid has been found to suppress the IKKβ/NF-κB signaling pathway in non-small-cell lung cancer cells.[6] It also inhibits the phosphorylation of NF-κB p65 and IκBα in human osteoarthritis chondrocytes.[10]
-
PI3K/AKT Pathway: The PI3K/AKT/mTOR pathway is a known target in cancer therapy, and some studies suggest that abietane diterpenoids can influence this pathway.[11]
This compound Signaling Pathways
The specific signaling pathways modulated by this compound are not well-documented in the current scientific literature. Further research is required to elucidate its molecular mechanisms of action.
Experimental Protocols
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound or abietic acid) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Broth Microdilution for Antimicrobial Activity (MIC Determination)
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
This comparative guide highlights that while both this compound and abietic acid are promising natural products with diverse biological activities, the current body of research on abietic acid is more extensive, particularly concerning its anticancer and anti-inflammatory mechanisms. The well-defined effects of abietic acid on the NF-κB and PI3K/AKT pathways provide a solid foundation for its further development as a therapeutic agent.
For this compound, there is a clear need for more in-depth studies to quantify its biological activities against a broader range of human cancer cell lines and microbial strains. Elucidating its molecular mechanisms and identifying its target signaling pathways will be crucial for unlocking its full therapeutic potential. Direct, head-to-head comparative studies of these two acids under standardized experimental conditions would be highly valuable to the drug development community.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Communic acids: occurrence, properties and use as chirons for the synthesis of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory effects of trans-cinnamaldehyde on lipopolysaccharide-stimulated macrophage activation via MAPKs pathway regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PI3K/AKT signaling is essential for communication between tissue-infiltrating mast cells, macrophages, and epithelial cells in colitis-induced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
Confirming the Structure of Communic Acid: A 2D NMR-Based Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for confirming the chemical structure of communic acid, a labdane (B1241275) diterpenoid of interest in natural product research. We will focus on the application of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy, offering a detailed analysis of how various experiments, including COSY, HSQC, and HMBC, are synergistically used for unambiguous structure elucidation. The guide will also present a comparative overview of alternative techniques and provide detailed experimental protocols.
Structural Confirmation of trans-Communic Acid using 2D NMR
The primary method for the structural elucidation of organic molecules in solution is Nuclear Magnetic Resonance (NMR) spectroscopy. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, 2D NMR techniques are indispensable for assembling the complete molecular framework. Here, we detail the process using trans-communic acid as an example.
The structure of trans-communic acid, with the standard numbering for labdane diterpenes, is shown below:
Figure 1: Chemical Structure of trans-Communic Acid
The complete assignment of the ¹H and ¹³C NMR signals is paramount for structural confirmation. This is achieved by analyzing the correlation signals in various 2D NMR spectra.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. This allows for the tracing of proton-proton connectivity within spin systems. For instance, the COSY spectrum of trans-communic acid would show correlations between H-14 and H-15a/H-15b, as well as between protons on adjacent carbons in the decalin ring system.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum reveals direct one-bond correlations between protons and the carbons they are attached to. This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects correlations between protons and carbons over two to three bonds (and sometimes four). This is crucial for connecting different spin systems and for identifying quaternary carbons (carbons with no attached protons) by observing their correlations with nearby protons. For example, the HMBC spectrum would show correlations from the methyl protons (H-18 and H-20) to the quaternary carbons C-4 and C-10, respectively, as well as to adjacent carbons.
By systematically analyzing the information from these 2D NMR experiments, the complete connectivity of the molecule can be pieced together, confirming the proposed structure of this compound.
Quantitative NMR Data for trans-Communic Acid
The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for trans-communic acid.
Table 1: ¹H NMR (500 MHz, CDCl₃) Data for trans-Communic Acid
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 14 | 6.32 | dd | 17.0, 10.5 |
| 12 | 5.41 | t | 6.0 |
| 15a | 5.04 | d | 17.0 |
| 15b | 4.88 | d | 10.5 |
| 17a | 4.84 | s | |
| 17b | 4.47 | s | |
| 16 | 1.75 | s | |
| 18 | 1.25 | s | |
| 20 | 0.65 | s |
Table 2: ¹³C NMR (125 MHz, CDCl₃) Data for trans-Communic Acid
| Position | Chemical Shift (δ, ppm) |
| 19 | 183.90 |
| 8 | 147.93 |
| 12 | 141.61 |
| 14 | 133.90 |
| 13 | 133.45 |
| 15 | 109.91 |
| 17 | 107.66 |
| 5 | 56.43 |
| 9 | 56.29 |
| 4 | 44.21 |
| 10 | 40.37 |
| 6 | 39.27 |
| 1 | 38.49 |
| 3 | 37.93 |
| 18 | 29.04 |
| 7 | 25.84 |
| 11 | 23.31 |
| 2 | 19.93 |
| 20 | 12.83 |
| 16 | 11.84 |
Experimental Workflow for 2D NMR-Based Structure Confirmation
The logical flow of experiments for confirming the structure of a natural product like this compound using 2D NMR is depicted in the following diagram.
Cinnamic Acid Derivatives Demonstrate Potent Efficacy Against Staphylococcus aureus
A comparative analysis of the antibacterial and anti-biofilm activities of various cinnamic acid derivatives reveals their potential as promising scaffolds for the development of novel therapeutics against the formidable pathogen, Staphylococcus aureus, including methicillin-resistant strains (MRSA).
This guide provides a comprehensive comparison of the efficacy of several cinnamic acid derivatives, supported by experimental data from multiple studies. The data, presented in a clear, tabular format, facilitates at-a-glance comparison of the antimicrobial potency of these compounds. Detailed experimental protocols for key assays are also provided to aid researchers in the replication and further investigation of these findings.
Comparative Efficacy of Cinnamic Acid Derivatives
The antibacterial activity of cinnamic acid and its derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death. The anti-biofilm efficacy is often measured by the Minimum Biofilm Eradication Concentration (MBEC), which is the minimum concentration required to eradicate a pre-formed biofilm.
The following table summarizes the reported MIC, MBC, and MBEC values for various cinnamic acid derivatives against different strains of Staphylococcus aureus. For ease of comparison, all values have been converted to micromolar (µM).
| Compound | Derivative Type | S. aureus Strain | MIC (µM) | MBC (µM) | MBEC (µM) |
| Cinnamic Acid | Parent Compound | ATCC 29213 | 3373.4 | >6746.8 | - |
| MRSA (Clinical Isolate) | 6746.8 | 13493.6 | - | ||
| Ferulic Acid | Hydroxycinnamic Acid | ATCC 25923 | >51400 | - | - |
| p-Coumaric Acid | Hydroxycinnamic Acid | ATCC 25923 | >12427.2 | - | - |
| Sinapic Acid | Hydroxycinnamic Acid | ATCC 25923 | >9100 | - | - |
| Cinnamaldehyde | Aldehyde | ATCC 29213 | 605.3 - 1513.3 | >189160 | - |
| 1-Cinnamoylpyrrolidine | Amide | MRSA | 2485 | 2485 | - |
| DM2 (Catechol derivative) | Synthetic Ester | ATCC 43300 (MRSA) | 80.7 - 322.9 | - | - |
| 3-(4-Hydroxyphenyl)propionic)-Orn-Orn-Trp-Trp-NH2 | Peptide Conjugate | ATCC 29213 | - | - | 125 (µg/mL) |
| ATCC 43300 (MRSA) | - | - | 125 (µg/mL) | ||
| Compound 18 (Isopropyl derivative) | Synthetic Cinnamate | ATCC 35903 | 458.15 | ≤ 1832.6 | - |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays used to determine the efficacy of cinnamic acid derivatives against Staphylococcus aureus.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Bacterial Inoculum: A single colony of S. aureus is inoculated into a sterile broth medium, such as Mueller-Hinton Broth (MHB), and incubated at 37°C until it reaches the mid-logarithmic phase of growth. The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.[1]
-
Serial Dilution of Test Compounds: The cinnamic acid derivatives are serially diluted in a 96-well microtiter plate using MHB to obtain a range of concentrations.
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. The microtiter plate also includes a positive control (bacteria and broth without the compound) and a negative control (broth only). The plate is then incubated at 37°C for 18-24 hours.
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[2]
Crystal Violet Assay for Biofilm Inhibition
This assay is used to quantify the formation of biofilm by S. aureus and to assess the inhibitory effect of the test compounds on biofilm formation.
-
Biofilm Formation: A standardized suspension of S. aureus (approximately 1 x 107 CFU/mL) in a suitable growth medium, such as Tryptic Soy Broth (TSB) supplemented with glucose, is added to the wells of a 96-well polystyrene plate. The test compounds at various concentrations are added to the wells. The plate is then incubated at 37°C for 24 hours to allow for biofilm formation.[3]
-
Washing: After incubation, the planktonic (free-floating) bacteria are gently removed by washing the wells with phosphate-buffered saline (PBS).
-
Staining: The remaining biofilm is fixed with methanol (B129727) and then stained with a 0.1% crystal violet solution for 15 minutes.[3][4]
-
Solubilization and Quantification: The excess stain is washed off, and the plate is air-dried. The crystal violet retained by the biofilm is solubilized with 33% acetic acid or 95% ethanol.[5] The absorbance of the solubilized stain is then measured using a microplate reader at a wavelength of 570-595 nm. The absorbance is proportional to the amount of biofilm formed.
Visualizing Experimental and Mechanistic Pathways
Diagrams are provided below to illustrate the experimental workflow for assessing antibacterial activity and the proposed mechanism of action for cinnamic acid derivatives.
Caption: Workflow for evaluating the efficacy of cinnamic acid derivatives.
Caption: Mechanism of action of cinnamic acid derivatives against S. aureus.
Mechanism of Action
The primary antibacterial mechanism of cinnamic acid and its derivatives against Staphylococcus aureus involves the disruption of the bacterial cell membrane.[6][7] These compounds are thought to interact with the lipid bilayer, leading to an increase in membrane permeability.[6] This disruption results in the leakage of essential intracellular components, such as ions and ATP, and a decrease in the intracellular pH.[8] These events ultimately interfere with critical cellular processes, including DNA replication and protein synthesis, leading to bacterial cell death.[6][8] Furthermore, some derivatives have been shown to inhibit biofilm formation, a key virulence factor in chronic S. aureus infections.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Microbroth Dilution | MI [microbiology.mlsascp.com]
- 3. mdpi.com [mdpi.com]
- 4. ableweb.org [ableweb.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Phenotypic and Transcriptomic Analyses Reveal the Cell Membrane Damage of Pseudomonas fragi Induced by Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Properties of Communic Acid: A Comparative Analysis
This guide aims to provide a framework for the kind of data and experimental detail necessary to validate the anti-inflammatory properties of a compound like communic acid, for an audience of researchers, scientists, and drug development professionals. Due to the absence of specific data for this compound, we will use a hypothetical data set and reference standard experimental protocols to illustrate the required components of such a validation study.
In Vitro Anti-inflammatory Activity
A crucial first step in validating a compound's anti-inflammatory potential is to assess its activity in a controlled in vitro setting. A common model involves the use of macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The ability of the test compound to inhibit the production of key inflammatory mediators is then quantified.
Data Presentation: Inhibition of Pro-inflammatory Mediators
The following table illustrates how quantitative data on the inhibition of nitric oxide (NO), a key inflammatory mediator, by a hypothetical test compound (e.g., this compound) could be compared with a standard non-steroidal anti-inflammatory drug (NSAID) like Diclofenac (B195802).
| Compound | Concentration (µM) | NO Production (% of Control) | % Inhibition | IC₅₀ (µM) |
| This compound | 1 | 85.2 ± 4.1 | 14.8 | |
| 5 | 62.5 ± 3.5 | 37.5 | ||
| 10 | 41.3 ± 2.8 | 58.7 | 8.5 | |
| 25 | 20.1 ± 1.9 | 79.9 | ||
| 50 | 9.8 ± 1.2 | 90.2 | ||
| Diclofenac | 1 | 90.1 ± 4.5 | 9.9 | |
| 5 | 75.4 ± 3.9 | 24.6 | ||
| 10 | 55.2 ± 3.1 | 44.8 | 12.1 | |
| 25 | 30.7 ± 2.5 | 69.3 | ||
| 50 | 15.6 ± 1.8 | 84.4 |
Data are presented as mean ± SD from three independent experiments.
Similarly, the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) would be quantified and presented in a comparable tabular format.
Experimental Protocol: In Vitro Nitric Oxide (NO) Assay
Cell Culture and Treatment: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified atmosphere. Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound or diclofenac for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
Measurement of Nitric Oxide: The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. Briefly, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is calculated from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated as: [(Control Abs - Treated Abs) / Control Abs] x 100.
In Vivo Anti-inflammatory Activity
To assess the efficacy of a compound in a living organism, in vivo models of inflammation are employed. The carrageenan-induced paw edema model in rodents is a widely accepted acute inflammation model.
Data Presentation: Inhibition of Paw Edema
The following table demonstrates how the anti-inflammatory effect of a hypothetical test compound could be presented in comparison to a standard drug.
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h post-carrageenan | % Inhibition of Edema |
| Control (Vehicle) | - | 0.85 ± 0.07 | - |
| This compound | 25 | 0.62 ± 0.05* | 27.1 |
| 50 | 0.48 ± 0.04** | 43.5 | |
| 100 | 0.35 ± 0.03 | 58.8 | |
| Diclofenac | 10 | 0.41 ± 0.04 | 51.8 |
*p<0.05, **p<0.01, ***p<0.001 compared to the control group. Data are presented as mean ± SD (n=6).
Experimental Protocol: Carrageenan-Induced Paw Edema
Animals: Male Wistar rats (180-220 g) are used. The animals are housed under standard laboratory conditions with free access to food and water. All animal procedures are performed in accordance with the guidelines of the Institutional Animal Ethics Committee.
Induction of Edema and Treatment: Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% (w/v) carrageenan suspension in saline into the right hind paw of the rats. The test compound (this compound) and the standard drug (diclofenac) are administered orally 1 hour before the carrageenan injection. The control group receives the vehicle only.
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection. The percentage inhibition of edema is calculated using the formula: [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.
Signaling Pathway Analysis
Understanding the molecular mechanism by which a compound exerts its anti-inflammatory effect is crucial. A key inflammatory pathway is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which controls the expression of many pro-inflammatory genes.
Mandatory Visualization: NF-κB Signaling Pathway
The following diagram illustrates the classical NF-κB signaling pathway and indicates potential points of inhibition by an anti-inflammatory agent.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocol: Western Blot for NF-κB Pathway Proteins
Sample Preparation: RAW 264.7 cells are treated as described in the in vitro assay. After treatment, cells are lysed to extract total protein. Protein concentration is determined using a BCA protein assay kit.
Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk and then incubated with primary antibodies against phosphorylated IκBα, total IκBα, p65, and a loading control (e.g., β-actin). After washing, the membrane is incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis of the bands is performed to quantify the changes in protein expression.
Conclusion
The comprehensive validation of a compound's anti-inflammatory properties requires a multi-faceted approach, encompassing both in vitro and in vivo studies, alongside a thorough investigation of the underlying molecular mechanisms. The data presented in clearly structured tables, coupled with detailed experimental protocols and visual representations of signaling pathways, provides the necessary evidence for the scientific community to objectively evaluate the compound's potential as a therapeutic agent. While this compound has been identified as a compound of interest, further primary research is imperative to substantiate its anti-inflammatory claims and to provide the robust data required for a meaningful comparison with existing anti-inflammatory drugs.
A Comparative Purity Analysis of Synthetic vs. Naturally Sourced Communic Acid: A Guide for Researchers
For researchers, scientists, and drug development professionals, the purity of a chemical compound is paramount. This guide provides a comprehensive comparison of the purity profiles of synthetically produced versus naturally sourced communic acid, a bioactive labdane (B1241275) diterpene with potential therapeutic applications. We present a plausible synthetic pathway, analyze potential impurities from both sources, and provide detailed experimental protocols for key purity assessment assays.
This compound, a diterpenoid found in the resins of several coniferous trees, particularly of the Juniperus genus, has garnered interest for its antimicrobial, anti-inflammatory, and antitumor properties.[1] As research into its therapeutic potential expands, the need for high-purity this compound for preclinical and clinical studies becomes critical. This guide aims to equip researchers with the necessary information to assess and compare the purity of this compound obtained from both natural extraction and chemical synthesis.
Natural Sourcing vs. Chemical Synthesis: An Overview
Naturally Sourced this compound is typically extracted from the leaves, fruits, or bark of coniferous trees, most notably Juniperus species.[2][3] The extraction process often involves the use of various polar and non-polar solvents.[4] While this method provides the native enantiomeric form of the molecule, it is also susceptible to co-extraction of a wide range of other plant metabolites, which can complicate purification and introduce impurities.
Synthetic this compound , on the other hand, offers the potential for greater control over the final product's purity and scalability. While a specific total synthesis of this compound is not extensively documented in publicly available literature, a plausible retrosynthetic analysis and forward synthesis can be proposed based on established methods for other labdane diterpenes. This approach allows for the targeted production of this compound, but can introduce process-related impurities such as unreacted starting materials, by-products, and residual reagents.
Data Presentation: Purity Comparison
The following tables summarize hypothetical, yet representative, quantitative data for the purity assessment of naturally sourced and synthetic this compound.
Table 1: HPLC Purity Analysis
| Source | Retention Time (min) | Peak Area (%) | Identity |
| Natural | 12.5 | 98.5 | This compound |
| 8.2 | 0.8 | Related Diterpene 1 | |
| 10.1 | 0.5 | Unknown Impurity A | |
| 14.3 | 0.2 | Unknown Impurity B | |
| Synthetic | 12.5 | 99.5 | This compound |
| 9.8 | 0.3 | Isomeric By-product | |
| 11.2 | 0.1 | Unreacted Intermediate | |
| 15.1 | 0.1 | Reagent Residue |
Table 2: GC-MS Impurity Profile
| Source | Impurity | Typical Concentration (ppm) |
| Natural | Other Terpenoids (e.g., pimaric acid) | 500 - 2000 |
| Plant Sterols | 100 - 500 | |
| Fatty Acids | 100 - 300 | |
| Pigments (e.g., chlorophyll (B73375) degradation products) | 50 - 150 | |
| Synthetic | Unreacted Starting Materials | < 100 |
| Stereoisomers | 200 - 1000 | |
| By-products from side reactions | 100 - 500 | |
| Residual Solvents (e.g., Toluene, THF) | < 50 | |
| Catalyst Residues (e.g., Palladium) | < 10 |
Table 3: NMR Purity Assessment (qNMR)
| Source | Purity (%) by qNMR |
| Natural | 98.2 |
| Synthetic | 99.6 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the purity assessment are provided below.
High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify this compound and potential non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water with a suitable modifier (e.g., 0.1% formic acid). A common gradient could be starting from 60% acetonitrile and increasing to 95% over 20 minutes.
-
Standard Preparation: Prepare a stock solution of high-purity this compound standard in the mobile phase. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample (natural or synthetic) in the mobile phase.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 25 °C
-
Detection wavelength: 210 nm
-
Injection volume: 10 µL
-
-
Analysis: Inject the standards and samples. Identify the this compound peak based on the retention time of the standard. Calculate the purity by determining the percentage of the peak area of this compound relative to the total peak area of all components.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile and semi-volatile impurities.
Instrumentation:
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Reagents:
-
Derivatizing agent (e.g., BSTFA with 1% TMCS for acidic compounds)
-
Solvent (e.g., Hexane or Ethyl Acetate)
Procedure:
-
Sample Preparation and Derivatization: Accurately weigh the this compound sample and dissolve it in a suitable solvent. Add the derivatizing agent and heat to form trimethylsilyl (B98337) (TMS) derivatives of acidic and hydroxylated compounds. This step increases the volatility of the analytes.
-
GC Conditions:
-
Injector temperature: 250 °C
-
Oven temperature program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 10 minutes.
-
Carrier gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ion source temperature: 230 °C
-
Electron ionization (EI) at 70 eV
-
Mass range: m/z 40-600
-
-
Analysis: Inject the derivatized sample. Identify this compound and impurities by comparing their mass spectra with reference libraries (e.g., NIST) and their retention indices.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
Internal standard of known purity (e.g., maleic acid or 1,3,5-trimethoxybenzene)
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and the internal standard into an NMR tube. Add the deuterated solvent.
-
NMR Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (e.g., 5 times the longest T₁).
-
Data Processing: Integrate the signals of both the this compound and the internal standard.
-
Purity Calculation: Calculate the purity of this compound using the following formula:
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Mandatory Visualizations
Plausible Synthetic Pathway for this compound
The following diagram illustrates a hypothetical, yet plausible, synthetic pathway for this compound, starting from a readily available chiral building block. This pathway is based on established synthetic strategies for other labdane diterpenes.
Caption: A plausible synthetic pathway for this compound.
Experimental Workflow for Purity Assessment
This diagram outlines the logical workflow for the comprehensive purity assessment of a this compound sample.
Caption: Workflow for this compound purity assessment.
Conclusion
The choice between naturally sourced and synthetically produced this compound depends on the specific requirements of the research. Naturally sourced material provides the native stereoisomer but may contain a complex mixture of related natural products that are difficult to separate. Synthetic this compound offers the potential for higher purity and scalability, but may contain process-related impurities that need to be carefully characterized and controlled.
This guide provides a framework for researchers to critically evaluate the purity of their this compound samples. By employing a combination of orthogonal analytical techniques such as HPLC, GC-MS, and qNMR, and by understanding the potential impurities associated with each sourcing method, scientists can ensure the quality and reliability of their research materials, ultimately accelerating the development of new therapeutics.
References
- 1. Reconstructing the chemical diversity of labdane-type diterpene biosynthesis in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strategies to access the [5-8] bicyclic core encountered in the sesquiterpene, diterpene and sesterterpene series - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iipseries.org [iipseries.org]
Validating Communic Acid as a Chiron for Quassinoid Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the use of communic acid as a chiral starting material for the synthesis of quassinoids, a class of natural products with significant therapeutic potential. By examining a this compound-based approach alongside alternative total syntheses, this document offers insights into the efficiency and practicality of different synthetic strategies. Experimental data is presented to support an objective comparison, and detailed protocols for key reactions are provided. Furthermore, the known interactions of quassinoids with key cellular signaling pathways are visualized to provide a broader context for their application in drug development.
Performance Comparison: Synthetic Routes to Quassinoids
The efficiency of a synthetic route is a critical factor in the feasibility of producing complex molecules like quassinoids for research and development. This section compares the synthesis of quassinoids using this compound as a chiron with other notable total syntheses, focusing on key metrics such as step count and overall yield.
| Synthetic Target | Starting Material/Strategy | Longest Linear Sequence (LLS) | Overall Yield (%) | Reference |
| Bruceantin (B1667948) Intermediate | trans-Communic acid | Not specified in full | Not specified in full | Barrero et al.[1] |
| (+)-Quassin | Pronin Annulation Strategy | 14 steps | Not specified | [2] |
| (+)-Quassin | (S)-(+)-carvone | 28 steps | ~2.6% | [3] |
| (±)-Bruceantin | Grieco Total Synthesis | 13 steps to a key intermediate | Not specified | [4] |
Synthetic Strategies: A Closer Look
The this compound Approach: A Chiral Pool-Based Strategy
The use of naturally occurring, enantiomerically pure compounds as starting materials, known as the chiral pool, can significantly streamline the synthesis of complex chiral molecules. This compound, a labdane (B1241275) diterpene, has been identified as a viable chiron for the formal synthesis of the potent antitumor agent bruceantin.[1] This approach leverages the existing stereochemistry of the this compound backbone to construct the intricate polycyclic core of the quassinoid.
Experimental Workflow: this compound to a Bruceantin Intermediate
Caption: Synthetic pathway from this compound to a key bruceantin intermediate.
Alternative Approaches: De Novo Syntheses of Quassinoids
In contrast to the chiral pool approach, de novo syntheses build the complex molecular architecture from simple, achiral starting materials. These routes offer flexibility in accessing diverse analogs but often require more steps and the development of stereoselective reactions.
Pronin's Synthesis of (+)-Quassin: A notable recent example is the concise, 14-step enantioselective synthesis of (+)-quassin.[2] This strategy relies on a key annulation reaction between two unsaturated carbonyl components, initiated by a catalytic hydrogen atom transfer, to rapidly assemble the core tricyclic motif of the quassinoid.[7]
Grieco's Synthesis of (±)-Bruceantin: The first total synthesis of (±)-bruceantin provides another important benchmark. This synthesis commenced from a recognized tricyclic ketone intermediate and featured key transformations to introduce the remaining structural features of the complex natural product.[8]
Experimental Workflow: An Alternative de Novo Synthesis of Quassin
Caption: A streamlined de novo synthetic approach to (+)-quassin.
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon existing synthetic work. Below are representative protocols for key transformations in the syntheses discussed.
Protocol 1: Oxidative Degradation of the this compound Side Chain (Hypothetical)
This protocol is a generalized representation based on described transformations.[5]
To a solution of the methyl ester of trans-communic acid (1.0 eq) in a mixture of tert-butanol (B103910) and water (2:1) is added potassium permanganate (B83412) (2.2 eq) portionwise at 0 °C. The reaction mixture is stirred vigorously for 2 hours at the same temperature. The reaction is then quenched by the addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears. The mixture is extracted with ethyl acetate (B1210297) (3 x 50 mL), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude aldehyde is then dissolved in a mixture of tetrahydrofuran (B95107) and water (3:1) and treated with periodic acid (1.5 eq) at room temperature for 1 hour. The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude aldehyde product, which is purified by flash column chromatography.
Protocol 2: HAT-Initiated Annulation for (+)-Quassin Synthesis (Adapted from Pronin et al.)
This protocol is based on the work of Pronin and coworkers.[7]
To a solution of the aldehyde annulation partner (1.5 eq) and the enone annulation partner (1.0 eq) in anhydrous dichloromethane (B109758) at -78 °C under an argon atmosphere is added a solution of the iron hydride catalyst (0.1 eq) in dichloromethane. The reaction mixture is stirred at -78 °C for 4 hours. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is allowed to warm to room temperature and extracted with dichloromethane (3 x 20 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the polycyclic product.
Biological Activity and Signaling Pathways
Quassinoids exhibit a broad range of biological activities, including potent antitumor, antimalarial, and anti-inflammatory properties. Their mechanism of action is often attributed to the inhibition of protein synthesis. Furthermore, studies have revealed that quassinoids can modulate key cellular signaling pathways, providing a molecular basis for their therapeutic effects.
Quassinoid Interaction with NF-κB and MAPK Signaling
The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are critical regulators of inflammation, cell survival, and proliferation. Dysregulation of these pathways is a hallmark of many cancers and inflammatory diseases. Evidence suggests that quassinoids can exert their anticancer and anti-inflammatory effects by inhibiting these pathways. Specifically, some quassinoids have been shown to inhibit the IκB kinase (IKK) complex, a key upstream activator of the canonical NF-κB pathway.[9][10][11] In the MAPK pathway, certain quassinoid derivatives have been found to target both the AKT and ERK signaling cascades.[12]
Signaling Pathway: Quassinoid Inhibition of NF-κB
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Total synthesis of (+)-quassin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.pku.edu.cn [chem.pku.edu.cn]
- 5. Communic Acids: Occurrence, Properties and Use as Chirons for the Synthesis of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Concise Enantioselective Approach to Quassinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitory kappa B kinases as targets for pharmacological regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Extraction of Communic Acid from Plant Material
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various methods for extracting communic acid, a labdane (B1241275) diterpene with significant biological activities, from plant sources, primarily species of the Juniperus genus. The objective is to offer an evidence-based overview of the performance of different extraction techniques, supported by available experimental data, to aid in the selection of the most suitable method for research and development purposes.
Comparison of Extraction Method Performance
The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound while minimizing processing time and solvent consumption. This section compares the performance of conventional and modern extraction techniques. While direct comparative studies on this compound extraction are limited, data from related diterpenes and resin acids from coniferous sources provide valuable insights.
| Extraction Method | Principle | Typical Solvent(s) | Extraction Time | Temperature | Yield of this compound | Purity | Advantages | Disadvantages |
| Soxhlet Extraction | Continuous solid-liquid extraction with a refluxing solvent. | n-hexane, ethanol, methanol | 6 - 24 hours | Solvent boiling point | A study on Juniperus phoenicea cones reported a 68% yield of a Z and E this compound mixture[1]. | Moderate | Simple, well-established, exhaustive extraction. | Time-consuming, large solvent consumption, potential degradation of thermolabile compounds. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant matrix, accelerating the extraction process. | Ethanol, Methanol, Ethanol-water mixtures | 5 - 30 minutes | 50 - 180°C | Expected to be higher than Soxhlet. MAE of phenolic compounds from Camellia japonica yielded up to 80% extract in 5 minutes at 180°C[2]. | Potentially higher | Rapid, reduced solvent consumption, higher efficiency.[3][4] | Requires specialized equipment, potential for localized overheating. |
| Ultrasound-Assisted Extraction (UAE) | Utilizes acoustic cavitation to disrupt cell walls and enhance mass transfer. | Ethanol, Methanol, Ethanol-water mixtures | 10 - 60 minutes | 20 - 60°C | Generally higher than conventional methods. UAE of phenolics from sappan wood yielded 10.33% extract in 20 minutes, compared to 9.67% in 180 minutes with Soxhlet[5][6]. | Potentially higher | Faster, lower energy consumption, suitable for thermolabile compounds.[3][4] | Specialized equipment needed, efficiency can be affected by sample matrix. |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (typically CO2) as the extraction solvent. | Supercritical CO2, often with a co-solvent like ethanol. | 30 - 120 minutes | 40 - 60°C | Highly selective, but yield can be lower than solvent-based methods for some compounds.[4] | High | "Green" solvent, highly selective, solvent-free extract. | High initial equipment cost, may require optimization for polar compounds. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of extraction and analysis. The following are generalized protocols for the key methods discussed.
Soxhlet Extraction Protocol
-
Sample Preparation: Air-dry the plant material (e.g., Juniperus cones or leaves) and grind it into a fine powder.
-
Extraction: Place a known amount of the powdered plant material (e.g., 20 g) in a cellulose (B213188) thimble. The thimble is then placed into the Soxhlet extractor.
-
Solvent Addition: Fill a round-bottom flask with a suitable solvent (e.g., 250 mL of n-hexane).
-
Apparatus Setup: Assemble the Soxhlet apparatus with the flask, extractor, and a condenser.
-
Extraction Process: Heat the flask to the boiling point of the solvent. The solvent vapor travels up to the condenser, liquefies, and drips back into the extractor, immersing the sample. Once the solvent level reaches the top of the siphon tube, the extract is siphoned back into the flask. This cycle is repeated for a specified duration (e.g., 8 hours).
-
Concentration: After extraction, the solvent is evaporated under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Purification: The crude extract can be further purified by column chromatography on silica (B1680970) gel.
Microwave-Assisted Extraction (MAE) Protocol
-
Sample Preparation: Prepare the plant material as described for Soxhlet extraction.
-
Mixing: Mix a known amount of the powdered plant material (e.g., 1 g) with a specific volume of solvent (e.g., 20 mL of 70% ethanol) in a microwave-safe extraction vessel.
-
Extraction: Place the vessel in the microwave extractor. Set the extraction parameters, such as temperature (e.g., 110°C), time (e.g., 15 minutes), and microwave power (e.g., 500 W).
-
Cooling and Filtration: After the extraction is complete, allow the vessel to cool to room temperature. Filter the extract to separate the solid residue.
-
Concentration: Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
Ultrasound-Assisted Extraction (UAE) Protocol
-
Sample Preparation: Prepare the plant material as described for Soxhlet extraction.
-
Mixing: Suspend a known amount of the powdered plant material (e.g., 5 g) in a specified volume of solvent (e.g., 100 mL of methanol) in a flask.
-
Sonication: Place the flask in an ultrasonic bath or use an ultrasonic probe. Set the sonication frequency (e.g., 40 kHz), power (e.g., 100 W), temperature (e.g., 40°C), and time (e.g., 30 minutes).
-
Filtration: After sonication, filter the mixture to remove the plant residue.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure to yield the crude extract.
High-Performance Liquid Chromatography (HPLC) for Quantification
-
Standard Preparation: Prepare a stock solution of pure this compound standard in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve a known amount of the crude extract in the mobile phase and filter it through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions (General):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an acidic aqueous solution (e.g., 0.1% formic acid in water, Solvent A) and an organic solvent (e.g., acetonitrile (B52724) or methanol, Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detection: Photodiode Array (PDA) detector at a wavelength where this compound shows maximum absorbance (e.g., around 210 nm).
-
Injection Volume: 10-20 µL.
-
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. The concentration of this compound in the plant extract can then be determined from this curve. The yield is typically expressed as mg of this compound per gram of dry plant material. Purity is determined by the percentage of the this compound peak area relative to the total peak area in the chromatogram.
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
Caption: General workflow for extraction and analysis.
Caption: Comparison of method characteristics.
References
- 1. Isolation, characterization, and antimicrobial activity of this compound from Juniperus phoenicea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijpjournal.com [ijpjournal.com]
- 4. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. [PDF] Ultrasound-Assisted Extraction (UAE) of sappan wood (Caesalpinia sappan L.): Effect of solvent concentration and kinetic studies | Semantic Scholar [semanticscholar.org]
Guide to Confirming the Molecular Weight of Communic Acid via Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for confirming the molecular weight of communic acid, a labdane-type diterpenoid resin acid, using high-resolution mass spectrometry. We will compare the theoretical molecular weight with expected experimental outcomes from Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS), a powerful and widely used analytical technique.
Theoretical vs. Experimental Molecular Weight
The primary goal is to verify that the experimentally measured mass-to-charge ratio (m/z) of the analyte corresponds to the theoretical molecular weight of this compound. The molecular formula for this compound is C₂₀H₃₀O₂.[1] Its theoretical monoisotopic mass, which is the sum of the masses of the most abundant isotopes of its constituent atoms, is 302.22458 Da.[1][2][3]
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. During ESI, molecules can be ionized in different ways, leading to several expected ionic species. For a carboxylic acid like this compound, analysis is effective in both positive and negative ion modes.
-
Negative Ion Mode: Carboxylic acids readily lose a proton (H⁺) to form a deprotonated molecule, [M-H]⁻. This is often the most abundant and stable ion in negative mode.[4][5]
-
Positive Ion Mode: The molecule can gain a proton to form [M+H]⁺. It can also form adducts with cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺.[5][6]
The table below summarizes the theoretical m/z values for these common ions of this compound.
Data Presentation: Comparison of Theoretical and Expected m/z Values
| Ion Species | Molecular Formula of Ion | Theoretical m/z (Da) | Expected Experimental m/z (Da) |
| Negative Mode | |||
| Deprotonated Molecule [M-H]⁻ | C₂₀H₂₉O₂⁻ | 301.21730 | ~301.2173 |
| Positive Mode | |||
| Protonated Molecule [M+H]⁺ | C₂₀H₃₁O₂⁺ | 303.23191 | ~303.2319 |
| Sodium Adduct [M+Na]⁺ | C₂₀H₃₀O₂Na⁺ | 325.21385 | ~325.2138 |
| Potassium Adduct [M+K]⁺ | C₂₀H₃₀O₂K⁺ | 341.18780 | ~341.1878 |
Note: High-resolution mass spectrometers (e.g., TOF, Orbitrap) can achieve mass accuracies within 5 ppm (parts per million), meaning the experimental values should be very close to the theoretical values.
Experimental Protocol: LC-ESI-MS
This section details a standard protocol for the analysis of this compound using a Liquid Chromatography (LC) system coupled to a High-Resolution Mass Spectrometer (HRMS) with an Electrospray Ionization (ESI) source.
1. Sample Preparation
Proper sample preparation is crucial to avoid instrument contamination and ensure accurate results.[7][8]
-
Stock Solution: Accurately weigh ~1 mg of purified this compound and dissolve it in 1 mL of a suitable organic solvent like methanol (B129727) or acetonitrile (B52724) to create a 1 mg/mL stock solution.
-
Working Solution: Perform a serial dilution of the stock solution with the initial mobile phase solvent (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a final concentration of approximately 1-10 µg/mL.[8]
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.
-
Blanks: Prepare blank samples containing only the final solvent mixture to run before and after the sample analysis to ensure the system is clean.[8]
2. Liquid Chromatography (LC) Conditions
Chromatographic separation ensures that this compound is isolated from any potential impurities before it enters the mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
3. Mass Spectrometry (MS) Conditions
The ESI source will ionize the this compound as it elutes from the LC column.
-
Ionization Mode: ESI, run in both positive and negative modes in separate analyses.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV (positive), -2.5 kV (negative).
-
Gas Temperature: 325 °C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 40 psi.
-
Data Acquisition: Full scan mode.
Workflow and Data Interpretation
The following diagram illustrates the complete workflow for confirming the molecular weight of this compound.
Caption: Experimental workflow for molecular weight confirmation.
Interpreting the Results
After data acquisition, the mass spectrum corresponding to the chromatographic peak of this compound is analyzed. The experimental m/z values of the most intense peaks are compared to the theoretical values in the table above. A match within a narrow tolerance (typically <5 ppm for high-resolution instruments) confirms the elemental composition and thus the molecular weight of the compound. For instance, in negative ion mode, a prominent ion with an m/z of approximately 301.2173 would strongly indicate the presence of this compound.[9][10] The presence of multiple adducts in positive ion mode (e.g., [M+H]⁺ and [M+Na]⁺) that all correspond to the same neutral mass provides further conclusive evidence.
References
- 1. This compound | C20H30O2 | CID 121225492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, (Z)- | C20H30O2 | CID 12303814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (+)-Communic acid | C20H30O2 | CID 12303809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 6. Electrospray tandem mass spectrometric analysis of a dimeric conjugate, salvialeriafone and related compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. Direct determination of resin and fatty acids in process waters of paper industries by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Communic Acid in a Laboratory Setting
Immediate Safety and Handling
Before beginning any procedure that involves communic acid, it is imperative to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and emergency procedures. In the absence of a specific SDS for this compound, it should be treated as a potentially hazardous chemical, and general precautions for handling acids should be strictly followed.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times.[1][2][3]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) are mandatory.[1][2]
-
Body Protection: A lab coat or chemical-resistant apron must be worn.[1]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[1][4]
Spill Response: In the event of a spill, the area should be evacuated if the spill is large or if there is a risk of respiratory exposure. For small, manageable spills, use an appropriate absorbent material, such as a spill pillow or sand, to contain the substance. The contaminated absorbent material must then be disposed of as hazardous waste.[5][6]
General Disposal Principles
The disposal of chemical waste is regulated by federal, state, and local laws.[7][8] A fundamental principle is that hazardous waste should never be disposed of down the drain or in the regular trash without proper treatment.[5][7] The following steps outline the general procedure for the disposal of laboratory acid waste.
-
Waste Identification and Segregation: All chemical waste must be accurately identified and segregated based on compatibility to prevent dangerous reactions.[7][8][9] Acidic waste should be collected separately from bases, organic solvents, and oxidizers.[2]
-
Container Management: Waste must be collected in a container that is compatible with the chemical.[7][8] The container must be in good condition, properly sealed to prevent leaks, and clearly labeled as "Hazardous Waste" with the full chemical name of its contents.[7][8][10]
-
Storage: Waste containers should be stored in a designated, well-ventilated satellite accumulation area within the laboratory.[5][11] Secondary containment should be used to mitigate the risk of spills.[7]
Neutralization Protocol for Acidic Waste
For many acidic wastes, neutralization is a key step before disposal. This process involves adding a base to the acid to adjust the pH to a neutral range (typically between 5.5 and 9.5).[12] This procedure should only be performed by trained personnel.
Materials:
-
Acidic waste (e.g., this compound solution)
-
Neutralizing agent (e.g., sodium bicarbonate, sodium hydroxide, or calcium carbonate)[4]
-
pH indicator strips or a calibrated pH meter
-
Stir bar and stir plate
-
Appropriate PPE (goggles, gloves, lab coat)
-
Ice bath (for concentrated acids)
Procedure:
-
Work in a chemical fume hood.
-
If neutralizing a concentrated acid, it is prudent to first dilute it by slowly adding the acid to cold water.[13] For exothermic reactions, place the container in an ice bath to control the temperature.[12]
-
Slowly and carefully add the neutralizing agent to the acidic waste while stirring continuously.[4] Adding the base too quickly can cause a violent reaction and splashing.
-
Monitor the pH of the solution frequently using pH indicator strips or a pH meter.
-
Continue adding the neutralizing agent in small increments until the pH is within the neutral range (5.5-9.5).[12]
-
Once neutralized, the solution may, in some cases and if local regulations permit, be disposed of down the sanitary sewer with copious amounts of water.[12] However, it is crucial to confirm this with your institution's Environmental Health and Safety (EHS) office, as some neutralized solutions may still contain other hazardous components that prohibit drain disposal.[12]
-
If drain disposal is not permitted, the neutralized waste must be collected in a properly labeled hazardous waste container for pickup by your institution's waste management service.
| Parameter | Guideline | Source |
| pH Range for Neutralization | 5.5 - 9.5 | [12] |
| Maximum Hazardous Waste Accumulation | 55 gallons | [5][11] |
| Maximum Acutely Toxic Waste | 1 quart (liquid) or 1 kg (solid) | [11] |
| Empty Container Residue Limit | No more than 1 inch of residue | [9] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
By adhering to these general yet critical guidelines, laboratory personnel can ensure the safe and compliant disposal of this compound waste, thereby protecting themselves, their colleagues, and the environment. Always consult with your institution's Environmental Health and Safety department for specific guidance and procedures applicable to your location.
References
- 1. sunnysidecorp.com [sunnysidecorp.com]
- 2. greenhouse.ucdavis.edu [greenhouse.ucdavis.edu]
- 3. fishersci.com [fishersci.com]
- 4. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 5. vumc.org [vumc.org]
- 6. Hazard Communication Program | Portland State University [pdx.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
Essential Safety and Handling Protocols for Communic Acid
For Immediate Use by Laboratory Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Communic Acid in a laboratory setting. Given the absence of a comprehensive Safety Data Sheet (SDS) with specific GHS hazard classifications for this compound, it is imperative to handle this compound with caution, adhering to standard protocols for chemicals with unknown toxicological properties. The information herein is based on general laboratory safety standards and data for structurally related compounds.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. The following table summarizes the recommended PPE to minimize exposure.
| PPE Category | Item | Specifications & Use |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended as a minimum. Consider double-gloving or using thicker, chemical-specific gloves for prolonged handling. Inspect gloves for integrity before each use. |
| Eye & Face Protection | Safety glasses with side shields or chemical splash goggles | Must be worn at all times in the laboratory. A face shield should be worn over safety glasses or goggles when there is a significant risk of splashes. |
| Body Protection | Laboratory coat | A fully buttoned, long-sleeved lab coat is required to protect skin and clothing from potential splashes. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | Use in a certified chemical fume hood to avoid inhalation of any dust or aerosols. If a fume hood is not available or if handling large quantities, a risk assessment should determine the need for a respirator. |
| Foot Protection | Closed-toe shoes | Shoes that fully cover the feet are mandatory in the laboratory to protect against spills and falling objects. |
Operational Plan: Handling this compound
Follow these step-by-step procedures to ensure the safe handling of this compound from receipt to disposal.
Pre-Handling and Preparation
-
Risk Assessment: Before any new procedure, conduct a thorough risk assessment for handling this compound.
-
Work Area Preparation: Designate a specific area for handling this compound, preferably within a chemical fume hood. Ensure the area is clean and uncluttered.
-
Emergency Equipment: Verify that a safety shower, eyewash station, and appropriate spill kit are readily accessible.
Handling the Compound
-
Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent inhalation of fine particles.
-
Making Solutions: When dissolving this compound, add the solid to the solvent slowly. If the solvent is volatile, perform this step in a fume hood.
-
General Handling: Avoid direct contact with the skin and eyes.[1] Always wear the appropriate PPE as outlined in the table above. Wash hands thoroughly after handling, even if gloves were worn.[2]
In Case of a Spill
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or involves volatile solvents, evacuate the area.
-
Small Spills: For small spills, use a chemical spill kit to absorb the material. Work from the outside of the spill inwards to contain it.
-
Cleanup: Place the absorbed material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.
-
Ventilation: Ensure the area is well-ventilated during and after the cleanup.
Disposal Plan
Proper disposal of this compound and its associated waste is crucial to ensure laboratory and environmental safety.
Waste Segregation and Collection
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a clearly labeled, sealed container designated for solid chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed container for liquid chemical waste. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Any sharps contaminated with this compound must be disposed of in a designated sharps container.
Disposal Procedure
-
Labeling: Ensure all waste containers are accurately labeled with the full chemical name ("this compound") and any other components of the waste.
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.
-
Pickup: Arrange for waste disposal through your institution's Environmental Health and Safety (EHS) office. Follow their specific procedures for chemical waste pickup. Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
